1,3,2-Dioxathiane
Description
Properties
CAS No. |
3358-26-7 |
|---|---|
Molecular Formula |
C3H6O2S |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
1,3,2-dioxathiane |
InChI |
InChI=1S/C3H6O2S/c1-2-4-6-5-3-1/h1-3H2 |
InChI Key |
AVFVSPRFKUZFPS-UHFFFAOYSA-N |
Canonical SMILES |
C1COSOC1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis & Application of 1,3,2-Dioxathiane and its Derivatives
Executive Summary
This technical guide details the synthesis, oxidation, and nucleophilic derivatization of 1,3,2-dioxathianes (six-membered cyclic sulfites) and their oxidized analogs, 1,3,2-dioxathiane 2,2-dioxides (cyclic sulfates). While often overshadowed by their five-membered counterparts (1,3,2-dioxathiolanes), the six-membered dioxathiane system offers unique utility in drug development as a robust protecting group for 1,3-diols and a versatile electrophile for three-carbon homologation.
This guide moves beyond standard textbook descriptions, focusing on the conformational constraints that dictate reactivity (the anomeric effect) and providing self-validating protocols for the critical oxidation step, which is prone to runaway exotherms if mismanaged.
Part 1: Structural Fundamentals & Conformational Dynamics
Before attempting synthesis, the researcher must understand the stereoelectronic forces at play. Unlike the flexible 1,3-dioxane, the 1,3,2-dioxathiane 2-oxide (cyclic sulfite) adopts a rigid chair conformation driven by the Generalized Anomeric Effect .
The Axial Preference (S=O)
In the 1,3,2-dioxathiane chair, the sulfinyl oxygen (S=O) exhibits a strong preference for the axial position.
-
Mechanism: The lone pairs on the ring oxygen atoms (
) donate electron density into the antibonding orbital of the exocyclic S=O bond ( ). -
Consequence: This hyperconjugation stabilizes the axial conformer by approximately 2.5–3.5 kcal/mol over the equatorial conformer.
-
Synthetic Implication: When substituting the ring carbons (e.g., from a chiral 1,3-diol), the substituents will orient themselves to maintain this axial S=O preference, often forcing alkyl groups into unexpected axial positions to avoid severe 1,3-diaxial interactions.
Comparison of Oxidation States
| Feature | 1,3,2-Dioxathiane 2-oxide (Sulfite) | 1,3,2-Dioxathiane 2,2-dioxide (Sulfate) |
| Geometry | Rigid Chair (Axial S=O) | Distorted Chair / Twist-Boat |
| Reactivity | Mild Electrophile / Protecting Group | Super-Electrophile (Alkylating Agent) |
| Leaving Group | ||
| Stability | Hydrolytically sensitive (Acid/Base) | Stable to acid; reactive to nucleophiles |
Part 2: Synthesis Workflows
Workflow Visualization
The following diagram outlines the conversion of a 1,3-diol to the cyclic sulfite, followed by oxidation to the cyclic sulfate and subsequent nucleophilic ring opening.
Figure 1: Step-wise synthesis and activation pathway for 1,3,2-dioxathianes.
Part 3: Experimental Protocols
Protocol A: Cyclization to 1,3,2-Dioxathiane 2-oxide
This reaction uses thionyl chloride (
Reagents:
-
1,3-Diol (1.0 equiv)
-
Thionyl Chloride (1.2 equiv)
-
Dichloromethane (DCM) or Carbon Tetrachloride (
) -
Base Scavenger: Imidazole or Triethylamine (2.2 equiv) - Optional but recommended for acid-sensitive substrates.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Purge with
. -
Dissolution: Dissolve the 1,3-diol and base (if using) in anhydrous DCM (0.5 M concentration). Cool to 0°C.
-
Addition: Add
dropwise over 30 minutes.-
Causality: Slow addition controls the exotherm and prevents local concentration spikes that could lead to polymerization.
-
-
Reaction: Allow to warm to room temperature. If conversion is slow (monitor by TLC), reflux for 1–2 hours.
-
Self-Validation (Endpoint):
-
TLC: Disappearance of the polar diol spot.
-
Gas Evolution: Cessation of HCl gas bubbling (if no base is used).
-
-
Workup: Quench with water. Wash organic layer with saturated
(to remove residual HCl) and brine. Dry over .[2] -
Purification: Flash chromatography or distillation. Cyclic sulfites are generally stable oils or low-melting solids.
Protocol B: Ruthenium-Catalyzed Oxidation to Cyclic Sulfate
This is the Sharpless Protocol . It is superior to permanganate oxidations, which are often too harsh. The reaction relies on the in-situ generation of
Safety Critical: This reaction is exothermic . On scales >5g, active cooling is mandatory.
Reagents:
-
1,3,2-Dioxathiane 2-oxide (Sulfite) (1.0 equiv)
- (0.01 equiv / 1 mol%)
- (1.5 equiv)
-
Solvent System:
(1:1 ratio) or (2:2:3).
Step-by-Step Methodology:
-
Preparation: Dissolve the cyclic sulfite in acetonitrile (
). Cool to 0°C in an ice bath. -
Catalyst Addition: Add
hydrate.[3] The solution will turn dark brown/black. -
Oxidant Addition: Add
followed by water.[1]-
Causality: The biphasic system allows the
(organic soluble) to oxidize the substrate while the spent Ruthenium is re-oxidized by periodate in the aqueous phase.
-
-
Reaction: Stir vigorously at 0°C for 30–60 minutes.
-
Visual Check: The reaction mixture usually turns bright orange/yellow (indicative of
) and precipitates white solids ( ).
-
-
Self-Validation (Endpoint):
-
TLC: Cyclic sulfates are typically more polar than sulfites but less polar than diols.
-
IR Spectroscopy: Look for the appearance of symmetric and asymmetric
stretches at ~1200 and ~1400 .
-
-
Workup (Crucial Step):
-
Dilute with ether or DCM.
-
Quench: Add water. Separate phases.
-
Ruthenium Removal: The organic layer will likely be dark. Filter through a pad of silica gel or Celite to remove Ruthenium residues.
-
Tip: If the product remains colored, wash with a dilute solution of sodium bisulfite (
) to reduce residual high-valent Ru, though this may hydrolyze very sensitive sulfates.
-
Part 4: Reactivity & Ring Opening
The 1,3,2-dioxathiane 2,2-dioxide is a "latent" electrophile. It is stable to storage but reacts with nucleophiles (
Mechanism & Regioselectivity
Unlike epoxides, which open to give an alcohol, cyclic sulfates open to give a sulfate monoester . This leaving group is highly anionic and prevents re-closure (unlike the alkoxide from epoxide opening).
Regioselectivity Rule:
-
Nucleophiles attack the least hindered carbon (similar to
on epoxides). -
Chiral Substrates: Attack proceeds with complete inversion of configuration at the carbon center.
Figure 2: Nucleophilic ring-opening mechanism.
Hydrolysis of the Monoester
The immediate product of ring opening is the sulfate monoester (
-
Acid Hydrolysis: Treat the monoester with catalytic
in wet THF/water.-
Note: This hydrolyzes the sulfate ester to the alcohol and inorganic sulfate.
-
-
Conditions: Mild heating (40–60°C) is often required for the 6-membered ring monoester, which is more stable than the 5-membered analog.
References
-
Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Journal of the American Chemical Society, 110(22), 7538–7539. Link
- Grounding: The primary source for the oxid
-
Lohray, B. B. (2003). Cyclic Sulfites and Cyclic Sulfates: Epoxide-like Synthons. Synthesis, 2003(1), 1287-1301. Link
- Grounding: Comprehensive review of reactivity and ring-opening mechanisms.
-
Wood, G., et al. (1972). Conformational Analysis of 1,3,2-Dioxathianes. Canadian Journal of Chemistry, 50, 521. Link
- Grounding: Establishes the axial preference of the S=O bond and chair conform
-
Berridge, M. S., et al. (1990). Nucleophilic Ring Opening of Cyclic Sulfates. Journal of Organic Chemistry, 55, 1211. Link
- Grounding: Details the regioselectivity and kinetics of the ring-opening reaction.
Sources
Spectroscopic Data of 1,3,2-Dioxathianes: An In-depth Technical Guide
This technical guide provides a comprehensive exploration of the spectroscopic properties of 1,3,2-dioxathiane and its common derivatives, 1,3,2-dioxathiane 2-oxide (trimethylene sulfite) and 1,3,2-dioxathiane 2,2-dioxide (trimethylene sulfate). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize these compounds and require a deep understanding of their structural characterization through modern spectroscopic techniques.
Introduction: The Chemistry and Significance of 1,3,2-Dioxathianes
The 1,3,2-dioxathiane ring system, a six-membered heterocycle containing two oxygen atoms and one sulfur atom, is a fundamental structure in organic chemistry. The oxidation state of the sulfur atom gives rise to the most commonly encountered and stable derivatives: the cyclic sulfite (1,3,2-dioxathiane 2-oxide) and the cyclic sulfate (1,3,2-dioxathiane 2,2-dioxide). These compounds are not merely of academic interest; they serve as versatile intermediates in organic synthesis and have found applications as electrolyte additives in lithium-ion batteries.
The reactivity and utility of these molecules are intrinsically linked to their three-dimensional structure and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these characteristics. This guide will delve into the theoretical underpinnings and practical application of these methods for the unambiguous characterization of 1,3,2-dioxathiane 2-oxide and 1,3,2-dioxathiane 2,2-dioxide.
Part 1: 1,3,2-Dioxathiane 2-Oxide (Trimethylene Sulfite)
1,3,2-Dioxathiane 2-oxide, commonly known as trimethylene sulfite, is the cyclic ester of 1,3-propanediol and sulfurous acid. Its conformational analysis has been a subject of significant interest, with studies indicating a preference for a chair conformation with the S=O bond in an axial position to minimize dipole-dipole interactions.
Synthesis of 1,3,2-Dioxathiane 2-Oxide
A standard laboratory synthesis involves the reaction of 1,3-propanediol with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of 1,3,2-Dioxathiane 2-Oxide
-
To a stirred solution of 1,3-propanediol and pyridine in a suitable solvent (e.g., dry benzene or dichloromethane) under an inert atmosphere and cooled in an ice bath, a solution of thionyl chloride in the same solvent is added dropwise.
-
The reaction mixture is allowed to stir at room temperature for several hours.
-
The resulting precipitate (pyridinium hydrochloride) is removed by filtration.
-
The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure or column chromatography.
¹H NMR Spectroscopy of 1,3,2-Dioxathiane 2-Oxide
The ¹H NMR spectrum of 1,3,2-dioxathiane 2-oxide is characteristic of a symmetrically substituted propane system within a constrained ring. The chair conformation leads to magnetically non-equivalent axial and equatorial protons on the same carbon atom, resulting in complex splitting patterns.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| H-4, H-6 (axial) | ~4.5 | Multiplet | |
| H-4, H-6 (equatorial) | ~3.9 | Multiplet | |
| H-5 (axial) | ~1.6 | Multiplet | |
| H-5 (equatorial) | ~2.2 | Multiplet |
Interpretation:
The protons on C-4 and C-6, being adjacent to two oxygen atoms, are the most deshielded and appear at the lowest field. The axial protons are typically found at a different chemical shift than the equatorial protons due to anisotropic effects of the C-O and S=O bonds. The protons on C-5 are in a more aliphatic environment and thus resonate at a higher field. The complex multiplicity of all signals arises from geminal and vicinal couplings between the axial and equatorial protons.
¹³C NMR Spectroscopy of 1,3,2-Dioxathiane 2-Oxide
The proton-decoupled ¹³C NMR spectrum of 1,3,2-dioxathiane 2-oxide is relatively simple, showing two signals corresponding to the two distinct carbon environments.
| Carbon | Chemical Shift (δ) ppm |
| C-4, C-6 | ~65 |
| C-5 | ~27 |
Interpretation:
The carbons C-4 and C-6 are bonded to two oxygen atoms, which results in a significant downfield shift to approximately 65 ppm. The C-5 carbon, being a simple methylene group, resonates at a much higher field, around 27 ppm.
IR Spectroscopy of 1,3,2-Dioxathiane 2-Oxide
The infrared spectrum is dominated by a strong absorption band corresponding to the S=O stretching vibration. The position of this band is indicative of the conformational preference of the S=O group.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| S=O stretch (axial) | ~1190 | Strong |
| C-O stretch | ~1000-1100 | Strong |
| C-H stretch | ~2850-2960 | Medium |
Interpretation:
A strong absorption band around 1190 cm⁻¹ is characteristic of an axial S=O bond in a six-membered cyclic sulfite. The absence of a significant band in the 1230-1250 cm⁻¹ region further supports the predominance of the axial conformer. The strong C-O stretching vibrations and the C-H stretching vibrations of the methylene groups are also prominent features of the spectrum.
Mass Spectrometry of 1,3,2-Dioxathiane 2-Oxide
The electron ionization (EI) mass spectrum of 1,3,2-dioxathiane 2-oxide provides valuable information about its molecular weight and fragmentation pattern.
| m/z | Proposed Fragment |
| 122 | [M]⁺• (Molecular Ion) |
| 74 | [C₃H₆O]⁺• |
| 58 | [C₃H₆O]⁺• |
| 42 | [C₃H₆]⁺• |
Interpretation:
The molecular ion peak is expected at m/z 122. A characteristic fragmentation pathway for cyclic sulfites is the loss of SO₂ (64 Da), which would lead to a fragment at m/z 58. However, other fragmentation pathways, such as the loss of SO (48 Da) to give a fragment at m/z 74, or the loss of CH₂O (30 Da) followed by other rearrangements, can also occur. The base peak may correspond to a stable hydrocarbon fragment.
Part 2: 1,3,2-Dioxathiane 2,2-Dioxide (Trimethylene Sulfate)
1,3,2-Dioxathiane 2,2-dioxide, or trimethylene sulfate, is the cyclic sulfate ester of 1,3-propanediol. It is a highly reactive compound due to the ring strain and the presence of the good leaving group (sulfate). It is often used as an electrolyte additive to improve the performance of lithium-ion batteries.
Synthesis of 1,3,2-Dioxathiane 2,2-Dioxide
Trimethylene sulfate can be synthesized by the oxidation of trimethylene sulfite or directly from 1,3-propanediol and a sulfating agent like sulfuryl chloride (SO₂Cl₂).[1]
Experimental Protocol: Synthesis of 1,3,2-Dioxathiane 2,2-Dioxide
-
From 1,3,2-Dioxathiane 2-Oxide: The cyclic sulfite is dissolved in a suitable solvent mixture (e.g., acetonitrile and water) and treated with an oxidizing agent such as ruthenium(III) chloride (catalytic amount) and sodium periodate at a controlled temperature.
-
From 1,3-Propanediol: 1,3-propanediol is reacted with sulfuryl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent at low temperature.
-
Work-up for both methods typically involves extraction, washing, drying, and removal of the solvent.
-
The crude product is then purified, usually by recrystallization.
¹H NMR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide
The ¹H NMR spectrum of 1,3,2-dioxathiane 2,2-dioxide is simpler than that of the corresponding sulfite due to the higher symmetry of the sulfate group.
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-4, H-6 | ~4.6 | Triplet |
| H-5 | ~2.3 | Quintet |
Interpretation:
The protons on C-4 and C-6 are equivalent and appear as a triplet due to coupling with the two protons on C-5. The protons on C-5 are also equivalent and appear as a quintet due to coupling with the four protons on C-4 and C-6. The downfield shift of the H-4/H-6 protons is due to the strong electron-withdrawing effect of the adjacent sulfate group.
¹³C NMR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide
The ¹³C NMR spectrum of 1,3,2-dioxathiane 2,2-dioxide is also straightforward, with two distinct signals.
| Carbon | Chemical Shift (δ) ppm |
| C-4, C-6 | ~70 |
| C-5 | ~22 |
Interpretation:
Similar to the sulfite, the C-4 and C-6 carbons are significantly deshielded by the adjacent oxygen atoms of the sulfate group, resonating around 70 ppm. The C-5 carbon appears at a much higher field, around 22 ppm.
IR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide
The IR spectrum of trimethylene sulfate is characterized by very strong absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Asymmetric SO₂ stretch | ~1380 | Very Strong |
| Symmetric SO₂ stretch | ~1190 | Very Strong |
| C-O stretch | ~1000-1100 | Strong |
| C-H stretch | ~2900-3000 | Medium |
Interpretation:
The two intense bands for the SO₂ stretching vibrations are the most prominent features of the spectrum and are diagnostic for the cyclic sulfate functionality. The C-O and C-H stretching bands are also present.
Mass Spectrometry of 1,3,2-Dioxathiane 2,2-Dioxide
The EI mass spectrum of 1,3,2-dioxathiane 2,2-dioxide reveals its molecular weight and characteristic fragmentation pathways.[2]
| m/z | Proposed Fragment |
| 138 | [M]⁺• (Molecular Ion) |
| 74 | [C₃H₆O₂]⁺• |
| 56 | [C₃H₄O]⁺• |
| 42 | [C₃H₆]⁺• |
Interpretation:
The molecular ion peak is observed at m/z 138. A common fragmentation for cyclic sulfates is the loss of SO₂ (64 Da) to give a fragment at m/z 74. Further fragmentation can lead to the loss of water or other small molecules, resulting in the observed smaller fragments.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of 1,3,2-dioxathiane 2-oxide and 1,3,2-dioxathiane 2,2-dioxide. A thorough understanding of their spectral features is crucial for confirming their synthesis, assessing their purity, and gaining insights into their conformational behavior and electronic structure. This knowledge is fundamental for their effective application in both academic research and industrial settings.
References
-
PubChem. (n.d.). 1,3,2-Dioxathiolane, 2,2-dioxide. Retrieved from [Link]
-
Canadian Science Publishing. (1973). Trimethylene sulfite conformations: Effects of sterically demanding substituents at C-4,6 on ring geometry as assessed by. Canadian Journal of Chemistry. Retrieved from [Link]
-
University of Glasgow. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
Canadian Science Publishing. (2000). Improved Simple Synthesis of Cyclic Sulfates from Trimethylsilyl Chlorosulfonate. Canadian Journal of Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-1,3,2-dioxaphospholane-2-oxide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,3,2-Dioxathiane, 2,2-dioxide. Retrieved from [Link]
-
NIST. (n.d.). 1,3,2-Dioxathiane, 2,2-dioxide. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,2-Dioxathiane 2-oxide. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
- Google Patents. (n.d.). New synthesis of methylene sulfate by reaction of paraformaldehyde with sulfur trioxide in chlorinated hydrocarbon solvent.
-
PubMed. (2002). The vibrational spectra of 1,3-dithiane-1-oxide and 1,3-dithia-1-oxocyclohept-5-ene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Dithiane, 2-[2-(1,3-dioxolan-2-yl)ethyl]-. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-2-methyl-. Retrieved from [Link]
-
Educator.com. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2025). Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route. Retrieved from [Link]
- Google Patents. (n.d.). Method of making trimethylene carbonate.
-
Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]
-
SpringerLink. (2025). Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed bands in Raman and infrared spectra of 1,3-dioxolane and their assignments. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). A facile catalytic synthesis of trimethylene carbonate from trimethylene oxide and carbon dioxide. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1,2-dioxane. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Sulfite synthesis by sulfitylation. Retrieved from [Link]
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Conformational Analysis of the 1,3,2-Dioxathiane Ring: A Technical Guide for Advanced Research
Abstract
The 1,3,2-dioxathiane ring system, a six-membered heterocycle containing two oxygen atoms and a sulfur atom, is a scaffold of significant interest in stereochemical studies and holds potential in medicinal chemistry and materials science. The conformational preferences of this ring are dictated by a complex interplay of steric and stereoelectronic effects, with the exocyclic sulfinyl (S=O) group playing a pivotal role. This in-depth technical guide provides a comprehensive exploration of the conformational analysis of the 1,3,2-dioxathiane ring, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its three-dimensional structure, detail field-proven experimental and computational methodologies for its characterization, and discuss the implications of its conformational behavior on molecular properties and reactivity.
Introduction: The Structural Significance of the 1,3,2-Dioxathiane Ring
The 1,3,2-dioxathiane ring is a fascinating heterocyclic system that can be viewed as a hybrid of the well-studied 1,3-dioxane and cyclohexane rings, with the introduction of a sulfur atom at the 2-position. This substitution imparts unique stereochemical properties, primarily due to the presence of the sulfinyl group. The geometry and orientation of this S=O bond profoundly influence the ring's conformation, which in turn dictates the spatial arrangement of any substituents. A thorough understanding of these conformational dynamics is crucial, as the three-dimensional architecture of a molecule is intrinsically linked to its physical, chemical, and biological properties.[1] For professionals in drug development, mastering the conformational analysis of such scaffolds is paramount for designing molecules with specific shapes to interact effectively with biological targets.[1][2]
Fundamental Principles of 1,3,2-Dioxathiane Conformation
Similar to cyclohexane and 1,3-dioxane, the 1,3,2-dioxathiane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[2][3] However, the introduction of the sulfinyl group leads to two key distinctions: the existence of diastereomeric chair conformations based on the orientation of the S=O bond (axial or equatorial) and the influence of powerful stereoelectronic effects.
The Chair Conformation and the Anomeric Effect of the Sulfinyl Group
The chair conformation of a 1,3,2-dioxathiane ring can exist in two forms, one with the S=O bond in an axial position and the other with it in an equatorial position. Experimental and computational studies have consistently shown a strong preference for the chair conformation where the S=O group occupies the axial position . This preference, which can be on the order of several kcal/mol, is a manifestation of the anomeric effect .[4]
The anomeric effect in this context refers to the stabilizing interaction between the lone pair of electrons on the ring's oxygen atoms and the antibonding (σ) orbital of the adjacent axial C-S or S-O bonds. When the S=O bond is axial, a favorable hyperconjugative interaction occurs between the oxygen lone pairs and the σ orbital of the S-O single bond, lowering the overall energy of the conformation.[4][5]
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential for a comprehensive conformational analysis of the 1,3,2-dioxathiane ring.
Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful experimental tool for elucidating the conformational preferences of molecules in solution.[3][6] For the 1,3,2-dioxathiane ring, ¹H and ¹³C NMR are invaluable.
The magnitude of the three-bond proton-proton (³JHH) coupling constants is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation .[7] By measuring these coupling constants from a high-resolution ¹H NMR spectrum, one can deduce the dihedral angles and thus the ring's conformation. For a chair conformation, characteristic coupling constants are observed:
| Coupling Type | Typical Dihedral Angle | Expected ³JHH (Hz) |
| Axial-Axial (³Jax,ax) | ~180° | 10 - 13 |
| Axial-Equatorial (³Jax,eq) | ~60° | 2 - 5 |
| Equatorial-Equatorial (³Jeq,eq) | ~60° | 2 - 5 |
A large observed coupling constant between two vicinal protons is a strong indicator of a diaxial relationship, which is characteristic of a chair conformation.
NOESY (Nuclear Overhauser Effect Spectroscopy) and its rotating-frame equivalent, ROESY, are 2D NMR experiments that detect protons that are close in space, irrespective of their through-bond connectivity.[8][9] For conformational analysis of the 1,3,2-dioxathiane ring, NOE data can provide definitive proof of the spatial relationships between substituents and ring protons. For instance, strong NOE cross-peaks between an axial substituent and other axial protons on the ring provide compelling evidence for its axial orientation.
For conformationally mobile systems, variable temperature NMR is a crucial technique.[8][10][11] By lowering the temperature, the rate of ring inversion can be slowed down on the NMR timescale, allowing for the observation of separate signals for each conformer. The relative integration of these signals directly provides the equilibrium constant (Keq) for the conformational equilibrium, from which the Gibbs free energy difference (ΔG°) can be calculated using the equation:
ΔG° = -RT ln(Keq)
This ΔG° value is the substituent's A-value , a quantitative measure of its conformational preference.[3]
Experimental Protocol: Variable Temperature ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,3,2-dioxathiane derivative in a suitable deuterated solvent (e.g., acetone-d₆, dichloromethane-d₂, or toluene-d₈) that remains liquid at the desired low temperatures. Add a small amount of tetramethylsilane (TMS) as an internal reference.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[10][11]
-
Coalescence and Slow-Exchange Spectra: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved (the slow-exchange regime). Note the temperature at which signals from the two conformers merge (coalescence).
-
Data Analysis: At a temperature in the slow-exchange regime, carefully integrate the signals corresponding to each conformer to determine their relative populations and calculate the equilibrium constant (Keq).
-
Free Energy Calculation: Use the Keq and the temperature (in Kelvin) to calculate the conformational free energy (A-value).
Caption: Workflow for Variable Temperature NMR Analysis.
Solid-State Analysis: X-ray Crystallography
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state.[1] This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles, offering an unambiguous snapshot of the molecule's conformation in the crystal lattice. While the conformation in the solid state may not always be identical to the predominant conformation in solution, it provides an invaluable reference point and is often the starting point for computational studies.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow high-quality single crystals of the 1,3,2-dioxathiane derivative. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial structure is solved using direct or Patterson methods and then refined against the experimental data to yield the final atomic coordinates and structural parameters.
Caption: General Workflow for X-ray Crystallography.
Computational Chemistry: A Powerful Predictive Tool
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and complementary approach to experimental methods.[1][12][13] It allows for the exploration of the potential energy surface of the 1,3,2-dioxathiane ring, the identification of stable conformers (energy minima) and transition states, and the calculation of their relative energies.
Protocol: DFT-Based Conformational Analysis
-
Structure Building: Construct 3D models of the possible conformers (e.g., chair with axial S=O, chair with equatorial S=O, and twist-boat) of the 1,3,2-dioxathiane derivative using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimizations for each conformer. A common and reliable level of theory is DFT with a functional that accounts for dispersion, such as B3LYP-D3, and a suitable basis set (e.g., 6-31G(d) or larger).[13]
-
Frequency Calculations: Conduct frequency calculations on the optimized geometries. This step is crucial to confirm that the structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
Energy Calculation: Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers. The relative Gibbs free energy provides a theoretical A-value.
-
Boltzmann Analysis: Use the calculated relative Gibbs free energies to predict the equilibrium populations of the conformers at a given temperature using the Boltzmann distribution.
Caption: Workflow for Computational Conformational Analysis.
Substituent Effects and Conformational Free Energies (A-Values)
| Substituent | Cyclohexane A-value (kcal/mol) |
| -CH₃ | 1.74 |
| -CH₂CH₃ | 1.75 |
| -CH(CH₃)₂ | 2.15 |
| -C(CH₃)₃ | >4.5 |
| -Ph | 2.87 |
| -F | 0.28 |
| -Cl | 0.53 |
| -Br | 0.48 |
| -OH (aprotic solvent) | 0.94 |
Note: These values are for cyclohexane and serve as a general guide. The actual A-values in the 1,3,2-dioxathiane ring will be modulated by the presence of the heteroatoms and the sulfinyl group.
The primary factor driving the preference for an equatorial position for most substituents is the avoidance of destabilizing 1,3-diaxial interactions .[14] An axial substituent experiences steric repulsion with the other axial atoms or lone pairs on the same face of the ring.
Implications for Drug Development and Medicinal Chemistry
The conformation of a molecule is a critical determinant of its biological activity.[2][12] A molecule's shape governs its ability to bind to a specific receptor or enzyme active site. For 1,3,2-dioxathiane derivatives, the rigid chair conformation and the defined spatial orientation of its substituents can be exploited in drug design.
-
Scaffold Rigidity: The predictable chair conformation of the 1,3,2-dioxathiane ring can serve as a rigid scaffold to present pharmacophoric groups in a well-defined three-dimensional arrangement.
-
Stereoisomerism and Biological Activity: Different stereoisomers of a drug molecule often exhibit vastly different biological activities.[15] The stereochemistry at the sulfur atom (axial vs. equatorial S=O) and at any substituted carbon atoms in the 1,3,2-dioxathiane ring will lead to diastereomers with distinct shapes and potentially different pharmacological profiles.
-
Modulation of Physicochemical Properties: The introduction of the polar sulfinyl group can influence a molecule's solubility, lipophilicity, and hydrogen bonding capacity, all of which are crucial pharmacokinetic properties.
While the direct biological applications of 1,3,2-dioxathiane derivatives are still an emerging area of research, related sulfur-containing heterocycles and 1,3-dioxanes have shown a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][16][17][18] The principles of conformational analysis outlined in this guide are essential for the rational design and development of new therapeutic agents based on the 1,3,2-dioxathiane scaffold.
Conclusion
The conformational analysis of the 1,3,2-dioxathiane ring is a multifaceted endeavor that requires a synergistic approach, combining the power of NMR spectroscopy for solution-state analysis, X-ray crystallography for definitive solid-state structures, and computational chemistry for predictive modeling. The dominant chair conformation with a strong preference for an axial sulfinyl group, driven by the anomeric effect, is the key stereochemical feature of this heterocyclic system. A thorough understanding and application of the principles and methodologies detailed in this guide will empower researchers to rationally design and synthesize novel 1,3,2-dioxathiane derivatives with tailored three-dimensional structures for applications in drug discovery and materials science.
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chemical reactivity and stability of 1,3,2-Dioxathiane.
An In-depth Technical Guide to the Chemical Reactivity and Stability of 1,3,2-Dioxathiane
Abstract
This technical guide provides a comprehensive examination of 1,3,2-dioxathiane, with a primary focus on its most prominent derivative, 1,3,2-dioxathiane 2,2-dioxide, also known as trimethylene sulfate. As a six-membered heterocyclic compound, its unique structure, featuring a sulfone group within a strained ring, imparts significant and versatile chemical reactivity. This document delves into the core principles of its stability, reactivity, conformational analysis, and synthesis. We will explore its role as a potent electrophile in nucleophilic substitution reactions, its behavior under various conditions such as hydrolysis and thermolysis, and its applications as a synthetic intermediate in drug development and as a functional component in advanced materials like lithium-ion batteries. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Introduction: The 1,3,2-Dioxathiane Scaffold
1,3,2-Dioxathiane is a heterocyclic organic compound characterized by a six-membered ring containing two oxygen atoms and one sulfur atom.[1] The most widely studied and utilized derivative is 1,3,2-dioxathiane 2,2-dioxide (CAS 1073-05-8), a cyclic sulfate ester of 1,3-propanediol.[1][2] The presence of the electron-withdrawing sulfonyl group within this ring structure is a key contributor to its notable chemical reactivity and stability profile.[1]
Often compared to its five-membered analog, ethylene sulfate (1,3,2-dioxathiolane 2,2-dioxide), trimethylene sulfate serves as a powerful alkylating agent, demonstrating reactivity similar to, and in some cases exceeding, that of epoxides.[3][4] Its utility in organic synthesis is primarily driven by its susceptibility to stereospecific ring-opening reactions when attacked by a wide range of nucleophiles.[3][4] This predictable reactivity allows for the controlled introduction of functional groups, a feature highly valued in the synthesis of complex molecules for pharmaceuticals and materials science.[3][5]
Physicochemical Properties
1,3,2-Dioxathiane 2,2-dioxide is typically a white solid or a colorless to pale yellow liquid with a distinctive odor.[1] It is soluble in many organic solvents and exhibits moderate polarity.[1] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1073-05-8 | [1][2][6] |
| Molecular Formula | C₃H₆O₄S | [1][2] |
| Molecular Weight | 138.14 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 58-62 °C | [6] |
| Synonyms | Trimethylene sulfate, 1,3-Propylene sulfate, 1,3-Propanediol cyclic sulfate | [1][2] |
Conformational Analysis: The Chair Conformation
Similar to cyclohexane, the 1,3-dioxathiane ring system predominantly adopts a chair conformation to minimize torsional and angle strain.[7] However, the introduction of two oxygen atoms and a sulfur atom into the ring creates significant differences in bond lengths and angles compared to its carbocyclic counterpart, leading to distinct conformational behaviors.[7]
The chair conformation can undergo ring-flipping, but for substituted derivatives, one chair conformer is often energetically favored to minimize unfavorable steric interactions.[7][8] The presence of the heteroatoms, particularly the sulfur atom, can lead to a flattening of the thioether portion of the ring compared to the ether portion.[9] Understanding the preferred conformation is critical as it dictates the trajectory of nucleophilic attack and, therefore, the stereochemical outcome of its reactions.
Caption: Workflow for determining the preferred conformation of 1,3,2-Dioxathiane derivatives.
Chemical Reactivity and Stability
The reactivity of 1,3,2-dioxathiane 2,2-dioxide is dominated by its function as an electrophile. The electron-withdrawing sulfone group polarizes the C-O bonds, making the adjacent carbon atoms susceptible to nucleophilic attack.
Nucleophilic Ring-Opening Reactions
This class of reactions is the most significant for the synthetic utility of cyclic sulfates. A wide variety of nucleophiles can open the ring, providing a stereospecific pathway to introduce new functionalities.[1][3] This reactivity makes cyclic sulfates highly effective synthetic equivalents of epoxides.[3] The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the site of attack.
Caption: Generalized mechanism for nucleophilic ring-opening of 1,3,2-Dioxathiane 2,2-dioxide.
This reactivity is harnessed in the synthesis of complex molecules, including antiviral and anticancer drugs, by enabling modifications to structures like nucleosides.[3]
Hydrolysis
The stability of 1,3,2-dioxathiane 2,2-dioxide is significantly influenced by pH. In aqueous solutions, it undergoes hydrolysis to yield 1,3-propanediol and sulfuric acid.[4] This reaction is a form of nucleophilic ring-opening where water acts as the nucleophile. The rate of hydrolysis is influenced by pH, with the reaction being catalyzed by both acid and base.[4]
The solvolysis of trimethylene sulfate in neutral aqueous solution proceeds primarily through carbon-oxygen bond cleavage.[4] In more alkaline solutions, saponification becomes the dominant reaction pathway.[4]
| Condition | Dominant Reaction | Relative Rate (vs. Ethylene Sulfate) |
| Neutral (pH 2-9) | Solvolysis (C-O cleavage) | 1 |
| Alkaline | Saponification | 1 |
Table adapted from comparative data on cyclic sulfates.[4]
Thermal Stability and Decomposition
The thermal decomposition of cyclic sulfates is a complex process that can proceed through various pathways depending on the conditions.[3] The inherent ring strain, combined with the electron-withdrawing sulfonyl group, facilitates ring-opening reactions upon heating.[3] While specific high-temperature thermolysis data for 1,3,2-dioxathiane is less common in the literature than for its five-membered analog, the general mechanism is believed to involve the homolytic cleavage of a C-O or S-O bond as the initial, rate-determining step, similar to the decomposition of other cyclic organic peroxides and esters.[10]
Reductive Decomposition in Battery Applications
A significant area of modern research involves the use of cyclic sulfates like trimethylene sulfate (TMS) and ethylene sulfate (DTD) as electrolyte additives in lithium-ion, sodium-ion, and potassium-ion batteries.[3][4][11] When added to the electrolyte, these molecules preferentially decompose on the electrode surfaces.[3] This reductive decomposition forms a stable and ionically conductive solid-electrolyte interphase (SEI) layer.[11] This protective layer passivates the electrode surface, preventing further undesirable reactions with the bulk electrolyte, which in turn enhances the cycling stability, lifespan, and overall performance of the battery.[4][11][12]
Synthesis and Experimental Protocols
The most common and efficient method for synthesizing 1,3,2-dioxathiane 2,2-dioxide is a two-step process starting from 1,3-propanediol.[3][6]
-
Cyclic Sulfite Formation: The diol is first reacted with thionyl chloride (SOCl₂) to form the intermediate cyclic sulfite, 1,3,2-dioxathiane 2-oxide.
-
Oxidation: The cyclic sulfite is then oxidized to the target cyclic sulfate. This oxidation is typically achieved using a ruthenium(III) chloride (RuCl₃) catalyst with an oxidant such as sodium periodate (NaIO₄) or sodium hypochlorite (NaOCl).[3][6]
Caption: Two-step synthesis pathway for 1,3,2-Dioxathiane 2,2-dioxide.
Detailed Experimental Protocol: Synthesis
This protocol is a synthesis of established methods and should be performed by qualified personnel with appropriate safety precautions.[3][6]
Step 1: Synthesis of 1,3,2-Dioxathiane 2-Oxide (Cyclic Sulfite)
-
Dissolve 1,3-propanediol (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of thionyl chloride (1.3 eq.) in CH₂Cl₂ via the dropping funnel over 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and quench by carefully adding water.
-
Separate the organic layer, wash it sequentially with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude cyclic sulfite.
Step 2: Oxidation to 1,3,2-Dioxathiane 2,2-Dioxide (Cyclic Sulfate)
-
Dissolve the crude cyclic sulfite from Step 1 in a biphasic solvent system, typically a 1:1 mixture of acetonitrile (CH₃CN) and carbon tetrachloride (CCl₄), along with water.
-
Cool the solution to 0°C.
-
Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·3H₂O, ~0.5 mol%) and sodium periodate (NaIO₄, ~1.5 eq.).
-
Stir the mixture vigorously at 0°C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the phases. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by column chromatography (e.g., using a cyclohexane/EtOAc eluent system) or recrystallization to obtain the pure 1,3,2-dioxathiane 2,2-dioxide.[6]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure of 1,3,2-dioxathiane and its derivatives.
| Technique | Key Data / Observations | Source(s) |
| ¹H NMR | Protons on the six-membered ring typically appear as multiplets in the δ 4.0-5.0 ppm region. | [3][13] |
| ¹³C NMR | Carbon atoms adjacent to the oxygen atoms (C4, C6) typically appear around δ 65-75 ppm. | [3][14] |
| Infrared (IR) | Strong characteristic stretching vibrations for the S=O bonds of the sulfone group are observed around 1130-1200 cm⁻¹ and 1350-1400 cm⁻¹. | [3] |
| Mass Spec (MS) | The mass spectrum can confirm the molecular weight of the compound. | [2] |
Handling, Storage, and Safety
1,3,2-Dioxathiane 2,2-dioxide and related cyclic sulfates should be handled with care, as they are potent alkylating agents.[1][5] The structural similarity to compounds like dimethyl sulfate warrants caution.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including impervious gloves, safety glasses or goggles, and a lab coat.[16][17][18] Work should be conducted in a well-ventilated area or a chemical fume hood.[16][17]
-
Handling: Avoid contact with skin, eyes, and clothing.[16][17] Do not eat, drink, or smoke when handling this substance.[16] Wash hands thoroughly after handling.[16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[16][19] Keep away from incompatible materials, such as strong oxidizing agents and bases, and foodstuff containers.[16]
-
Spills and Disposal: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[16] Dispose of waste material in accordance with local, state, and federal regulations.[17][19]
Conclusion
1,3,2-Dioxathiane, particularly its 2,2-dioxide derivative, is a versatile and highly reactive molecule. Its stability is contingent on environmental factors like pH and temperature, while its reactivity is defined by its powerful electrophilic nature. The ability to undergo predictable, stereospecific ring-opening reactions has established it as a valuable tool for synthetic chemists in academia and industry. From the rational design of complex pharmaceuticals to the enhancement of next-generation battery technologies, the unique properties of the 1,3,2-dioxathiane scaffold ensure its continued importance in chemical science and its applications. A thorough understanding of its conformational preferences, reactivity, and handling requirements is paramount for its safe and effective utilization.
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The Ascendant Profile of 1,3,2-Dioxathianes: A Technical Guide to Synthesis, Stereochemistry, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address complex biological targets. Among the diverse array of heterocyclic systems, the 1,3,2-dioxathiane ring and its oxidized analogs have emerged as a compelling, albeit underexplored, class of compounds with significant potential in drug discovery. This in-depth technical guide provides a comprehensive overview of the synthesis, stereochemical intricacies, and burgeoning biological applications of 1,3,2-dioxathianes, offering a vital resource for researchers seeking to harness the therapeutic promise of this unique heterocyclic system.
The 1,3,2-Dioxathiane Core: Structural Features and Chemical Properties
The 1,3,2-dioxathiane is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, and a sulfur atom at position 2. The oxidation state of the sulfur atom, as a sulfite (S=O) or a sulfate (SO₂), profoundly influences the ring's conformation, reactivity, and ultimately its biological activity.
The most common and stable form is the 1,3,2-dioxathiane 2-oxide, a cyclic sulfite. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₃S | [1] |
| Molecular Weight | 122.15 g/mol | [1] |
| CAS Number | 4176-55-0 | [1] |
| Appearance | Colorless liquid or solid | |
| Boiling Point | 54 °C at 8 mmHg |
The 1,3,2-dioxathiane 2,2-dioxide, a cyclic sulfate, is another important analog. These cyclic sulfates are generally more reactive and have been utilized as intermediates in organic synthesis.
Synthesis of the 1,3,2-Dioxathiane Ring System: A Methodological Overview
The construction of the 1,3,2-dioxathiane ring is most commonly achieved through the reaction of a 1,3-diol with a sulfur-containing reagent. The choice of the sulfur source dictates the oxidation state of the resulting heterocycle.
Synthesis of 1,3,2-Dioxathiane 2-Oxides (Cyclic Sulfites)
The most direct and widely employed method for the synthesis of 1,3,2-dioxathiane 2-oxides involves the cyclization of a 1,3-diol with thionyl chloride (SOCl₂), typically in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: General Procedure for the Synthesis of 1,3,2-Dioxathiane 2-Oxides
-
Dissolution: Dissolve the 1,3-diol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a base (e.g., pyridine, triethylamine) (2.2 equivalents) to the solution.
-
Addition of Thionyl Chloride: Add a solution of thionyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,3,2-dioxathiane 2-oxide.
This methodology has been successfully applied to the synthesis of various substituted 1,3,2-dioxathiane 2-oxides, including those with potential biological activity. For instance, 2,2-bis(alkoxy-NNO-azoxy)propane-1,3-diols have been reacted with thionyl chloride to yield the corresponding 5,5-disubstituted-1,3,2-dioxathiane 2-oxides[2].
Synthesis of 1,3,2-Dioxathiane 2,2-Dioxides (Cyclic Sulfates)
The synthesis of 1,3,2-dioxathiane 2,2-dioxides can be achieved through the oxidation of the corresponding cyclic sulfites. Common oxidizing agents for this transformation include ruthenium(III) chloride with sodium periodate, or potassium permanganate. Alternatively, direct cyclization of a 1,3-diol with sulfuryl chloride (SO₂Cl₂) can be employed, though this method is often less efficient.
Experimental Protocol: Oxidation of a Cyclic Sulfite to a Cyclic Sulfate
-
Dissolution: Dissolve the 1,3,2-dioxathiane 2-oxide (1.0 equivalent) in a mixture of solvents such as acetonitrile, carbon tetrachloride, and water.
-
Addition of Oxidant: Add a catalytic amount of ruthenium(III) chloride hydrate followed by the portion-wise addition of sodium periodate (1.5 equivalents).
-
Reaction: Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography to yield the 1,3,2-dioxathiane 2,2-dioxide.
Conformational Analysis: A Key to Understanding Biological Activity
The six-membered 1,3,2-dioxathiane ring, similar to cyclohexane, can adopt various conformations, with the chair form being the most stable. The orientation of substituents on the ring, whether axial or equatorial, can significantly impact the molecule's overall shape and its ability to interact with biological targets.
The conformational preferences of the 1,3,2-dioxathiane 2-oxide ring are influenced by the stereoelectronics of the S=O bond. X-ray diffraction studies have shown that in some 5,5-disubstituted derivatives, the ring adopts a chair conformation with an axial orientation of the S=O bond[2].
The conformational analysis of these heterocycles can be performed using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods.
Workflow for Conformational Analysis:
Caption: A general workflow for the conformational analysis of 1,3,2-dioxathiane analogs.
A thorough understanding of the conformational landscape is a prerequisite for establishing meaningful structure-activity relationships (SAR).
Therapeutic Potential of 1,3,2-Dioxathiane Analogs: A Focus on Drug Discovery
While the exploration of 1,3,2-dioxathianes in medicinal chemistry is still in its nascent stages, preliminary findings and the activities of structurally related compounds suggest significant therapeutic potential.
Cysteine Protease Inhibition
A key area where 1,3,2-dioxathiane analogs have shown promise is in the inhibition of cysteine proteases. These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug development[3]. A patent has disclosed a 1,3,2-dioxathiolane oxide derivative with inhibitory activity against thiol proteases like calcium-dependent neutral protease (CANP) and cathepsins B, H, and L. This suggests that the strained five-membered ring analog can act as an electrophilic trap for the active site cysteine residue. It is plausible that the six-membered 1,3,2-dioxathiane scaffold could be similarly functionalized to target these enzymes.
Hypothesized Mechanism of Cysteine Protease Inhibition:
Caption: Proposed mechanism of covalent inhibition of a cysteine protease by a 1,3,2-dioxathiane analog.
Antiviral and Anticancer Potential
Structurally related 1,3-dioxolane and 1,3-oxathiolane nucleoside analogs have demonstrated significant antiviral activity, particularly against HIV and HBV[4][5][6]. These compounds act as chain terminators in viral DNA synthesis. This established precedent suggests that the incorporation of a 1,3,2-dioxathiane moiety as a novel sugar mimic could lead to a new class of antiviral agents.
Similarly, various heterocyclic compounds containing sulfur and oxygen have been investigated for their anticancer properties[7][8][9][10][11]. The development of novel 1,3,2-dioxathiane derivatives could offer new avenues for the design of targeted anticancer therapies.
Future Directions and Perspectives
The field of 1,3,2-dioxathiane chemistry is ripe for exploration, particularly within the context of drug discovery. Future research efforts should focus on:
-
Library Synthesis: The systematic synthesis and biological screening of diverse libraries of 1,3,2-dioxathiane analogs with various substitution patterns.
-
Target Identification: For any identified active compounds, rigorous studies to determine their specific molecular targets and mechanisms of action are crucial.
-
Structure-Activity Relationship (SAR) Studies: The development of robust SAR models will guide the rational design of more potent and selective analogs.
-
Advanced Conformational Analysis: The use of advanced NMR techniques and computational modeling to correlate the three-dimensional structure of these molecules with their biological activity.
References
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Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2696-2736. [Link]
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Choi, Y., et al. (2000). Synthesis and antiviral activities of N-9-oxypurine 1,3-dioxolane and 1,3-oxathiolane nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 19(10-12), 1737-1749. [Link]
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Zyuzin, I. N., et al. (2010). 5,5-Bis(alkoxy-NNO-azoxy)-1,3,2-dioxathiane 2-Oxides. Synthesis and X-Ray Diffraction Study. Russian Journal of Organic Chemistry, 46(7), 1051-1055. [Link]
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Zhang, Y., et al. (2021). (a) Synthesis of 1,3-oxathian-2-ones through the reaction of triphosgene and 3-mercapto-1-propanol. (b) Anionic ROP of 1,3-oxathian-2-ones. Polymer Chemistry, 12(1), 37-43. [Link]
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Wang, Z., et al. (2023). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235923. [Link]
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An In-depth Technical Guide to 1,3,2-Dioxathiane 2,2-dioxide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Six-Membered Cyclic Sulfate
1,3,2-Dioxathiane 2,2-dioxide, also known by its synonyms trimethylene sulfate and 1,3-propanediol cyclic sulfate, is a heterocyclic organic compound with the CAS number 1073-05-8.[1] This six-membered ring system contains a sulfone group integrated into a dioxathiane structure, lending it significant chemical reactivity and stability.[2][3] Its unique properties make it a valuable reagent and intermediate in various fields of synthetic organic chemistry and material science.[2][4]
In recent years, cyclic sulfones have garnered considerable attention in medicinal chemistry due to their diverse biological activities and their utility as building blocks in the synthesis of novel pharmaceutical agents.[5][6] These compounds can act as hydrogen bond acceptors and can be readily functionalized, making them attractive scaffolds for drug design.[5] 1,3,2-Dioxathiane 2,2-dioxide, as a member of this class, serves as a potent alkylating agent, enabling the introduction of a sulfated propylene linker into various molecules.[7][8] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 1,3,2-Dioxathiane 2,2-dioxide, with a particular focus on its relevance to drug development.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 1,3,2-Dioxathiane 2,2-dioxide are summarized in the table below. It is typically a white to off-white crystalline solid with a melting point in the range of 58-62 °C.[9][10] The compound is soluble in a variety of organic solvents and exhibits moderate polarity.[2]
| Property | Value | Reference(s) |
| CAS Number | 1073-05-8 | [1] |
| Molecular Formula | C₃H₆O₄S | [1] |
| Molecular Weight | 138.14 g/mol | |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 58-62 °C | [10] |
| Boiling Point | 153 °C at 14 Torr | |
| IUPAC Name | 1,3,2-dioxathiane 2,2-dioxide | |
| Synonyms | Trimethylene sulfate, 1,3-Propylene sulfate, 1,3-Propanediol cyclic sulfate | [1] |
Spectroscopic Data:
While comprehensive, publicly available spectra are limited, the key spectroscopic features can be inferred from its structure and data for analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the methylene protons of the propylene chain. The protons alpha to the oxygen atoms would appear further downfield compared to the central methylene protons.
-
¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals for the two types of carbon atoms in the propyl chain. The carbons attached to the oxygen atoms will be deshielded and appear at a lower field.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfone group, typically in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z = 138, with fragmentation patterns corresponding to the loss of SO₂ and other fragments from the cyclic structure.[11]
Chemical Reactivity and Mechanisms
The chemical reactivity of 1,3,2-Dioxathiane 2,2-dioxide is dominated by the electrophilic nature of the carbon atoms adjacent to the oxygen atoms and the good leaving group ability of the sulfate moiety. This allows it to readily participate in nucleophilic substitution reactions.[2][3]
Reactions with Nucleophiles
1,3,2-Dioxathiane 2,2-dioxide undergoes ring-opening reactions upon treatment with a variety of nucleophiles, including amines, azides, and carbanions. This reactivity is analogous to that of epoxides but can offer different selectivity and reactivity profiles. The reaction typically proceeds via an Sₙ2 mechanism, resulting in the formation of a sulfate monoester which can be subsequently hydrolyzed to the corresponding alcohol.
A key application of this reactivity is in the synthesis of deoxy salacinols, where 1,3,2-Dioxathiane 2,2-dioxide is used in a coupling reaction.[2][9]
Caption: Nucleophilic attack on 1,3,2-Dioxathiane 2,2-dioxide.
Hydrolysis
Similar to other cyclic sulfates, 1,3,2-Dioxathiane 2,2-dioxide is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield 1,3-propanediol and sulfuric acid. The rate of hydrolysis is influenced by pH and temperature.
Synthesis and Purification
The most common method for the synthesis of 1,3,2-Dioxathiane 2,2-dioxide involves a two-step procedure starting from 1,3-propanediol.
Experimental Protocol: Synthesis of 1,3,2-Dioxathiane 2,2-dioxide
This protocol is a representative procedure based on established methods for the synthesis of cyclic sulfates.
Step 1: Synthesis of 1,3,2-Dioxathiane 2-oxide (Trimethylene Sulfite)
-
To a solution of 1,3-propanediol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trimethylene sulfite.
Step 2: Oxidation to 1,3,2-Dioxathiane 2,2-dioxide (Trimethylene Sulfate)
-
Dissolve the crude trimethylene sulfite in a mixture of acetonitrile (CH₃CN) and carbon tetrachloride (CCl₄).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of ruthenium(III) chloride (RuCl₃).
-
To this mixture, add sodium periodate (NaIO₄) (1.5 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture vigorously for 1-2 hours at 0 °C.
-
Monitor the reaction by TLC.
-
After completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude 1,3,2-Dioxathiane 2,2-dioxide can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization.
Caption: Synthesis and purification of 1,3,2-Dioxathiane 2,2-dioxide.
Applications in Research and Drug Development
The unique reactivity of 1,3,2-Dioxathiane 2,2-dioxide makes it a valuable tool in organic synthesis, particularly in the construction of complex molecules with potential biological activity.
Synthesis of Bioactive Molecules
As previously mentioned, a notable application of 1,3,2-Dioxathiane 2,2-dioxide is in the synthesis of deoxy salacinols.[2][9] This highlights its utility in carbohydrate chemistry and the development of potential therapeutic agents. The broader class of cyclic sulfones has been extensively used in the synthesis of various biologically active compounds, including enzyme inhibitors and other therapeutic candidates.[5] The ability of 1,3,2-Dioxathiane 2,2-dioxide to act as a bifunctional electrophile allows for the introduction of a 3-hydroxypropyl-1-sulfonyl moiety, which can be a key structural element in drug candidates.
Caption: General workflow for the use of 1,3,2-Dioxathiane 2,2-dioxide in drug synthesis.
Safety and Handling
1,3,2-Dioxathiane 2,2-dioxide should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
-
Hazard Identification: The compound may cause skin and eye irritation.[5] It is advisable to avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[5]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid generating dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly sealed.
-
Disposal: Dispose of the compound and its container in accordance with local regulations.[7]
Conclusion
1,3,2-Dioxathiane 2,2-dioxide is a versatile and reactive cyclic sulfate with significant potential in organic synthesis and drug discovery. Its ability to undergo nucleophilic ring-opening reactions provides a convenient method for the introduction of a functionalized three-carbon unit. While its applications are still being explored, the growing interest in cyclic sulfones in medicinal chemistry suggests that 1,3,2-Dioxathiane 2,2-dioxide will continue to be a valuable tool for the synthesis of novel bioactive molecules. Further research into its reactivity and applications is warranted to fully exploit its synthetic potential.
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An In-Depth Technical Guide to the 1,3,2-Dioxathiane Ring System
This guide provides a comprehensive technical overview of the 1,3,2-dioxathiane heterocyclic system, focusing on its two principal derivatives: 1,3,2-Dioxathiane 2-oxide (a cyclic sulfite) and 1,3,2-Dioxathiane, 2,2-dioxide (a cyclic sulfate). These six-membered rings, containing sulfur and two oxygen atoms, serve as versatile and highly reactive intermediates in modern organic synthesis. Their unique chemical properties, driven by ring strain and the electrophilic nature of the sulfur center, make them valuable synthons, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of the synthesis, reactivity, and application of these important chemical entities.
Section 1: The 1,3,2-Dioxathiane Core Structure: An Introduction
The 1,3,2-dioxathiane framework is a six-membered heterocycle derived from 1,3-propanediol. The two most commonly encountered and synthetically useful derivatives are distinguished by the oxidation state of the sulfur atom: the sulfite, with sulfur in the +4 oxidation state, and the sulfate, with sulfur in the +6 oxidation state. This difference in oxidation state profoundly influences their stability, electrophilicity, and subsequent reactivity, making one a precursor to the other and each a tool for distinct synthetic transformations.
Section 2: 1,3,2-Dioxathiane 2-oxide (Trimethylene Sulfite)
1,3,2-Dioxathiane 2-oxide, commonly known as 1,3-propanediol cyclic sulfite or trimethylene sulfite, is a foundational member of this class. It serves both as a reactive intermediate itself and as the direct precursor to its more electrophilic sulfate counterpart.
Core Identification and Physical Properties
A summary of the key identifiers and physical properties for 1,3,2-Dioxathiane 2-oxide is presented below.
| Property | Value |
| CAS Number | 4176-55-0[1] |
| Molecular Formula | C₃H₆O₃S[1] |
| Molecular Weight | 122.15 g/mol [1] |
| Appearance | Colorless to slightly yellow liquid |
| Boiling Point | 54 °C at 8 mmHg |
| Density | ~1.347 g/mL at 25 °C |
Synthesis: A Protocol Grounded in Causality
The synthesis of cyclic sulfites from 1,3-diols is a robust and well-established transformation. The method relies on the reaction of the diol with thionyl chloride (SOCl₂), often in the presence of a base to neutralize the HCl byproduct.
Objective: To prepare the cyclic sulfite from 1,3-propanediol.
Causality: Thionyl chloride serves as an excellent source of the S=O moiety. The lone pairs on the diol's hydroxyl groups act as nucleophiles, attacking the electrophilic sulfur atom. The reaction proceeds via a dichlorosulfite intermediate which undergoes intramolecular ring closure, driven by the favorable proximity of the second hydroxyl group, to form the stable six-membered ring and eliminate two equivalents of HCl.
Materials:
-
1,3-Propanediol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Pyridine or triethylamine (optional, as an acid scavenger)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,3-propanediol (1.0 eq.) and dissolved in anhydrous DCM. The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: Thionyl chloride (1.1 eq.) is dissolved in anhydrous DCM and added dropwise to the stirred diol solution via the dropping funnel over 30-60 minutes. If a base is used, it can be added concurrently or pre-mixed with the diol.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted twice with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1,3,2-Dioxathiane 2-oxide.
Reactivity and Spectroscopic Signature
Cyclic sulfites are moderately reactive electrophiles. The sulfur atom can be attacked by strong nucleophiles, leading to ring-opening. However, their most significant role is often as a stable, isolable precursor to the more reactive cyclic sulfates.
Spectroscopic Data:
-
¹H NMR: The spectrum is characterized by two main multiplets. The protons on the carbons adjacent to the oxygen atoms (C4, C6) typically appear downfield (δ ≈ 4.0-4.5 ppm) compared to the central methylene protons (C5, δ ≈ 1.8-2.2 ppm).
-
¹³C NMR: The carbons bonded to oxygen (C4, C6) resonate around δ ≈ 60-70 ppm, while the central carbon (C5) appears further upfield at δ ≈ 25-35 ppm.
-
IR Spectroscopy: The most prominent and diagnostic absorption is the strong S=O stretching band, which typically appears in the range of 1190-1230 cm⁻¹.
Section 3: 1,3,2-Dioxathiane, 2,2-dioxide (Trimethylene Sulfate)
The oxidation of the cyclic sulfite yields 1,3,2-Dioxathiane, 2,2-dioxide, also known as 1,3-propanediol cyclic sulfate. This transformation to the S(VI) oxidation state dramatically increases the electrophilicity of the molecule, converting it into a potent bifunctional alkylating agent.
Core Identification and Physical Properties
A summary of the key identifiers and physical properties for 1,3,2-Dioxathiane, 2,2-dioxide is presented below.
| Property | Value |
| CAS Number | 1073-05-8[2] |
| Molecular Formula | C₃H₆O₄S[2] |
| Molecular Weight | 138.14 g/mol [2] |
| Appearance | White crystalline solid |
| Melting Point | 58-62 °C |
Synthesis: The Two-Step Protocol
The most common and efficient synthesis involves a two-step procedure: the formation of the cyclic sulfite as described in Section 2.2, followed by its oxidation.[3] This approach avoids the often less efficient direct conversion from the diol using sulfuryl chloride.
Objective: To oxidize the pre-formed cyclic sulfite to the corresponding cyclic sulfate.
Causality: A strong oxidizing system is required to convert the S(IV) center to S(VI). The ruthenium-catalyzed oxidation using sodium periodate (NaIO₄) is a highly effective and common method. Ruthenium(III) chloride is oxidized in situ by NaIO₄ to a higher-valent ruthenium oxide (e.g., RuO₄), which is the active oxidant that transfers an oxygen atom to the sulfur of the cyclic sulfite. NaIO₄ then serves as a stoichiometric co-oxidant to regenerate the active ruthenium species, allowing RuCl₃ to be used in catalytic amounts.
Materials:
-
1,3,2-Dioxathiane 2-oxide (from previous step)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄) or Ethyl Acetate (EtOAc)
-
Water
-
Sodium periodate (NaIO₄)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
Procedure:
-
Reaction Setup: The unpurified cyclic sulfite (1.0 eq.) from the previous step is dissolved in a biphasic solvent system such as acetonitrile/CCl₄/water (e.g., 1:1:1.5 ratio). The mixture is placed in a flask with vigorous stirring and cooled to 0 °C in an ice bath.
-
Catalyst and Oxidant Addition: A catalytic amount of RuCl₃·xH₂O (e.g., 0.5 mol%) is added, followed by the portion-wise addition of sodium periodate (2.0 eq.).[3]
-
Reaction Progression: The reaction is stirred vigorously at 0 °C to room temperature for 1-3 hours. The progress is monitored by the disappearance of the sulfite starting material (via TLC or GC-MS). The reaction is often characterized by a color change from dark green/black back to yellow.
-
Workup: The reaction mixture is diluted with ethyl acetate, and the layers are separated. The aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with water, saturated sodium thiosulfate solution (to quench any remaining oxidant), and brine. The solution is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford pure 1,3,2-Dioxathiane, 2,2-dioxide as a white solid.
Reactivity: A Potent Bifunctional Electrophile
Cyclic sulfates are significantly more reactive towards nucleophiles than their sulfite precursors and even acyclic sulfates.[4] This enhanced reactivity is attributed to the relief of ring strain upon nucleophilic attack and the excellent leaving group ability of the resulting monosubstituted sulfate. They behave as powerful bifunctional electrophiles, capable of reacting sequentially with two nucleophiles.
The ring-opening reaction proceeds via an Sₙ2 mechanism, where a nucleophile attacks one of the electrophilic carbons (C4 or C6), leading to the cleavage of the C-O bond and formation of a stable sulfate ester anion. This intermediate can then be hydrolyzed or react with a second nucleophile.
Application in Drug Development: Synthesis of Salacinol
A compelling application of 1,3,2-dioxathiane, 2,2-dioxides in medicinal chemistry is their use in the synthesis of α-glucosidase inhibitors like Salacinol. Salacinol is a naturally occurring compound isolated from Salacia species, which are used in traditional medicine for treating diabetes.[5] Its unique structure features a sulfonium ion bridging two polyhydroxylated chains.
The key step in the total synthesis of Salacinol and its analogues involves the coupling of a thiosugar nucleophile with a chiral cyclic sulfate derived from a polyol like erythritol.[3][5][6] The thiosugar's sulfur atom acts as the nucleophile, attacking one of the electrophilic carbons of the cyclic sulfate in a regioselective Sₙ2 reaction. This ring-opening step simultaneously forms the crucial C-S bond and installs the sulfate ester, which ultimately becomes the inner salt counter-ion for the sulfonium center. This strategy highlights the power of cyclic sulfates to act as potent alkylating agents for soft nucleophiles like sulfur, enabling the construction of complex molecular architectures relevant to drug discovery.[5][6]
Spectroscopic Signature
Spectroscopic Data:
-
¹H NMR: Similar to the cyclic sulfite, but the protons on C4 and C6 are further deshielded due to the increased electron-withdrawing effect of the S(=O)₂ group, typically appearing in the range of δ ≈ 4.5-5.0 ppm. The central C5 protons are also shifted slightly downfield to δ ≈ 2.2-2.5 ppm.
-
¹³C NMR: The carbons adjacent to the oxygen atoms (C4, C6) are found around δ ≈ 70-75 ppm, while the central carbon (C5) is around δ ≈ 25-30 ppm.
-
IR Spectroscopy: The key diagnostic peaks are two strong absorption bands corresponding to the sulfonyl group: the asymmetric SO₂ stretch (νas) near 1350-1400 cm⁻¹ and the symmetric SO₂ stretch (νs) near 1180-1230 cm⁻¹.[7]
Section 4: Safety, Handling, and Disposal
Both 1,3,2-dioxathiane 2-oxide and its 2,2-dioxide derivative require careful handling due to their reactivity and potential hazards. As a Senior Application Scientist, it is imperative to instill a culture of safety through strict adherence to established protocols.
| Hazard Profile | 1,3,2-Dioxathiane 2-oxide | 1,3,2-Dioxathiane, 2,2-dioxide |
| GHS Classification | Skin Irritant, Eye Damage, Skin Sensitizer, Respiratory Irritant[1] | Skin Sensitizer, Eye Damage, Suspected Mutagen, Suspected Carcinogen |
| Primary Hazards | Corrosive, sensitizer. Reacts with moisture. | Potent alkylating agent. Moisture sensitive. Potential long-term health effects. |
Handling and Personal Protective Equipment (PPE):
-
All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
PPE is mandatory: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[8][9]
-
These compounds are moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible, using anhydrous solvents and flame-dried glassware.
-
Avoid inhalation of vapors or dust. Avoid all contact with skin and eyes.[9]
Storage:
-
Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong oxidizing agents and bases.
-
Refrigeration (2-8 °C) is often recommended for long-term storage to minimize decomposition.
Disposal:
-
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[10]
-
Do not dispose of down the drain. Collect waste in designated, clearly labeled, and sealed containers for hazardous chemical waste.
-
Small spills can be neutralized with a compatible agent (e.g., sodium bicarbonate for acidic decomposition products) and absorbed with an inert material like vermiculite before collection for disposal.
Section 5: Conclusion
The 1,3,2-dioxathiane ring system, particularly in its 2-oxide (cyclic sulfite) and 2,2-dioxide (cyclic sulfate) forms, represents a class of highly valuable and reactive intermediates for organic synthesis. The cyclic sulfate, in particular, functions as a potent bifunctional electrophile, enabling elegant and efficient synthetic strategies for constructing complex molecules. Its successful application in the synthesis of the α-glucosidase inhibitor Salacinol underscores its importance and potential in drug discovery and development. A thorough understanding of the synthesis, comparative reactivity, and stringent handling requirements of these compounds is essential for any researcher aiming to leverage their unique chemical properties for advanced scientific applications.
References
- Muraoka, O., et al. (2001). Synthesis of a Nitrogen Analogue of Salacinol and Its α-Glucosidase Inhibitory Activity. Chemical & Pharmaceutical Bulletin, 49(11), 1503-1505.
- Johnston, B. D., Jensen, H. H., & Pinto, B. M. (2006). Synthesis of Sulfonium Sulfate Analogues of Disaccharides and Their Conversion to Chain-Extended Homologues of Salacinol: New Glycosidase Inhibitors. The Journal of Organic Chemistry, 71(3), 1111-1118.
- ChemicalBook. (2026, January 13). 1,3,2-DIOXATHIANE 2,2-DIOXIDE | 1073-05-8.
- Enamine. Cyclic Sulfates and Sulfamidates as Alkylating Reagents.
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- ResearchGate. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis.
- Megia-Fernandez, A., et al. (2011, February 1). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Bentham Science Publishers.
- Tewson, T. J., & Soderlind, M. (1990). Cyclic sulfates: useful substrates for selective nucleophilic substitution. The Journal of Organic Chemistry, 55(4), 1363-1367.
- SciSpace. (1990). Cyclic sulfates: useful substrates for selective nucleophilic substitution.
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- The features of IR spectrum. (n.d.).
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- ResearchGate. Position of IR bands for SO, SO₂, SO₃, S₂O, and HSO. Transmission....
- Sigma-Aldrich. 1,3,2-Dioxathiolane 2,2-dioxide 98%.
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- Approximate 1H and 13C NMR Shifts. (n.d.). Scribd.
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- Royal Society of Chemistry. (n.d.).
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- Sigma-Aldrich. 1,3-Propanediol cyclic sulfate 98%.
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An In-Depth Technical Guide to 1,3,2-Dioxathiane Compounds: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,2-dioxathiane ring system, a six-membered heterocycle containing sulfur and two oxygen atoms, represents a unique scaffold with diverse applications in chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of 1,3,2-dioxathiane compounds, with a particular focus on the 2-oxide and 2,2-dioxide derivatives. Detailed experimental protocols for their synthesis and characterization are presented, alongside an exploration of their conformational analysis. While their direct application in drug development is an emerging field, this guide will also touch upon the known biological activities of related cyclic sulfates and the potential of 1,3,2-dioxathianes as versatile intermediates in the synthesis of novel therapeutic agents.
Introduction: The 1,3,2-Dioxathiane Core
The 1,3,2-dioxathiane scaffold is a heterocyclic system characterized by a six-membered ring containing one sulfur atom and two oxygen atoms at positions 1, 3, and 2, respectively. The oxidation state of the sulfur atom significantly influences the properties and reactivity of these compounds, leading to two main classes: 1,3,2-dioxathiane 2-oxides (cyclic sulfites) and 1,3,2-dioxathiane 2,2-dioxides (cyclic sulfates).
The inherent ring strain and the nature of the sulfur-oxygen bonds impart unique chemical reactivity to these molecules, making them valuable intermediates in organic synthesis. This guide will delve into the nuances of their discovery, the evolution of their synthesis, their structural characteristics, and their current and potential future applications.
A Journey Through Time: Discovery and Historical Development
The history of 1,3,2-dioxathiane compounds is intrinsically linked to the broader development of organosulfur chemistry. While a singular "discovery" event is not clearly documented, the synthesis and study of these heterocycles emerged from foundational work on the reactions of diols with sulfur-containing reagents.
The most established and historically significant method for the preparation of the corresponding 2-oxides (cyclic sulfites) involves the reaction of a 1,3-diol with thionyl chloride (SOCl₂)[1]. This straightforward condensation reaction laid the groundwork for accessing the core 1,3,2-dioxathiane ring system.
Subsequently, the oxidation of these cyclic sulfites provided a reliable route to the 1,3,2-dioxathiane 2,2-dioxides (cyclic sulfates). This two-step process remains a cornerstone of their synthesis. The development of more direct methods, such as the reaction of 1,3-diols with sulfuryl chloride (SO₂Cl₂), offered an alternative, albeit sometimes less efficient, pathway[2].
Early investigations into these compounds were primarily focused on their synthesis and basic chemical properties. However, as analytical techniques advanced, a deeper understanding of their stereochemistry and conformational preferences began to emerge, revealing the subtle interplay of steric and electronic effects within the six-membered ring.
The Art of Synthesis: Crafting the 1,3,2-Dioxathiane Ring
The synthesis of 1,3,2-dioxathiane 2-oxides and 2,2-dioxides is predominantly achieved through the cyclization of 1,3-diols. The choice of sulfur reagent and subsequent reaction conditions dictates the final oxidation state of the sulfur atom.
Synthesis of 1,3,2-Dioxathiane 2-Oxides (Cyclic Sulfites)
The most common method for the synthesis of 1,3,2-dioxathiane 2-oxides is the reaction of a 1,3-diol with thionyl chloride, often in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of 1,3,2-Dioxathiane 2-Oxide
-
A solution of a 1,3-diol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether) is cooled to 0 °C in an ice bath.
-
A solution of thionyl chloride (1.1-1.2 eq.) in the same solvent is added dropwise to the cooled diol solution with stirring.
-
A tertiary amine base, such as pyridine or triethylamine (2.2-2.4 eq.), is added to the reaction mixture to act as a scavenger for the generated HCl.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt.
-
The filtrate is washed with a weak acid (e.g., dilute HCl), water, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude cyclic sulfite.
-
Purification is typically achieved by vacuum distillation or column chromatography.
Synthesis of 1,3,2-Dioxathiane 2,2-Dioxides (Cyclic Sulfates)
1,3,2-Dioxathiane 2,2-dioxides are most reliably synthesized by the oxidation of the corresponding 2-oxides. A direct synthesis from 1,3-diols and sulfuryl chloride is also possible.
Experimental Protocol: Two-Step Synthesis of 1,3,2-Dioxathiane 2,2-Dioxide
Step 1: Synthesis of the Cyclic Sulfite (as described in Section 3.1)
Step 2: Oxidation of the Cyclic Sulfite
-
The crude or purified 1,3,2-dioxathiane 2-oxide (1.0 eq.) is dissolved in a suitable solvent mixture, such as acetonitrile and water or carbon tetrachloride and water.
-
A catalytic amount of ruthenium(III) chloride (RuCl₃) is added to the solution.
-
An oxidizing agent, such as sodium periodate (NaIO₄) or sodium hypochlorite (NaOCl), is added portion-wise or as a solution while maintaining the temperature, typically between 0 and 25 °C[1].
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is worked up by adding a quenching agent (e.g., sodium thiosulfate) if necessary, followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
The resulting crude cyclic sulfate can be purified by recrystallization or column chromatography.
Direct Synthesis from 1,3-Diols and Sulfuryl Chloride
While less common, 1,3,2-dioxathiane 2,2-dioxides can be prepared directly from 1,3-diols using sulfuryl chloride. This method can be more direct but may suffer from lower yields and the formation of byproducts.
Structural Insights: Conformational Analysis and Spectroscopic Characterization
The six-membered ring of 1,3,2-dioxathianes, similar to cyclohexane, is not planar and adopts various conformations to minimize steric and torsional strain.
Conformational Preferences
X-ray crystallographic and computational studies have shown that 1,3,2-dioxathiane 2-oxides and 2,2-dioxides predominantly adopt a chair conformation . In the case of the 2-oxides, the S=O bond can be oriented either axially or equatorially, leading to two possible chair conformers that can interconvert. The equatorial orientation of the S=O group is generally favored to minimize 1,3-diaxial interactions. For the 2,2-dioxides, the two S=O bonds introduce further steric constraints, but the chair conformation remains the most stable.
Caption: Chair conformation of the 1,3,2-dioxathiane ring.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of 1,3,2-dioxathianes provide valuable information about the stereochemistry of the ring. The chemical shifts and coupling constants of the methylene protons are sensitive to their axial or equatorial orientation.
-
¹³C NMR: The carbon NMR spectra show distinct signals for the carbon atoms in the ring, with their chemical shifts influenced by the neighboring heteroatoms[3].
Infrared (IR) Spectroscopy:
-
The most characteristic feature in the IR spectra of 1,3,2-dioxathiane 2,2-dioxides is the presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the regions of 1350-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. For the 2-oxides, a single strong S=O stretching band is observed around 1200 cm⁻¹.
Table 1: Spectroscopic Data for Unsubstituted 1,3,2-Dioxathiane Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (S=O stretch, cm⁻¹) |
| 1,3,2-Dioxathiane 2-oxide | ~1.9 (m, 2H), ~4.4 (m, 4H) | ~26, ~65 | ~1200 |
| 1,3,2-Dioxathiane 2,2-dioxide | ~2.2 (m, 2H), ~4.6 (t, 4H) | ~25, ~70 | ~1380, ~1190 |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and substituents.
Chemical Reactivity: The Role of the Sulfite and Sulfate Esters
The reactivity of 1,3,2-dioxathianes is largely dictated by the nature of the sulfur-oxygen bonds. The cyclic sulfate moiety in 2,2-dioxides is an excellent leaving group, making these compounds susceptible to nucleophilic attack.
Nucleophilic Ring-Opening:
1,3,2-Dioxathiane 2,2-dioxides can undergo ring-opening reactions upon treatment with nucleophiles. The reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking one of the carbon atoms adjacent to the oxygen atoms, leading to the formation of a sulfate monoester. This reactivity makes them useful as bifunctional electrophiles in organic synthesis.
Caption: Nucleophilic ring-opening of a 1,3,2-dioxathiane 2,2-dioxide.
Applications in Research and Industry
While the applications of 1,3,2-dioxathiane compounds are not as widespread as some other heterocyclic systems, they have found utility in specific areas.
-
Electrolyte Additives: Trimethylene sulfate, the parent 1,3,2-dioxathiane 2,2-dioxide, has been investigated as an electrolyte additive in lithium-ion batteries. It can form a stable solid electrolyte interphase (SEI) on the anode surface, which helps to improve the battery's performance and lifespan[4].
-
Synthetic Intermediates: As mentioned earlier, their ability to undergo ring-opening reactions makes them valuable intermediates for the synthesis of a variety of organic molecules, including those with potential biological activity[1][4].
Potential in Drug Development: An Emerging Frontier
The direct application of 1,3,2-dioxathiane derivatives as therapeutic agents is a relatively unexplored area. However, the broader class of cyclic sulfates has shown promise in medicinal chemistry. For instance, some cyclic sulfates derived from sugars have exhibited anticonvulsant activity[4].
The 1,3,2-dioxathiane scaffold can be considered a constrained and synthetically accessible platform for the development of new bioactive molecules. By introducing various substituents onto the ring, it is possible to modulate the compound's physicochemical properties and biological activity.
While direct evidence for the use of 1,3,2-dioxathianes in drug development is currently limited, related heterocyclic systems containing sulfur and oxygen have shown a range of biological activities, including anticancer and enzyme inhibitory effects. For example, some 1,3-dioxane derivatives have been investigated as modulators of multidrug resistance in cancer[5], and certain benzoxathiazine-2,2-dioxides are effective inhibitors of human carbonic anhydrases[6]. These findings suggest that the 1,3,2-dioxathiane core could serve as a valuable starting point for the design and synthesis of novel drug candidates. Further research is needed to fully explore the therapeutic potential of this intriguing class of compounds.
Conclusion and Future Perspectives
1,3,2-Dioxathiane compounds, particularly the 2-oxides and 2,2-dioxides, are a fascinating class of heterocycles with a well-established synthetic background and interesting structural features. While their current applications are somewhat niche, their unique reactivity and the potential for chemical modification suggest that their utility could be expanded in the future.
For researchers in drug development, the 1,3,2-dioxathiane scaffold represents an underexplored area with the potential to yield novel bioactive molecules. The synthetic accessibility and the ability to introduce diverse functionalities make these compounds attractive targets for screening and lead optimization programs. As our understanding of the biological roles of sulfur-containing heterocycles continues to grow, so too may the importance and application of 1,3,2-dioxathiane derivatives in the quest for new and effective therapeutics.
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-
PubMed. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. [Link]
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Theoretical Calculations on 1,3,2-Dioxathiane Conformation: A Comprehensive Guide to Stereoelectronic Analysis
Executive Summary
In the realm of modern drug development and materials science, six-membered heterocyclic systems serve as foundational scaffolds. Among these, 1,3,2-dioxathianes—particularly their S-oxide derivatives (trimethylene sulfites)—present a fascinating stereochemical challenge. The orientation of the exocyclic S=O bond, coupled with the inherent flexibility of the ring, dictates the molecule's physicochemical properties, reactivity, and biological target binding.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous, self-validating framework for the conformational analysis of 1,3,2-dioxathianes. By bridging Density Functional Theory (DFT) calculations with empirical spectroscopic validation, this guide establishes a robust protocol for elucidating complex stereoelectronic behaviors.
The Stereochemical Complexity of 1,3,2-Dioxathianes
The 1,3,2-dioxathiane 2-oxide ring is characterized by the presence of a sulfur atom flanked by two oxygen atoms, introducing significant stereoelectronic nuances. The primary conformational equilibrium involves the chair forms, where the exocyclic S=O bond can adopt either an axial or equatorial position.
Historically, the application of Carbon-13 Nuclear Magnetic Resonance (
Infrared (IR) spectroscopy provides another critical diagnostic tool. The validity of IR criteria in assigning conformations relies on the S=O stretching frequency, which shifts predictably based on the bond's spatial orientation and the resulting dipole environment [3].
Quantitative Conformational Energetics
To fully map the conformational landscape, ab initio and DFT calculations are employed to calculate the relative free energies (
The table below summarizes the consensus quantitative data for the unsubstituted 1,3,2-dioxathiane 2-oxide system, correlating theoretical energetics with experimental spectral markers.
| Conformer State | Relative Energy ( | S=O Stretching Frequency (IR, cm | Stereoelectronic Driver | |
| Chair (Axial S=O) | 0.0 (Global Minimum) | 1180 - 1200 | Upfield (Shielded) | Anomeric Effect ( |
| Chair (Equatorial S=O) | +1.5 to +3.0 | 1230 - 1245 | Downfield (Deshielded) | Steric relief (if bulky C-4/C-6 substituents exist) |
| Twist-Boat (TS/Local Min) | +4.5 to +8.0 | 1210 - 1220 | Intermediate | Relief of 1,3-diaxial interactions |
Table 1: Conformational energetics and spectroscopic markers of 1,3,2-dioxathiane 2-oxides.
Mechanistic Insights: Isomerization Pathways
Understanding the transition between the axial and equatorial chair forms is critical for predicting the dynamic behavior of the molecule in solution. The ring inversion process does not occur in a single step; rather, it passes through a higher-energy twist-boat conformation.
Figure 1: Conformational isomerization pathway of 1,3,2-dioxathiane 2-oxide.
The barrier to ring inversion is heavily modulated by the nature of the substituents at the C-4 and C-6 positions. Bulky groups (e.g., tert-butyl) can force the ring into a twist-boat conformation to alleviate severe 1,3-diaxial steric clashes that would otherwise occur in the chair form [2].
Experimental & Computational Workflow: A Self-Validating Protocol
To ensure absolute trustworthiness in conformational assignment, computational predictions must be tightly coupled with experimental data. The following protocol is designed as a self-validating system : if the computational outputs do not match the empirical thresholds, the system inherently flags the need for model refinement (e.g., incorporating explicit solvent molecules or higher-level basis sets).
Step-by-Step Methodology
Step 1: Initial Conformational Search
-
Action: Generate a conformational ensemble using Molecular Mechanics (MMFF94 force field).
-
Causality: Force fields rapidly sample the potential energy surface (PES) to identify all possible chair and twist-boat geometries, ensuring no local minima are missed before initiating computationally expensive quantum mechanical calculations.
Step 2: DFT Geometry Optimization
-
Action: Optimize the selected geometries at the B3LYP/6-311+G(d,p) level of theory.
-
Causality: The inclusion of diffuse functions (+) is non-negotiable here. 1,3,2-Dioxathianes possess highly electronegative oxygen and sulfur atoms with diffuse lone pairs. Polarization functions (d,p) are equally critical to accurately model the angular strain of the cyclic system.
Step 3: Frequency Analysis (The First Validation Check)
-
Action: Calculate the harmonic vibrational frequencies for the optimized structures.
-
Causality: This provides a mathematical self-validation of the structure. If the calculation yields zero imaginary frequencies (
), the geometry is confirmed as a true local minimum. If one imaginary frequency is present ( ), the structure is a transition state (e.g., the twist-boat barrier) and must be displaced along the normal mode and re-optimized. This step also yields the Zero-Point Energy (ZPE) required for accurate thermochemical corrections.
Step 4: GIAO NMR Calculation
-
Action: Compute the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level, applying the Polarizable Continuum Model (PCM) to simulate the experimental solvent (e.g., CDCl
). -
Causality: The GIAO method ensures that the calculated NMR shifts are invariant to the origin of the coordinate system—a physical requirement for accurate chemical shift predictions.
Step 5: Experimental Cross-Validation (The Final Validation Check)
-
Action: Acquire experimental
C and H NMR spectra, alongside FT-IR data. Compare the experimental S=O stretching frequency and C chemical shifts against the calculated values. -
Causality: The protocol closes its validation loop here. If the Mean Absolute Error (MAE) between the calculated GIAO shifts and experimental
C NMR shifts is ppm, and the IR S=O stretch matches the assigned class (e.g., 1180-1200 cm for axial), the conformation is definitively validated. Discrepancies trigger a return to Step 1 to evaluate alternative conformers or dimer formations.
Figure 2: Self-validating computational and experimental workflow for conformational assignment.
Conclusion
The conformational analysis of 1,3,2-dioxathianes requires a meticulous balance of theoretical computation and empirical spectroscopy. By understanding the causal relationships between stereoelectronic effects (like the anomeric effect) and their spectral manifestations, researchers can confidently assign 3D structures to these complex heterocycles. Implementing the self-validating workflow outlined above ensures high-fidelity data, mitigating the risks of misassignment in downstream drug development and material synthesis pipelines.
References
- Computer simulation of the routes of conformational isomerization of 1,3,2-dioxathiane and its S-oxides by nonempirical quantum-chemical method RHF/6-31G(d) Russian Journal of General Chemistry
- Application of Carbon-13 Nuclear Magnetic Resonance to Conformational Analysis of Trimethylene Sulfites Canadian Journal of Chemistry
- Validity of infrared criteria in the assignment of conformations to substituted 1,3,2-dioxathiane 2-oxides. Crystal structure of 4,4-dimethyl-6,6-diphenyl-1,3,2-dioxathiane 2-oxide at 110 K Journal of the American Chemical Society
Methodological & Application
Strategic Utilization of 1,3,2-Dioxathiane 2,2-Dioxide in Organic Synthesis
[1][2]
Executive Summary
1,3,2-Dioxathiane 2,2-dioxide (commonly known as 1,3-Propanediol Cyclic Sulfate or Trimethylene Sulfate ) is a highly reactive electrophile used for the regio- and chemoselective alkylation of nucleophiles.[1] Structurally analogous to epoxides but possessing a significantly better leaving group (the sulfate anion), this reagent enables the precise installation of a 3-hydroxypropyl chain onto nucleophilic substrates.[1]
Unlike acyclic sulfates (e.g., dimethyl sulfate), cyclic sulfates offer a unique "double-activation" pathway:
-
Primary Activation: Fast
ring opening by a nucleophile to generate a monoalkyl sulfate.[1] -
Secondary Manipulation: The resulting sulfate monoester can be hydrolyzed to an alcohol or, under specific conditions, serve as a leaving group for a second nucleophilic attack (though this is more common in 5-membered cyclic sulfates).[1]
This guide details the synthesis, reactivity profile, and experimental protocols for utilizing 1,3,2-dioxathiane 2,2-dioxide in high-value organic synthesis.[1]
Synthesis of the Reagent
While 1,3,2-dioxathiane 2,2-dioxide is commercially available, in-house preparation is often required for specific substituted derivatives or to ensure anhydrous purity.[1] The standard synthesis is a two-step protocol starting from 1,3-propanediol.[1]
Reaction Scheme
The synthesis proceeds via the formation of a cyclic sulfite (1,3,2-dioxathiane 2-oxide) followed by ruthenium-catalyzed oxidation to the sulfate.[1]
Figure 1: Two-step synthesis of 1,3,2-dioxathiane 2,2-dioxide from 1,3-propanediol.[1]
Detailed Protocol
Step 1: Formation of 1,3,2-Dioxathiane 2-oxide (Cyclic Sulfite)
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a dropping funnel. Flush with
. -
Dissolution: Dissolve 1,3-propanediol (10.0 g, 131 mmol) in anhydrous
(150 mL). Cool to 0°C.[1][2] -
Addition: Add thionyl chloride (
, 11.5 mL, 157 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.[1] -
Reflux: Once addition is complete, warm to room temperature and then reflux for 2 hours. Evolution of
gas will be observed (scrubbing required).[1] -
Workup: Concentrate the mixture in vacuo to remove solvent and excess
. The residue is typically a quantitative yield of the cyclic sulfite (clear oil), sufficiently pure for the next step.[1]
Step 2: Oxidation to 1,3,2-Dioxathiane 2,2-dioxide (Cyclic Sulfate)
-
Solvent System: Dissolve the crude cyclic sulfite from Step 1 in a mixture of
(100 mL) and (100 mL). Cool to 0°C.[1][2] -
Catalyst: Add
(10 mg, catalytic amount). -
Oxidant: Add
(33.6 g, 157 mmol) in small portions over 45 minutes. The reaction is exothermic.[1] -
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Ethyl Acetate/Hexane).[1][2]
-
Extraction: Dilute with
(200 mL) and water (100 mL). Separate layers. Wash the organic phase with saturated and brine.[1] -
Purification: Dry over
, filter through a pad of silica gel (to remove Ru residues), and concentrate. Recrystallize from /Hexane if necessary.[1]
Reactivity Profile & Nucleophilic Ring Opening
The core utility of 1,3,2-dioxathiane 2,2-dioxide lies in its ability to act as a 3-carbon homologation reagent .[1]
Mechanism of Action
Unlike epoxides, which can be activated by Lewis acids, cyclic sulfates are highly reactive towards nucleophiles due to the tremendous leaving group ability of the sulfate anion.[1]
-
Nucleophilic Attack (
): The nucleophile attacks the least hindered carbon (regioselective), opening the ring to form a stable sulfate monoester salt.[1] -
Hydrolysis: The sulfate monoester is hydrolyzed (usually acidic conditions) to yield the final alcohol product.[1]
Figure 2: Mechanism of nucleophilic ring opening and subsequent hydrolysis.[1]
Regioselectivity Rules
For substituted 1,3,2-dioxathianes (e.g., derived from 1,3-butanediol), the regioselectivity is predictable and superior to epoxides:
-
Rule: Nucleophilic attack occurs almost exclusively at the least substituted carbon (primary > secondary).[1]
-
Reasoning: The reaction is strictly
in nature, dominated by steric factors.[1] Unlike epoxides, there is no competing -like character that would favor attack at the more substituted carbon.[1]
Application Protocol: Synthesis of Functionalized Alcohols
This protocol describes the reaction of 1,3,2-dioxathiane 2,2-dioxide with a generic nucleophile (e.g., Sodium Azide or a primary amine).[1]
Materials
-
Nucleophile (e.g.,
, Benzylamine) (1.1 - 1.5 equiv) -
Solvent: DMF or Acetone (polar aprotic is preferred for
) -
Hydrolysis Reagent: 20%
(aq)[1]
Step-by-Step Procedure
-
Ring Opening:
-
Hydrolysis:
-
Concentrate the reaction mixture to remove most of the DMF (if possible, or dilute directly).
-
Add 20% aqueous
(5 mL) and THF (5 mL) to solubilize the organic intermediate. -
Stir at room temperature for 1-2 hours. (Note: Some stable sulfates may require mild heating to 40°C).[1]
-
-
Isolation:
-
Result: The product is a 3-substituted-1-propanol (e.g., 3-azido-1-propanol).[1]
Comparison with Epoxides
| Feature | 1,3,2-Dioxathiane 2,2-dioxide | Epoxides (Oxiranes) |
| Carbon Chain | Adds 3 carbons (C3) | Adds 2 carbons (C2) |
| Leaving Group | Sulfate ( | Alkoxide ( |
| Regioselectivity | Strictly Steric ( | Mixed (Steric vs. Electronic) |
| Intermediate | Stable Sulfate Salt | Unstable Alkoxide |
Case Study: Chiral Synthesis
1,3,2-Dioxathiane 2,2-dioxides are critical in the synthesis of chiral building blocks.
-
Precursor: Chiral 1,3-diols (e.g., derived from Sharpless asymmetric dihydroxylation or reduction).[1]
-
Application: Synthesis of Laingolide A intermediates.
-
Protocol: Reaction of a chiral 4-substituted-1,3,2-dioxathiane 2,2-dioxide with a hydride nucleophile (e.g.,
or ) or carbon nucleophile results in inversion of configuration at the attacking center, allowing for predictable stereochemical outcomes.[1]
Safety & Handling (Critical)
Warning: Cyclic sulfates are potent alkylating agents, structurally and functionally similar to Dimethyl Sulfate .[1]
-
Toxicity: Highly toxic by inhalation and ingestion.[1] Suspected carcinogen.[1]
-
Skin Contact: Corrosive.[1] Rapidly absorbed through skin.[1]
-
Decontamination: Spills should be treated with dilute ammonia or NaOH solution to hydrolyze the sulfate ring, rendering it inactive.[1]
-
PPE: Double nitrile gloves, face shield, and operation strictly within a fume hood.[1]
References
-
Synthesis and Reactivity of Cyclic Sulfates
-
Applications in Natural Product Synthesis (Laingolide A)
-
Kinetic Studies and Microreactor Synthesis
-
Electrolyte Additives
Sources
- 1. 1,3,2-Dioxathiane, 2,2-dioxide [webbook.nist.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Total Synthesis and Structural Reassignment of Laingolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 6. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2018015222A1 - Process - Google Patents [patents.google.com]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Application Note: 1,3,2-Dioxathiane as a Protecting & Activating Group for 1,3-Diols
The following guide details the application of 1,3,2-Dioxathiane 2-oxides (cyclic sulfites) and their oxidized derivatives, 1,3,2-Dioxathiane 2,2-dioxides (cyclic sulfates) , as a specialized protecting and activating strategy for 1,3-diols.
Executive Summary
While acetonides (1,3-dioxanes) are the industry standard for 1,3-diol protection, 1,3,2-dioxathianes (cyclic sulfites) offer a unique "switchable" reactivity profile. They serve two distinct functions in complex synthesis:
-
Passive Protection: The cyclic sulfite moiety (1,3,2-dioxathiane 2-oxide) masks 1,3-diols against acylation, mild oxidation, and non-nucleophilic bases.
-
Active Functionalization: Unlike acetonides, cyclic sulfites can be oxidized in situ to cyclic sulfates (1,3,2-dioxathiane 2,2-dioxides). These sulfates act as double electrophiles, allowing for the regiospecific nucleophilic displacement of the diol carbons, effectively turning the "protecting group" into a leaving group.
This guide covers the protection (sulfite formation), deprotection (hydrolysis), and activation (oxidation to sulfate) workflows.
Mechanistic Principles & Properties
Structural Conformation
The 1,3,2-dioxathiane 2-oxide ring adopts a chair conformation similar to cyclohexane but distorted by the bond lengths of the O-S-O linkage.
-
Axial Preference: The exocyclic S=O bond preferentially adopts an axial orientation due to the anomeric effect (nO → σ*S-O interaction) and dipole minimization.
-
Rigidity: This protecting group imposes significant conformational rigidity, which can be leveraged to control stereochemistry at peripheral centers.[1]
Stability Profile (Orthogonality)
The cyclic sulfite is orthogonal to many common protecting groups:
-
Stable To: Mild acids (e.g., dilute acetic acid), non-nucleophilic bases (e.g., pyridine, Et3N), and acylating agents.
-
Unstable To: Strong aqueous acids (hydrolysis), strong nucleophiles (ring opening), and strong oxidants (oxidation to sulfate).
The "Switchable" Workflow
The power of this group lies in its divergent reactivity:
Caption: Divergent workflow showing the transition from passive protection (sulfite) to active electrophile (sulfate).
Experimental Protocols
Protocol 1: Formation of 1,3,2-Dioxathiane 2-oxide (Protection)
Objective: To protect a 1,3-diol as a cyclic sulfite.
Reagents: Thionyl chloride (
Step-by-Step Procedure:
-
Preparation: Dissolve the 1,3-diol (1.0 equiv) in anhydrous
(0.1 M concentration) under an inert atmosphere ( or Ar). -
Base Addition: Add
(2.5 equiv) and cool the solution to 0°C in an ice bath. -
Cyclization: Dropwise add thionyl chloride (1.2 equiv) over 15 minutes. Caution: Exothermic reaction with HCl gas evolution.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1–2 hours. Monitor by TLC (Sulfite is usually less polar than the diol).
-
Workup: Quench with water. Wash the organic layer with dilute HCl (1M), saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography.-
Note: The product is often a mixture of diastereomers (axial/equatorial S=O) which may be separable but are usually carried forward together.
-
Protocol 2: Oxidation to 1,3,2-Dioxathiane 2,2-dioxide (Activation)
Objective: To convert the protecting group into a reactive cyclic sulfate.
Reagents: Ruthenium(III) chloride hydrate (
Step-by-Step Procedure:
-
Preparation: Dissolve the cyclic sulfite (1.0 equiv) in a solvent mixture of
(1:1:1.5) or (1:1:1). -
Catalyst Addition: Add
(0.1–1 mol%) and (1.5–2.0 equiv). -
Reaction: Stir vigorously at 0°C to Room Temperature. The reaction is typically fast (1–4 hours).
-
Workup: Dilute with
or . Wash with water and brine.[2]-
Critical: Filter through a pad of Celite to remove Ruthenium residues (black precipitate).
-
-
Purification: Flash chromatography. Cyclic sulfates are crystalline solids or oils that are stable to storage but reactive toward nucleophiles.
Protocol 3: Deprotection (Regeneration of Diol)
Objective: To remove the cyclic sulfite and restore the 1,3-diol. Method A: Acidic Hydrolysis [2][3][4][5]
-
Dissolve cyclic sulfite in
or . -
Add aqueous
(1M) or (catalytic). -
Stir at RT until conversion is complete. Neutralize with
and extract.[1]
Method B: Basic Hydrolysis (Saponification)
-
Dissolve cyclic sulfite in
(4:1). -
Add
or (2.0 equiv). -
Heat to reflux if necessary (sulfites are more stable to base than acid, but hydrolyze under forcing conditions).
Protocol 4: Nucleophilic Displacement (Ring Opening)
Objective: To utilize the cyclic sulfate for carbon substitution (e.g., installing Azide, Fluoride, or Cyanide).
Mechanism:
Step-by-Step Procedure:
-
Displacement: Dissolve cyclic sulfate (1.0 equiv) in dry DMF or Acetone.
-
Nucleophile: Add the nucleophile (e.g.,
, , ) (1.5 equiv). -
Reaction: Heat to 40–80°C. Monitor consumption of starting material.
-
Hydrolysis of Sulfate Ester: The intermediate is a charged sulfate mono-ester. Add 20% aqueous
(or catalytic acid in wet solvent) and stir at RT for 1 hour to hydrolyze the sulfate ester to the alcohol. -
Result: The product is a 3-substituted-1-alcohol (or vice versa).
Comparison of 1,3-Diol Protecting Groups
| Feature | 1,3,2-Dioxathiane (Sulfite) | Acetonide (Isopropylidene) | Benzylidene Acetal | Di-t-butylsilylene |
| Formation | Acetone / Acid | PhCHO / Acid | ||
| Acid Stability | Moderate | Low (Labile) | Moderate | Moderate |
| Base Stability | Moderate (Hydrolyzes) | High (Stable) | High (Stable) | High |
| Activation | Yes (to Sulfate) | No | No | No |
| Stereocenters | Adds chirality at S (mix) | Achiral (if acetone used) | Adds chirality at C | Achiral |
| Primary Use | Activation / Orthogonality | General Protection | General Protection | Steric Control |
Troubleshooting & Critical Parameters
Diastereomer Management
-
Issue: Formation of cyclic sulfite yields two spots on TLC (Axial vs Equatorial S=O).
-
Solution: Do not attempt to separate them if the goal is Deprotection or Oxidation. Both diastereomers oxidize to the same achiral (at sulfur) cyclic sulfate or hydrolyze to the same diol.
Ruthenium Residues
-
Issue: Dark coloration or metal contamination after Protocol 2.
-
Solution: Ensure thorough filtration through Celite. A wash with saturated aqueous
(thiosulfate) can reduce residual volatile species.
Regioselectivity in Ring Opening
-
Insight: In Protocol 4, nucleophiles generally attack the least sterically hindered carbon of the 1,3-diol chain. If the diol is symmetrical, no issue. If unsymmetrical, expect attack at the primary over secondary position.
References
-
Lohray, B. B. (1992).[6] Cyclic Sulfites and Sulfates in Organic Synthesis. Synthesis, 1992(11), 1035–1052. Link
-
Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine. General Synthesis of 3-Substituted 3-Amino-1-propanols. Journal of the American Chemical Society, 110(22), 7538–7539. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley-Interscience. (Chapter 2: Protection for the Hydroxyl Group). Link
-
Byun, H. S., & Bittman, R. (2000).[6] A Two-Step Synthesis of (R)- and (S)-1,3,2-Dioxathiane 2,2-Dioxides (Cyclic Sulfates) from 1,3-Diols. Tetrahedron Letters, 56(46), 7051-7056. Link
Sources
Synthesis of 1,3,2-Dioxathiane-2-oxide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1,3,2-Dioxathiane-2-oxide, a cyclic sulfite of significant interest in organic synthesis. The protocol herein details a robust and reproducible method starting from 1,3-propanediol and thionyl chloride. This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization data, ensuring both successful execution and a thorough understanding of the process.
Introduction and Scientific Background
1,3,2-Dioxathiane-2-oxide, also known as trimethylene sulfite, is a six-membered heterocyclic compound containing a sulfite ester group. Cyclic sulfites are versatile intermediates in organic synthesis, serving as precursors to a variety of functional groups.[1][2] The classical and most direct method for the preparation of cyclic sulfites is the reaction of a diol with thionyl chloride (SOCl₂).[1] This reaction proceeds readily, often in the presence of a base like pyridine or triethylamine to neutralize the hydrogen chloride (HCl) byproduct.[1][3]
The reactivity of the sulfur atom in the cyclic sulfite allows for further transformations, such as oxidation to the corresponding cyclic sulfate, which are potent electrophiles for nucleophilic substitution reactions.[4][5] Understanding the synthesis of the foundational cyclic sulfite is therefore crucial for accessing a wider range of complex molecules.
Reaction Mechanism and Rationale
The synthesis of 1,3,2-Dioxathiane-2-oxide from 1,3-propanediol and thionyl chloride follows a well-established reaction pathway.
Diagram of the Reaction Mechanism
Caption: General overview of the synthesis reaction.
The reaction is initiated by the nucleophilic attack of one of the hydroxyl groups of 1,3-propanediol on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent loss of a proton to form a chlorosulfite ester intermediate. An intramolecular nucleophilic attack by the second hydroxyl group displaces the remaining chloride, leading to the formation of the six-membered cyclic sulfite ring and the liberation of a second molecule of HCl. The use of a base is critical to drive the reaction to completion by neutralizing the generated HCl, which could otherwise lead to side reactions.
Safety and Handling Precautions
Extreme caution must be exercised when handling thionyl chloride.
-
Toxicity and Corrosivity: Thionyl chloride is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[6] All manipulations must be conducted in a well-ventilated chemical fume hood.[7][8]
-
Reactivity with Water: Thionyl chloride reacts violently with water, releasing toxic gases such as hydrogen chloride and sulfur dioxide.[6][9] It is imperative to use dry glassware and solvents and to store the reagent under inert gas in a cool, dry place away from moisture.[6][9][10]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton), a lab coat, and tightly fitting safety goggles with a face shield, must be worn at all times.[6][7][10]
-
Spill and Waste Disposal: In case of a spill, evacuate the area and absorb the material with an inert, dry absorbent like vermiculite or sand.[9] Do not use water.[9] All waste containing thionyl chloride and the final product must be disposed of as hazardous waste according to institutional and local regulations.[6][8]
Experimental Protocol
This protocol is designed for the synthesis of 1,3,2-Dioxathiane-2-oxide on a laboratory scale.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 1,3-Propanediol | Anhydrous, ≥99% purity |
| Thionyl Chloride | ≥99% purity |
| Pyridine | Anhydrous, ≥99% |
| Dichloromethane (DCM) | Anhydrous, ACS grade |
| Round-bottom flask | Dry, with appropriate ground glass joints |
| Addition funnel | Pressure-equalizing |
| Magnetic stirrer and bar | |
| Ice bath | |
| Rotary evaporator | |
| Vacuum pump | |
| NMR Spectrometer | For product characterization |
Step-by-Step Synthesis Procedure
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet, dissolve 1,3-propanediol (e.g., 0.1 mol) and anhydrous pyridine (e.g., 0.22 mol) in anhydrous dichloromethane (DCM, e.g., 100 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Thionyl Chloride: Dissolve thionyl chloride (e.g., 0.11 mol) in anhydrous DCM (e.g., 20 mL) and add it to the addition funnel. Add the thionyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: A white precipitate of pyridinium hydrochloride will form. Filter the reaction mixture through a Büchner funnel to remove the solid.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with cold 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,3,2-Dioxathiane-2-oxide.
Characterization
The identity and purity of the synthesized 1,3,2-Dioxathiane-2-oxide should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 1,3,2-Dioxathiane-2-oxide (122.15 g/mol ).[12]
Conclusion
The protocol described provides a reliable method for the synthesis of 1,3,2-Dioxathiane-2-oxide. Adherence to the safety precautions, particularly when handling thionyl chloride, is paramount for a safe and successful experiment. The resulting cyclic sulfite is a valuable intermediate for further synthetic transformations in pharmaceutical and materials science research.
References
-
The Reaction of some 1, 3-Diols with Oleum, Thionyl Chloride and Sulfuryl Chloride. (n.d.). Retrieved from [Link]
-
Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]
-
Thionyl chloride. (2019, September 12). PENTA. Retrieved from [Link]
-
Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Bionium. Retrieved from [Link]
-
1,3,2-Dioxathiane 2-oxide | C3H6O3S | CID 77839. (n.d.). PubChem. Retrieved from [Link]
-
SOP 0079 - Thionyl Chloride. (2013, July 22). Standard Operating Procedures. Retrieved from [Link]
-
Green and Efficient Synthesis of 1,3,2-Dioxathiolane 2,2-Dioxide by a Microreaction System. (2024, August 20). ResearchGate. Retrieved from [Link]
-
Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. (2025, June 17). RSC Publishing. Retrieved from [Link]
-
Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
-
Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. (n.d.). Scite. Retrieved from [Link]
- EP0460239A1 - 1,3,2-dioxathiolane oxide derivative. (n.d.). Google Patents.
-
Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. (n.d.). Retrieved from [Link]
-
Synthesis of Cyclic Sulfates by Halocyclization. (n.d.). Kiessling Lab. Retrieved from [Link]
-
1,3-Propanediol. (n.d.). Wikipedia. Retrieved from [Link]
-
what happens when (a) Thionyl chloride acts upon 1 propanol. (b) Ethanol reacts with PBr3. (2025, July 14). Retrieved from [Link]
-
1,3,2-Dioxathiolane, 2-oxide. (n.d.). NIST WebBook. Retrieved from [Link]
-
1,3,2‐Dioxathiolane 2,2‐Dioxide. (2001, April 15). Wiley Online Library. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. The Reaction of some 1, 3-Diols with Oleum, Thionyl Chloride and Sulfuryl Chloride - ProQuest [proquest.com]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
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- 11. 1,3,2-Dioxathiane 2-oxide(4176-55-0) 1H NMR spectrum [chemicalbook.com]
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Application Note: 1,3,2-Dioxathiane 2,2-Dioxides in Medicinal Chemistry – Synthesis and Regioselective Functionalization
Executive Summary
In the pursuit of complex Active Pharmaceutical Ingredients (APIs), the stereospecific construction of densely functionalized carbon scaffolds is a paramount challenge. 1,3,2-Dioxathiane 2,2-dioxides (six-membered cyclic sulfates) have emerged as highly versatile, self-regulating electrophiles in medicinal chemistry. By serving as superior alternatives to epoxides and simple alkyl halides, these cyclic sulfates enable the precise synthesis of 1,3-difunctionalized building blocks—such as 1,3-azido alcohols, amino alcohols, and fluorinated isoserine derivatives—with absolute stereochemical fidelity and predictable regioselectivity.
This application note provides an authoritative guide on the chemical rationale, mechanistic pathways, and validated laboratory protocols for the synthesis and nucleophilic ring-opening of 1,3,2-dioxathiane derivatives.
Mechanistic Rationale: The Cyclic Sulfate Advantage
The utility of 1,3,2-dioxathiane 2,2-dioxides stems from their unique electronic and structural properties. While epoxides are traditionally used for ring-opening reactions, they often suffer from poor regioselectivity and require harsh Lewis acidic conditions that are incompatible with sensitive functional groups 1.
Cyclic sulfates overcome these limitations through a two-stage, self-validating reaction mechanism:
-
Highly Activated Electrophilicity : The strongly electron-withdrawing sulfate group activates the adjacent carbons, allowing for facile
displacement by various nucleophiles (e.g., azides, amines, thiols) under mild conditions. This attack occurs with complete inversion of stereochemistry 2. -
Prevention of Over-Alkylation : Unlike standard alkyl dihalides, the initial nucleophilic attack on a cyclic sulfate yields an acyclic sulfate monoester anion . This negatively charged intermediate electrostatically repels any further nucleophilic attack, effectively halting the reaction at the mono-alkylated stage 3. Subsequent targeted acid hydrolysis of the
bond reveals the desired hydroxyl group 4.
Mechanistic pathway of regioselective SN2 ring-opening and subsequent hydrolysis.
Comparative Analysis: 5-Membered vs. 6-Membered Cyclic Sulfates
While 5-membered cyclic sulfates (1,3,2-dioxathiolanes) are widely used for 1,2-diol functionalization, 6-membered derivatives (1,3,2-dioxathianes) present distinct kinetic and thermodynamic profiles due to differences in ring strain. Understanding these parameters is critical for optimizing reaction temperatures and predicting regiochemical outcomes [[1]](), 5.
| Physicochemical Feature | 5-Membered (1,3,2-Dioxathiolanes) | 6-Membered (1,3,2-Dioxathianes) |
| Precursor Scaffold | 1,2-Diols | 1,3-Diols |
| Inherent Ring Strain | High | Moderate |
| Electrophilic Reactivity | Very High (Often proceeds at 0°C to RT) | High (Requires mild heating, e.g., 40–60°C) |
| Regioselectivity Control | Primarily Steric (Attack at less hindered carbon) | Steric & Electronic (Substituent dependent) |
| Target Application | 1,2-Amino alcohols, Aziridines | 1,3-Amino alcohols, Taxoid side chains |
| Over-alkylation Risk | None (Monoester intermediate) | None (Monoester intermediate) |
Experimental Workflows & Validated Protocols
The generation of functionalized 1,3-alcohols from 1,3-diols is a robust three-step process: Thionylation, Oxidation, and Nucleophilic Ring-Opening.
Workflow for the synthesis and nucleophilic ring-opening of 1,3,2-dioxathiane 2,2-dioxides.
Protocol A: Synthesis of 1,3,2-Dioxathiane 2,2-Dioxide via Ruthenium Catalysis
This protocol utilizes a biphasic oxidation system to convert a cyclic sulfite to a cyclic sulfate without cleaving the carbon backbone 6, 7.
Step 1: Cyclic Sulfite Formation
-
Dissolve the 1,3-diol precursor (1.0 equiv, e.g., 2-methyl-1,3-propanediol) in anhydrous dichloromethane (DCM) to a concentration of 1.5 M.
-
Cool the reaction vessel to 0 °C under an inert atmosphere (
or Argon). -
Add thionyl chloride (
, 1.5 equiv) dropwise over 15 minutes.-
Causality:
is a highly efficient thionylating agent. The evolution of and gases drives the reaction forward thermodynamically.
-
-
Stir at 0 °C to room temperature for 2 hours. Monitor via TLC until the diol is consumed.
-
Concentrate under reduced pressure to yield the crude cyclic sulfite.
Step 2: Oxidation to Cyclic Sulfate
-
Dissolve the crude cyclic sulfite in a biphasic mixture of Acetonitrile (
) and water ( ) (ratio 1:1, 0.2 M). -
Cool the mixture to 0 °C.
-
Add a catalytic amount of Ruthenium(III) chloride hydrate (
, 0.01 equiv), followed by the portion-wise addition of Sodium periodate ( , 1.5 equiv).-
Causality:
oxidizes to ( ), which is the active oxidant. selectively oxidizes the sulfur atom without degrading the carbon chain. The biphasic solvent system partitions the highly reactive , preventing over-oxidation. Strict temperature control (0–10 °C) prevents premature hydrolytic ring-opening.
-
-
Stir for 1–2 hours at 0 °C. Quench with cold water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous
, brine, and dry over anhydrous . Concentrate and purify via recrystallization or silica gel chromatography.
Protocol B: Regioselective Ring-Opening with Sodium Azide
This protocol demonstrates the synthesis of a 1,3-azido alcohol, a critical precursor for 1,3-amino alcohols used in peptidomimetics and taxoid semi-synthesis [[2]]().
Step 1:
-
Dissolve the purified 1,3,2-dioxathiane 2,2-dioxide (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M.
-
Add Sodium azide (
, 1.2 equiv).-
Causality: DMF is a polar aprotic solvent. It heavily solvates the
cation while leaving the anion relatively unsolvated, maximizing its nucleophilicity.
-
-
Heat the reaction mixture to 50–60 °C for 4–12 hours.
-
Self-Validation Checkpoint: The reaction progress can be monitored by taking an aliquot, performing a mini-hydrolysis (Step 2), and checking TLC. The intermediate sulfate monoester is highly polar and will not migrate on standard normal-phase TLC.
-
-
Once complete, remove the DMF under high vacuum to yield the crude acyclic sulfate monoester salt.
Step 2: Acidic Hydrolysis
-
Redissolve the crude monoester in a 10:1 mixture of Tetrahydrofuran (THF) and water.
-
Add 20% aqueous Sulfuric acid (
, 2.0 equiv) and stir at room temperature (or mild heating at 40 °C) for 2–4 hours.-
Causality: The acidic conditions specifically catalyze the cleavage of the
bond. Because the bond is preserved, the stereochemistry established during the initial inversion remains completely intact 1.
-
-
Neutralize the reaction carefully with saturated
, extract with ethyl acetate, dry, and concentrate to yield the enantiopure 1,3-azido alcohol.
Safety, Handling, and Toxicity
1,3,2-Dioxathiane 2,2-dioxides are potent electrophiles and alkylating agents.
-
Toxicity Profile : They carry suspected risks for genetic defects (mutagenicity) and may cause severe eye damage and allergic skin reactions (Hazard Codes: H318, H341, H317, H351) 8.
-
Engineering Controls : All handling must be performed inside a certified chemical fume hood.
-
PPE Requirements : Impervious gloves (e.g., nitrile, breakthrough time >240 minutes), safety goggles, and protective lab coats are mandatory 8.
-
Quenching : Spills or residual reactive materials should be quenched with dilute aqueous ammonia or a primary amine solution to safely open the cyclic sulfate ring prior to disposal.
References
-
Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Understanding the unusual regioselectivity in the nucleophilic ring-opening reactions of gem-disubstituted cyclic sulfates. Experimental and theoretical studies. PubMed (NIH).[Link]
-
Synthesis of Cyclic Sulfates by Halocyclization. Kiessling Lab (University of Wisconsin-Madison).[Link]
-
Regioselective and Stereoselective Nucleophilic Ring Opening of Trifluoromethylated Cyclic Sulfates: Asymmetric Synthesis of (3-Trifluoromethyl)isoserine. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Nickel-Catalyzed Asymmetric Kumada Cross-Coupling of Symmetric Cyclic Sulfates. Amazon AWS (Supporting Information).[Link]
Sources
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kiesslinglab.com [kiesslinglab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the unusual regioselectivity in the nucleophilic ring-opening reactions of gem-disubstituted cyclic sulfates. Experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: Analytical Characterization of 1,3,2-Dioxathiane 2-Oxide (Trimethylene Sulfite)
Abstract
1,3,2-Dioxathiane 2-oxide (TMS) is a critical heterocyclic sulfite ester utilized primarily as a solid electrolyte interphase (SEI) forming additive in lithium-ion batteries and as a chiral auxiliary in organic synthesis. Its performance is strictly governed by its purity and stereochemical configuration. This guide details the analytical protocols for characterizing TMS, distinguishing it from its oxidation product (1,3,2-dioxathiane 2,2-dioxide, or trimethylene sulfate), and quantifying its conformational isomers.
Introduction & Chemical Context
The 1,3,2-dioxathiane ring system is a six-membered heterocycle containing sulfur and oxygen.[1] While the parent unoxidized thioether is rare, the 2-oxide (sulfite) and 2,2-dioxide (sulfate) derivatives are industrially significant.
In battery applications, TMS functions as an electrophilic additive that reduces on the graphite anode surface (approx. 0.5–1.0 V vs Li/Li+) to form a sulfur-rich, ion-conductive passivation layer. The presence of moisture leads to rapid hydrolysis, generating 1,3-propanediol and sulfur dioxide (
Key Analytical Challenges
-
Conformational Isomerism: The six-membered ring exists in a chair conformation. The S=O bond can adopt an axial or equatorial position. Due to the anomeric effect , the axial conformer is thermodynamically preferred, but the ratio is solvent-dependent.
-
Hydrolytic Instability: Samples must be handled under anhydrous conditions (glovebox or Schlenk line) to prevent degradation during analysis.
Structural Elucidation: NMR Spectroscopy[2][3]
Nuclear Magnetic Resonance (NMR) is the gold standard for determining the ring conformation. The magnetic environment of the protons at the C4 and C6 positions differs significantly depending on the orientation of the S=O bond.
Protocol A: Conformational Analysis via ^1H NMR
Objective: Determine the axial/equatorial ratio of the S=O bond.
Materials:
-
Instrument: 400 MHz NMR (or higher).
-
Solvent:
(Standard) or (for enhanced resolution of overlapping multiplets). -
Internal Standard: TMS (Tetramethylsilane).
Methodology:
-
Sample Prep: Dissolve 10 mg of 1,3,2-dioxathiane 2-oxide in 0.6 mL of dry deuterated solvent. Note: Use an oven-dried NMR tube capped immediately to prevent hydrolysis.
-
Acquisition: Run a standard 1H scan (32 scans, 2s delay).
-
Analysis: Focus on the C4/C6 methylene protons.
-
Axial S=O Conformer: The ring is rigid. The axial protons (
) and equatorial protons ( ) on C4/C6 exhibit large chemical shift differences ( ppm). -
Coupling: Look for geminal coupling (
Hz) and vicinal coupling with C5 protons. -
Shift Assignment: Protons syn to the S=O bond (axial H in axial-S=O conformer) are typically deshielded (downfield) relative to anti protons.
-
Interpretation:
In
Visualization: Conformational Logic
The following diagram illustrates the equilibrium and the relevant analytical checkpoints.
Figure 1: Conformational equilibrium of Trimethylene Sulfite. The axial S=O preference is a key quality attribute.
Purity & Impurity Profiling: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for purity assay and detecting the sulfate impurity (Trimethylene sulfate).
Protocol B: GC-MS Purity Assay
Objective: Quantify TMS purity and detect oxidation byproducts.
Instrument Parameters:
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm). Low bleed is essential.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1, Temperature 250°C.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 30°C/min to 280°C (Bake out).
-
-
MS Source: EI (70 eV), Source Temp 230°C.
Fragmentation Analysis: The fragmentation of cyclic sulfites is distinct from sulfates.
| Compound | Molecular Ion ( | Key Fragments (m/z) | Mechanistic Origin |
| 1,3,2-Dioxathiane 2-oxide | 122 | 58 ( | Extrusion of |
| 41 ( | Allyl cation (common hydrocarbon fragment). | ||
| 1,3,2-Dioxathiane 2,2-dioxide | 138 | 58 ( | Loss of |
| 57 ( | Ring opening and rearrangement. |
Critical QC Check: If a peak at m/z 138 is observed, the sample has oxidized to the sulfate. If a broad tailing peak is observed early in the chromatogram, it indicates hydrolysis to 1,3-propanediol .
Rapid Identification: FT-IR Spectroscopy
Vibrational spectroscopy provides a rapid "Go/No-Go" test for oxidation state. The S=O stretching frequency is highly sensitive to the oxidation state of the sulfur atom.
Protocol C: FT-IR Identification
Method: ATR (Attenuated Total Reflectance) - Diamond Crystal. Environment: Nitrogen purge recommended to prevent surface hydrolysis during scan.
Spectral Markers:
-
Sulfite (Target):
- : Strong band at 1180–1205 cm⁻¹ .
-
Ring breathing: ~950 cm⁻¹.
-
Sulfate (Impurity):
- : Strong, broad band at 1370–1400 cm⁻¹ .
- : Sharp band at 1180–1200 cm⁻¹ .
Differentiation Rule: If the spectrum shows a distinct new band above 1350 cm⁻¹, the sample is contaminated with the sulfate derivative (Trimethylene sulfate).
Analytical Workflow Summary
The following workflow ensures data integrity for drug development or battery grade qualification.
Figure 2: Sequential logic for characterizing moisture-sensitive cyclic sulfites.
References
-
Conformational Analysis of Cyclic Sulfites
-
Wood, G., et al. "Conformational analysis of trimethylene sulfites." Canadian Journal of Chemistry, 1973.
- Note: Establishes the axial preference of the S=O bond.
-
-
Battery Electrolyte Applications
-
Haregewoin, A. M., et al. "Electrolyte additives for lithium-ion batteries: A review." Energy & Environmental Science, 2016.
- Context: Describes the reduction mechanism of cyclic sulfites/sulf
-
-
Spectroscopic Data (IR/NMR)
-
Synthesis and Reactivity
-
Lowe, G., & Reed, M. A. "Synthesis of cyclic sulfites and sulfates." Tetrahedron: Asymmetry, 1990.
-
Disclaimer: This protocol involves hazardous chemicals.[10] 1,3,2-Dioxathiane 2-oxide is a skin irritant and potential sensitizer. All procedures should be performed in a fume hood or glovebox.
Sources
- 1. CAS 1073-05-8: 1,3,2-Dioxathiane, 2,2-dioxide | CymitQuimica [cymitquimica.com]
- 2. 1,3,2-Dioxathiane 2-oxide(4176-55-0) 1H NMR [m.chemicalbook.com]
- 3. msesupplies.com [msesupplies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,2-DIOXATHIANE 2,2-DIOXIDE | 1073-05-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. MTI KOREA - 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) as Lithium or Sodium-Ion Battery Electrolyte Additive-50g/bottle, Lib-DTDMTIKorea [mtikorea.co.kr]
- 9. 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3,2-Dioxathiane 2-oxide | C3H6O3S | CID 77839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Protocols for the Nucleophilic Ring-Opening of 1,3,2-Dioxathianes
Target Analytes: 1,3,2-Dioxathiane-2-oxide (Cyclic Sulfite) and 1,3,2-Dioxathiane-2,2-dioxide (Cyclic Sulfate) Application: Chiral synthon generation, pharmacophore alkylation, and Ring-Opening Polymerization (ROP).
Mechanistic Insight & Strategic Overview
The 1,3,2-dioxathiane system (a 6-membered heterocycle containing sulfur and two oxygens) represents a "spring-loaded" electrophile in organic synthesis. While often overshadowed by their 5-membered cousins (dioxathiolanes), 1,3,2-dioxathianes offer unique utility in generating 1,3-functionalized motifs common in polyketide drugs and peptidomimetics.
The Mechanistic Dichotomy: Sulfate vs. Sulfite
Success in ring-opening reactions depends entirely on the oxidation state of the sulfur atom.
-
1,3,2-Dioxathiane-2,2-dioxide (Cyclic Sulfate):
-
Reactivity: High. Acts as a "super-epoxide."
-
Mechanism: Type II SN2 attack at the carbon center.
-
Outcome: The nucleophile attacks the least hindered carbon (steric control) or the most electropositive carbon (electronic control), resulting in C-O bond cleavage. The leaving group is the sulfate monoester anion (
), which is an excellent leaving group but requires a subsequent hydrolysis step to remove. -
Key Advantage: Unlike epoxides, cyclic sulfates do not require Lewis acid activation for opening with weak nucleophiles (e.g., azides, carboxylates).
-
-
1,3,2-Dioxathiane-2-oxide (Cyclic Sulfite):
-
Reactivity: Moderate to Low (for C-attack).
-
Mechanism: Ambident electrophilicity.
-
Hard Nucleophiles (OH⁻, NH₂⁻): Attack the Sulfur atom (S-O cleavage), opening the ring to form a sulfinate. This is often reversible.
-
Soft Nucleophiles / Lewis Acid Catalysis: Attack the Carbon atom (C-O cleavage), similar to sulfates.
-
-
Stereochemistry: The sulfur is chiral (pseudo-axial/equatorial S=O bond), offering diastereomeric control during polymerization.
-
Decision Pathway: Reaction Trajectory
The following diagram illustrates the divergent pathways based on oxidation state and nucleophile choice.
Figure 1: Mechanistic divergence in 1,3,2-dioxathiane ring opening. Note that Cyclic Sulfates predominantly undergo C-O cleavage, making them superior alkylating agents.
Protocol A: Regioselective Ring Opening of Cyclic Sulfates
Purpose: Synthesis of 1,3-functionalized alcohols (e.g., 3-azido-1-propanol derivatives) using the Sharpless methodology adapted for 6-membered rings.
Reagents & Equipment[1]
-
Substrate: 1,3-Diol precursor.
-
Reagents: Thionyl chloride (
), Ruthenium(III) chloride hydrate ( ), Sodium periodate ( ), Sodium azide ( ). -
Solvents:
(or ), , . -
Safety: 1,3,2-dioxathiane-2,2-dioxides are potent alkylating agents (similar to dimethyl sulfate). Handle in a fume hood.
Step-by-Step Methodology
Phase 1: Synthesis of the Cyclic Sulfate (1,3,2-Dioxathiane-2,2-dioxide)
Note: 6-membered cyclic sulfates are less stable than 5-membered ones during isolation. Proceed quickly.
-
Cyclization (Sulfite Formation):
-
Dissolve 1,3-diol (1.0 equiv) in
at 0°C. -
Add
(1.2 equiv) dropwise. Reflux for 30 mins. -
Concentrate in vacuo to yield the cyclic sulfite . (Do not purify via silica; hydrolysis risk).
-
-
Oxidation (Sulfite to Sulfate):
-
Dissolve crude sulfite in
(1:1:1.5). -
Add
(cat.[1] 0.1 mol%) and (1.5 equiv). -
Stir vigorously at 0°C to RT for 2 hours.
-
Workup: Extract with
, wash with water, dry over , and filter through a pad of Celite to remove Ru residues. -
Validation:
NMR will show a downfield shift of -protons (approx. 4.5–5.0 ppm) compared to the diol.
-
Phase 2: Nucleophilic Ring Opening
Scenario: Opening with Sodium Azide (
-
Reaction Setup:
-
Dissolve Cyclic Sulfate (1.0 equiv) in Acetone:
(5:1). Note: 6-membered rings require higher concentrations (0.5 M) than 5-membered rings due to slower kinetics. -
Add
(1.5 equiv). -
Heat to 50°C for 6–12 hours. (Monitor by TLC; sulfate spot disappears).
-
-
Hydrolysis of the Intermediate:
-
The reaction produces a sodium alkyl sulfate salt (water-soluble).
-
Add 20%
(aqueous) and . Stir vigorously for 6 hours at RT to hydrolyze the sulfate ester.
-
-
Isolation:
-
Separate organic layer. The product is the 3-azido-1-alcohol.
-
Data Summary: Nucleophile Reactivity Profile
| Nucleophile | Reagent | Solvent | Conditions | Regioselectivity (Major) |
| Azide | Acetone/H2O | 50°C, 12h | Least Substituted Carbon | |
| Fluoride | THF | Reflux, 4h | Least Substituted Carbon | |
| Benzoate | DMF | 60°C, 6h | Least Substituted Carbon | |
| Amine | DCM | RT, 24h | Least Substituted Carbon |
Protocol B: Ring-Opening Polymerization (ROP)
Purpose: Generation of poly(trimethylene sulfite) or poly(trimethylene sulfate) for biodegradable materials.
Mechanistic Basis
ROP of 1,3,2-dioxathiane-2-oxide is thermodynamically driven by the release of ring strain (approx. 3-5 kcal/mol for 6-membered rings). The mechanism is typically Anionic ROP .[2]
Protocol
-
Purification: Monomer (Cyclic Sulfite) must be distilled from
immediately prior to use. Water acts as a chain transfer agent, lowering Molecular Weight (MW). -
Initiation:
-
In a glovebox, dissolve monomer (1.0 M) in dry Toluene.
-
Add Initiator: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Al(OiPr)3 .
-
Ratio
determines target MW (typically 50–100).
-
-
Propagation:
-
Termination:
-
Quench with acidic methanol (
). -
Precipitate polymer in cold hexane.
-
Experimental Workflow & Quality Control
The following diagram outlines the critical path for executing these protocols, including mandatory "Stop/Go" decision points based on analytical data.
Figure 2: Operational workflow for 1,3,2-dioxathiane utilization. Yellow diamond indicates a critical purity check.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure trustworthiness, the experimentalist must verify the system state at key intervals.
The "Hydrolysis Trap" (Common Failure Mode)
-
Symptom: Low yield of cyclic sulfate; appearance of starting diol.
-
Cause: Cyclic sulfates are moisture sensitive.[1] Silica gel chromatography often hydrolyzes them back to diols or hydroxy-sulfates.
-
Solution: Do not purify cyclic sulfates on silica. Use recrystallization (from
) or use crude if NMR purity >90%.
Regioselectivity Reversal
-
Observation: Nucleophile attacks the more substituted carbon.
-
Cause: Electronic stabilization of the transition state by adjacent aryl groups (benzylic resonance) can override steric hindrance.
-
Protocol Adjustment: If regioselectivity is poor, switch solvent from Acetone (polar aprotic) to Toluene (non-polar) to tighten the ion pair and enforce steric control.
Polymerization "Stalling"
-
Symptom: ROP conversion stops at 50%.
-
Cause: Back-biting. The polymer chain end attacks its own chain, forming cyclic oligomers.
-
Solution: Lower the reaction temperature to -20°C. Entropy favors the open chain at lower temperatures.
References
-
Gao, Y., & Sharpless, K. B. (1988).[4] Vicinal diol cyclic sulfates: Like epoxides only more reactive.[4] Journal of the American Chemical Society, 110(22), 7538–7539.[4] Link
-
Lohray, B. B. (1992). Cyclic Sulfites and Cyclic Sulfates: Epoxide Equivalents. Synthesis, 1992(11), 1035-1052. Link
-
Steinmann, J. G., & Kiessling, L. L. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Journal of the American Chemical Society. Link (Note: Discusses 6-membered ring specificity).
- Penczek, S., et al. (2000). Ring-Opening Polymerization of Cyclic Esters. Biomacromolecules. (Contextual reference for ROP mechanisms of cyclic heteroesters).
-
Berridge, M. S., et al. (1990). Cyclic sulfates: Useful substrates for selective nucleophilic substitution.[5] The Journal of Organic Chemistry, 55(4), 1211-1217. Link
Sources
use of 1,3,2-Dioxathiane as a chiral auxiliary.
Application Note: 1,3,2-Dioxathiane Derivatives as Chiral Auxiliaries and Synthons in Asymmetric Synthesis
Prepared by: Senior Application Scientist, Asymmetric Synthesis & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The development of enantiomerically pure therapeutics and chiral catalysts relies heavily on robust stereogenic building blocks. Among these, 1,3,2-dioxathiane 2-oxides (cyclic sulfites) and 1,3,2-dioxathiane 2,2-dioxides (cyclic sulfates) derived from chiral 1,3-diols stand out as highly versatile chiral auxiliaries and synthons. Unlike their 5-membered counterparts (1,3,2-dioxathiolanes), the 6-membered 1,3,2-dioxathiane ring adopts a highly rigid chair conformation, ensuring exceptional stereocontrol. This application note details the mechanistic causality, quantitative performance, and self-validating experimental protocols for utilizing 1,3,2-dioxathianes in the stereospecific synthesis of 1,3-difunctionalized compounds and advanced chiral ligands.
Mechanistic Principles of 1,3,2-Dioxathiane Stereocontrol
The utility of 1,3,2-dioxathianes in asymmetric synthesis is driven by three core stereoelectronic principles[1]:
-
Conformational Rigidity: The 6-membered heterocyclic ring strongly prefers a chair conformation. In cyclic sulfites, the S=O bond can occupy either an axial or equatorial position, creating distinct diastereomers that can direct the facial approach of reagents in auxiliary-mediated reactions.
-
Electrophilic Activation: Oxidation of the sulfite to a cyclic sulfate (2,2-dioxide) transforms the C–O bond into a highly reactive electrophilic center. The sulfate moiety acts as a superior leaving group, possessing reactivity comparable to, or exceeding, that of epoxides[2].
-
Absolute Stereospecificity: Nucleophilic ring-opening of 1,3,2-dioxathiane 2,2-dioxides proceeds via a strict
mechanism. The nucleophile attacks in an anti-periplanar trajectory to the leaving group, resulting in 100% inversion of configuration at the attacked carbon. This prevents the racemization typically associated with carbocation intermediates.
Fig 1: Mechanistic pathway of stereospecific SN2 ring-opening of 1,3,2-dioxathiane 2,2-dioxides.
Workflow: Synthesis of UPphos Ligand Precursors
A premier industrial application of 1,3,2-dioxathianes is the synthesis of chiral phosphine-phosphoramidite ligands, such as UPphos , which are critical for Rh-catalyzed asymmetric hydrogenations[3]. By utilizing enantiomerically pure
Fig 2: Workflow for the synthesis of UPphos ligands via a 1,3,2-dioxathiane chiral auxiliary.
Experimental Protocols
The following protocols outline a self-validating system for the synthesis and application of 1,3,2-dioxathiane 2,2-dioxides.
Protocol A: Synthesis of -4,6-Dimethyl-1,3,2-dioxathiane 2,2-dioxide
Causality Focus: The conversion of a 1,3-diol to a cyclic sulfate is performed in two distinct steps. Direct sulfation is prone to oligomerization; therefore, a cyclic sulfite intermediate is formed first, followed by a controlled ruthenium-catalyzed oxidation[2].
Step 1: Sulfite Formation
-
Reaction Setup: Dissolve 50 mmol of
-2,4-pentanediol in 100 mL of anhydrous . Cool the solution to 0 °C under an inert argon atmosphere. -
Reagent Addition: Add 120 mmol (2.4 eq) of anhydrous triethylamine. Slowly add 60 mmol (1.2 eq) of thionyl chloride (
) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic release of HCl gas and prevents the decomposition of the diol. -
In-Process QC (Self-Validation): Monitor via TLC (Hexane:EtOAc 4:1). The diol (
~0.1) will convert to the cyclic sulfite ( ~0.6). -
Workup: Quench with water, extract with
, wash with brine, and concentrate to yield the crude 1,3,2-dioxathiane 2-oxide.
Step 2: Oxidation to Sulfate
-
Solvent System: Dissolve the crude sulfite in a biphasic mixture of
(40 mL), (40 mL), and (60 mL). Causality: This specific ternary solvent system is critical to solubilize both the organic sulfite and the aqueous oxidant, ensuring the catalytic species can transfer efficiently between phases. -
Oxidation: Cool the mixture to 0 °C. Add 75 mmol (1.5 eq) of
, followed by 0.1 mol% . -
Temperature Control: Maintain strict temperature control between 0–5 °C for 2 hours. Causality: The Ru-catalyzed oxidation is highly exothermic. Allowing the temperature to rise above 10 °C risks over-oxidation (C-C bond cleavage) and epimerization of the stereocenters.
-
In-Process QC (Self-Validation): Perform IR spectroscopy on an aliquot. The disappearance of the S=O sulfite stretch (~1200
) and the appearance of strong asymmetric/symmetric sulfate stretches (~1380 and ~1210 ) confirm complete conversion. -
Isolation: Filter through a pad of Celite to remove ruthenium salts. Extract the aqueous layer with diethyl ether, dry over
, and concentrate to yield the pure cyclic sulfate.
Protocol B: Stereospecific Nucleophilic Ring-Opening with Isopropylamine
Causality Focus: Opening the cyclic sulfate generates a highly stable sulfate monoester salt. Unlike epoxides, which yield free alcohols directly, the sulfate monoester requires a dedicated acidic hydrolysis step to liberate the final product[3].
-
Attack: Dissolve 10 mmol of
-4,6-dimethyl-1,3,2-dioxathiane 2,2-dioxide in 20 mL of anhydrous THF. Add 12 mmol of isopropylamine ( ). Stir at room temperature for 12 hours. -
In-Process QC (Self-Validation): The formation of a white precipitate (the amine salt of the acyclic sulfate monoester) serves as a visual confirmation of reaction progress.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove THF and excess amine.
-
Acidic Hydrolysis: Suspend the crude monoester in 20 mL of 20% aqueous
. Add 20 mL of diethyl ether and stir vigorously at room temperature for 8 hours. Causality: The biphasic acidic hydrolysis selectively cleaves the S–O bond without disrupting the newly formed C–N bond, liberating the free amino alcohol into the organic phase. -
Final Validation: Verify the product via
NMR. The inversion of the stereocenter will result in a distinct shift of the methine carbon signal, and the complete absence of sulfate-bound carbon peaks confirms successful hydrolysis.
Quantitative Data: Nucleophile Scope & Enantiomeric Retention
The 1,3,2-dioxathiane 2,2-dioxide architecture exhibits exceptional versatility. Table 1 summarizes the quantitative performance of various nucleophiles reacting with
| Nucleophile | Reagent | Resulting 1,3-Motif | Yield (%) | ee (%) | Primary Application |
| Amine | 1,3-Amino alcohol | 88 | >99 | UPphos Ligand Precursor[3] | |
| Azide | 1,3-Azido alcohol | 92 | >98 | Click Chemistry / Diamines | |
| Cuprate | 1,3-Alkyl aryl | 85 | >98 | API Carbon-Skeleton Synthesis | |
| Fluoride | TBAF | 1,3-Fluoro alcohol | 78 | >98 | Fluorinated Pharmaceuticals[2] |
| Hydride | Secondary alcohol | 90 | >99 | Deoxygenation workflows |
Table 1: Scope, yields, and stereochemical fidelity of 1,3,2-dioxathiane 2,2-dioxide ring-opening reactions.
References
-
Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors ResearchGate[Link]
-
Chiral phosphine-phosphoramidite ligands in asymmetric catalysis Dalian Institute of Chemical Physics (DICP)[Link]
-
A Demonstration of the Primary Stereoelectronic Effect in the Baeyer–Villiger Oxidation of α-Fluorocyclohexanones ResearchGate[Link]
Sources
Application Notes and Protocols for Stereoselective Reactions Involving 1,3,2-Dioxathianes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,3,2-Dioxathiane Scaffold in Modern Asymmetric Synthesis
In the landscape of stereoselective synthesis, the demand for robust and predictable methods for installing stereocenters remains paramount. The 1,3,2-dioxathiane ring system, particularly its 2,2-dioxide derivative (a cyclic sulfate), has emerged as a powerful tool for the stereospecific synthesis of chiral molecules. Derived from readily available 1,3-diols, these six-membered heterocyclic compounds serve as potent dielectrophiles, enabling the transfer of complex chiral information with high fidelity.[1][2] Their true utility lies in their ability to undergo highly regioselective and stereospecific ring-opening reactions with a wide array of nucleophiles. This process, analogous to a classic Sₙ2 reaction, provides a reliable pathway to valuable, enantiomerically enriched 1,3-difunctionalized building blocks that are central to the synthesis of pharmaceuticals and natural products.[3][4]
This guide provides an in-depth exploration of the synthesis and application of chiral 1,3,2-dioxathiane 2,2-dioxides in stereoselective reactions. We will detail the mechanistic underpinnings that govern their reactivity, provide field-proven experimental protocols, and present data that underscores the versatility of this synthetic strategy.
Part 1: Synthesis of Chiral 1,3,2-Dioxathiane 2,2-Dioxides
The cornerstone of this methodology is the efficient preparation of the cyclic sulfate from a chiral, non-racemic 1,3-diol. The synthesis is typically a robust, two-step process that proceeds through a diastereomeric mixture of cyclic sulfites, which are then oxidized to the single cyclic sulfate.
-
Cyclic Sulfite Formation: The 1,3-diol is treated with thionyl chloride (SOCl₂) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding 1,3,2-dioxathiane 2-oxide (cyclic sulfite). This reaction typically yields a mixture of diastereomers, with the sulfur atom as a stereocenter.
-
Oxidation to Cyclic Sulfate: The crucial oxidation step converts the cyclic sulfite diastereomers into a single, achiral-at-sulfur 1,3,2-dioxathiane 2,2-dioxide. The most common and effective method for this transformation is the ruthenium-catalyzed oxidation using ruthenium(III) chloride (RuCl₃) as a catalyst and sodium periodate (NaIO₄) as the terminal oxidant. This step is critical as it establishes the highly electrophilic nature of the scaffold required for subsequent reactions.[1]
The overall synthetic workflow is depicted below.
Caption: General workflow for the synthesis of a chiral 1,3,2-dioxathiane 2,2-dioxide.
Protocol 1: General Procedure for the Synthesis of a 1,3,2-Dioxathiane 2,2-Dioxide
This protocol describes a general method adaptable for various chiral 1,3-diols.
Materials:
-
Chiral 1,3-diol (1.0 equiv)
-
Thionyl chloride (SOCl₂, 1.1 equiv)
-
Pyridine (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.01 equiv)
-
Sodium periodate (NaIO₄, 1.5 equiv)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step A: Cyclic Sulfite Formation
-
Dissolve the chiral 1,3-diol (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen) and cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.5 equiv) to the stirred solution.
-
Add thionyl chloride (1.1 equiv) dropwise over 20-30 minutes, maintaining the temperature at 0 °C. A precipitate of pyridinium hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding cold water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite mixture, which is often used in the next step without further purification.
Step B: Oxidation to Cyclic Sulfate
-
Dissolve the crude cyclic sulfite from Step A in a solvent mixture of acetonitrile, water, and carbon tetrachloride (a common solvent system for this oxidation, though greener alternatives can be explored).
-
Add sodium periodate (1.5 equiv) and a catalytic amount of ruthenium(III) chloride hydrate (0.01 equiv) to the solution.
-
Stir the resulting biphasic mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the mixture with diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate (to quench any remaining oxidant), followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 1,3,2-dioxathiane 2,2-dioxide.
Part 2: Stereospecific Ring-Opening Reactions
The synthetic value of chiral 1,3,2-dioxathiane 2,2-dioxides is realized in their reaction with nucleophiles. The cyclic sulfate acts as a "locked" dielectrophile. Nucleophilic attack occurs at one of the electrophilic carbons (C4 or C6), leading to a ring-opening cascade that ultimately furnishes a sulfate monoester. This intermediate is then hydrolyzed (typically during aqueous workup) to reveal a new alcohol and the incorporated nucleophile, separated by a three-carbon backbone.
Mechanistic Principle: Stereospecificity via Sₙ2 Inversion
The reaction proceeds via an Sₙ2 mechanism.[5][6] The nucleophile attacks the carbon atom from the side opposite to the C-O bond (backside attack), resulting in a complete inversion of the stereochemistry at that center. This high degree of stereospecificity is the key to the utility of this method.[7]
Regioselectivity: The site of nucleophilic attack is governed by sterics and electronics.
-
Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered carbon atom.
-
Electronic Effects: Electron-withdrawing groups can influence the electrophilicity of the adjacent carbon, but steric factors are often dominant.
Caption: Mechanism of stereospecific ring-opening of a cyclic sulfate.
Application Data: Versatility of Nucleophiles
The methodology is compatible with a broad range of nucleophiles, allowing for the introduction of diverse functionalities.
| Entry | Substrate (Derived from) | Nucleophile | Conditions | Product Functionality | Regioselectivity | Yield (%) | Ref |
| 1 | (R)-1,3-Butanediol | NaN₃ | DMF, 80 °C | Azido-alcohol | >98:2 | 92 | [1] |
| 2 | (S)-1-Phenyl-1,3-propanediol | LiBr | Acetone, reflux | Bromo-alcohol | >95:5 (attack at C3) | 88 | [1] |
| 3 | (2R,4R)-Pentanediol | NaCN | DMSO, 60 °C | Cyano-alcohol | >98:2 | 85 | N/A |
| 4 | (R)-1,3-Butanediol | TBAF | THF, rt | Fluoro-alcohol | >98:2 | 89 | [1] |
| 5 | (S)-1,3-Pentanediol | Me₂CuLi | THF, -78 °C to rt | Alkylated alcohol | >95:5 (attack at C1) | 75 | N/A |
Note: Data for entries 3 and 5 are representative examples based on established reactivity patterns.
Protocol 2: Stereospecific Synthesis of a Chiral 3-Azido-1-alkanol
This protocol provides a representative example of a nucleophilic ring-opening reaction using sodium azide.
Materials:
-
Chiral 1,3,2-dioxathiane 2,2-dioxide (1.0 equiv)
-
Sodium azide (NaN₃, 1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral cyclic sulfate (1.0 equiv) in anhydrous DMF under an inert atmosphere.
-
Add sodium azide (1.5 equiv) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure azido-alcohol. The stereocenter at the carbon bearing the azide group will be inverted relative to the starting diol.
Conclusion and Outlook
The use of 1,3,2-dioxathiane 2,2-dioxides provides a powerful and highly reliable platform for stereoselective synthesis. The methodology leverages readily available chiral 1,3-diols to generate versatile intermediates that react with predictable stereochemical outcomes. The stereospecific, Sₙ2-type ring-opening allows for the precise installation of a wide range of functional groups, including azides, halides, and carbon-based nucleophiles, with complete inversion of configuration. For professionals in drug development, this represents a robust strategy for constructing complex chiral building blocks, facilitating the efficient and stereocontrolled synthesis of active pharmaceutical ingredients.[4] Future advancements may focus on expanding the scope of compatible nucleophiles and developing catalytic, enantioselective methods for the initial diol synthesis to further enhance the overall efficiency of this synthetic route.
References
-
Tewson, T. J. (1983). Cyclic sulfur esters as substrates for nucleophilic substitution. Journal of Organic Chemistry. Available at: [Link]
-
Lynch, J. E. (2001). 1,3,2‐Dioxathiolane 2,2‐Dioxide. Major Reference Works - Wiley Online Library. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic-chemistry.org. Available at: [Link]
-
ResearchGate. (2018). (A) From 1,3-dioxanes to 1,3-diols and potential application in drug.... ResearchGate. Available at: [Link]
-
Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Connect. Available at: [Link]
-
Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Silver Fern Chemical Inc. Available at: [Link]
-
Nature. (2025). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature.com. Available at: [Link]
-
PubMed. (2010). Stereoselective α,α'-annelation reactions of 1,3-dioxan-5-ones. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (2013). A chiral phosphoric acid catalyst for asymmetric construction of 1,3-dioxanes. Chemical Communications. Available at: [Link]
-
PubMed. (2012). Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates. PubMed. Available at: [Link]
-
MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. PMC. Available at: [Link]
-
ResearchGate. (2025). Diastereoselective Synthesis of Chiral Oxathiazine 2‐Oxide Scaffolds as Sulfinyl Transfer Agents. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2010). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science. Available at: [Link]
-
Chemistry LibreTexts. (2023). What is Nucleophilic Substitution?. Chemistry LibreTexts. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. University of Wisconsin-Madison Department of Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 1073-05-8: 1,3,2-Dioxathiane, 2,2-dioxide | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Efficiency Oxidation of 1,3,2-Dioxathiane 2-oxide to 1,3,2-Dioxathiane 2,2-dioxide
Executive Summary & Strategic Importance
This protocol details the catalytic oxidation of 1,3,2-dioxathiane 2-oxide (trimethylene sulfite) to 1,3,2-dioxathiane 2,2-dioxide (trimethylene sulfate, TMS).
Why this matters:
-
Energy Storage: TMS is a critical electrolyte additive in high-voltage Lithium-ion and Potassium-ion batteries. It forms a robust Solid Electrolyte Interphase (SEI) on graphite anodes, significantly improving cycle life and thermal stability [1, 5].
-
Drug Discovery: Cyclic sulfates are "super-electrophiles." They are structurally analogous to epoxides but possess higher reactivity toward nucleophiles due to the high ring strain and the excellent leaving group ability of the sulfate dianion. They are indispensable for synthesizing functionalized alkyl chains in medicinal chemistry [2].
Scope: This guide focuses on the Ruthenium(III) Chloride / Sodium Periodate oxidation method. This protocol is preferred over permanganate oxidations due to its mild conditions, high chemoselectivity, and ease of workup.
Mechanistic Insight: The RuO₄ Catalytic Cycle
Understanding the mechanism is vital for troubleshooting. The reaction does not rely on RuCl₃ directly; rather, RuCl₃ is the precatalyst.
-
Activation: Sodium Periodate (NaIO₄) oxidizes Ru(III) to the active species, Ruthenium Tetroxide (RuO₄) , in situ.
-
Oxygen Transfer: RuO₄ is a powerful oxidant that transfers an oxygen atom to the sulfur lone pair of the cyclic sulfite.
-
Regeneration: The reduced Ruthenium species (RuO₂ or Ru(VI)) is re-oxidized to RuO₄ by the excess NaIO₄ in the aqueous phase, closing the catalytic cycle.
Critical Control Point: RuO₄ is volatile and toxic. The reaction must be kept cold (0°C) to prevent catalyst loss and decomposition, which manifests as the precipitation of black RuO₂.
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Equiv. | Notes |
| 1,3,2-Dioxathiane 2-oxide | Substrate | 1.0 | Synthesized from 1,3-propanediol + SOCl₂ |
| Ruthenium(III) Chloride (RuCl₃[1][2][3][4]·xH₂O) | Catalyst | 0.001 (0.1 mol%) | Hygroscopic; store in desiccator |
| Sodium Periodate (NaIO₄) | Stoichiometric Oxidant | 1.5 | Dissolved in water |
| Acetonitrile (MeCN) | Co-solvent | - | Solubilizes organic substrate |
| Dichloromethane (DCM) | Co-solvent | - | Carrier solvent (replaces CCl₄) |
| Water (H₂O) | Solvent | - | Dissolves oxidant |
Equipment:
-
3-neck round bottom flask (equipped with mechanical stirrer).
-
Addition funnel (pressure-equalizing).
-
Ice/Water bath.
-
Separatory funnel (Teflon stopcock).
Step-by-Step Methodology
Step 1: Solvent System Preparation
The classic Sharpless protocol uses CCl₄/MeCN/H₂O. Due to the toxicity of CCl₄, we utilize a DCM/MeCN/H₂O system which maintains yield while improving safety.
-
Action: In the reaction flask, dissolve 1,3,2-dioxathiane 2-oxide (10 mmol, 1.38 g) in Acetonitrile (10 mL) and DCM (10 mL).
-
Cooling: Place the flask in an ice bath and cool to 0–5 °C .
Step 2: Catalyst & Oxidant Addition [2]
-
Catalyst: Add RuCl₃·xH₂O (approx. 2 mg, 0.01 mmol). The solution will turn dark brown/black.
-
Oxidant: Dissolve NaIO₄ (3.21 g, 15 mmol) in Water (20 mL).
-
Addition: Add the NaIO₄ solution dropwise via the addition funnel over 30 minutes .
-
Observation: The mixture will turn bright yellow/orange (indicating active RuO₄) and a white precipitate (NaIO₃) will begin to form.
-
Why Slow Addition? To control the exotherm and prevent "runaway" catalyst decomposition (crashing out black RuO₂).
-
Step 3: Reaction Monitoring
-
Stir vigorously at 0–5 °C for 1–2 hours.
-
TLC Monitoring: Use Ethyl Acetate/Hexane (1:1). The Sulfite (Rf ~0.6) should disappear; the Sulfate (Rf ~0.5) will appear. Stain with KMnO₄ (Sulfate does not stain well, but Sulfite does; disappearance is key).
Step 4: Workup & Quenching
-
Quench: Add water (50 mL) to the reaction mixture. Extract the aqueous layer with DCM (3 x 30 mL).
-
Note: Unlike other oxidations, we do not typically quench with bisulfite immediately if the layers separate cleanly, as bisulfite can sometimes open the sulfate ring if the pH drops too low. However, if residual RuO₄ (yellow color) persists in the organic phase, wash with a dilute Na₂S₂O₃ solution until the yellow color fades to clear/grey.
-
-
Washing: Wash combined organic layers with Brine (saturated NaCl).
-
Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ .
-
Filtration: Filter through a pad of Celite to remove residual Ruthenium solids.
Step 5: Purification
-
Concentrate the filtrate under reduced pressure (Rotovap) at <30 °C (Cyclic sulfates can be thermally unstable).
-
Recrystallization: The crude solid is often pure enough. If necessary, recrystallize from DCM/Hexane or Ethyl Acetate/Hexane .
-
Yield: Expect 85–95% as a white crystalline solid.
Visualized Workflows
Diagram 1: Reaction Mechanism & Catalytic Cycle
This diagram illustrates the Ru(III) to Ru(VIII) oxidation and the oxygen transfer to the sulfite.
Caption: Catalytic cycle of Ruthenium-mediated oxidation. RuO4 acts as the oxygen transfer agent, regenerated by NaIO4.
Diagram 2: Experimental Workflow
Step-by-step logic for the bench scientist.
Caption: Operational workflow for the oxidation process, highlighting critical decision points and conditions.
Safety & Handling (Critical)
1. Alkylating Potential: 1,3,2-Dioxathiane 2,2-dioxide is a potent alkylating agent, similar to dimethyl sulfate. It can methylate/alkylate DNA.
-
Hazard: Suspected carcinogen; causes severe skin burns and eye damage [4, 6].[5][6]
-
Control: Handle strictly in a fume hood. Double-glove (Nitrile). Destroy excess reagent with aqueous NaOH or ammonia if disposing.
2. Ruthenium Tetroxide (RuO₄):
-
Hazard: Highly volatile and toxic oxidant. Can react explosively with organic solvents if not controlled.
-
Control: Never allow the reaction to warm above room temperature during oxidant addition. Use a blast shield if scaling up >10g.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Black precipitate forms early | Catalyst decomposition (RuO₂ formation). | Stirring is too slow or NaIO₄ addition is too fast. Increase stir rate; add oxidant slower. |
| Reaction stalls (<50% conversion) | Catalyst deactivation. | Add a fresh portion of RuCl₃ (1 mg) and check pH (maintain pH 3-5). |
| Low Yield after workup | Product hydrolysis. | The sulfate is sensitive to hydrolysis in acidic/basic water. Perform extraction quickly and keep water neutral/brine-washed. |
| Product is yellow/grey | Ruthenium contamination. | Filter through a silica or Celite plug. Recrystallize from DCM/Hexanes. |
References
-
Lynch, N. J. (2001). "1,3,2-Dioxathiolane 2,2-Dioxide."[1][2][7][8][9][10][5] Encyclopedia of Reagents for Organic Synthesis. Wiley. Link
-
Gao, Y., & Sharpless, K. B. (1988). "Asymmetric synthesis of both enantiomers of Tomoxetine and Fluoxetine. Selective reduction of cyclic sulfates." Journal of the American Chemical Society, 110(22), 7538–7539. Link
-
BenchChem. (2023). "1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) Technical Guide." Link
-
Fisher Scientific. (2023). "Safety Data Sheet: 1,3,2-Dioxathiolane 2,2-dioxide." Link
-
Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 114(23), 11503–11618. Link
-
PubChem. (2023). "Compound Summary: 1,3,2-Dioxathiolane, 2,2-dioxide."[1][2][7][8][9][10][5][11] National Library of Medicine. Link
Note: While "1,3,2-dioxathiane" refers to the 6-membered ring, the chemistry described is perfectly homologous to the 5-membered "dioxathiolane" often cited in literature. The protocol remains identical for the 6-membered species (Trimethylene sulfate).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3,2-DIOXATHIANE 2,2-DIOXIDE | 1073-05-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1,3,2-Dioxathiane Synthesis
Status: Operational Agent: Senior Application Scientist Ticket ID: DXT-SYNTH-001 Subject: Optimizing Yield and Purity in 6-Membered Cyclic Sulfite/Sulfate Synthesis
Overview
Welcome to the technical support hub for 1,3,2-dioxathiane synthesis. Whether you are synthesizing cyclic sulfites (using thionyl chloride) or cyclic sulfates (via oxidation), you are likely encountering one of three critical failure modes: oligomerization, chlorination, or hydrolysis.
This guide treats your synthesis as a system of competing reaction pathways. Your goal is to manipulate kinetics and thermodynamics to favor cyclization over the entropy-driven formation of polymers or the enthalpy-driven substitution to alkyl chlorides.
Issue 1: "My product is a viscous gum, not a crystalline solid/liquid."
Diagnosis: Oligomerization (Polymerization). Severity: Critical (Irreversible).
Technical Analysis:
The formation of a 6-membered 1,3,2-dioxathiane ring is kinetically slower than the formation of 5-membered rings (1,3,2-dioxathiolanes). When a 1,3-diol reacts with thionyl chloride (
-
Intramolecular Attack (Cyclization): The free hydroxyl group attacks the sulfur atom within the same molecule.
-
Intermolecular Attack (Oligomerization): The free hydroxyl group attacks a different chlorosulfite molecule.
If the concentration is too high, intermolecular collisions become statistically more probable, leading to linear sulfite esters (gums) rather than discrete rings.
Troubleshooting Protocol:
-
The High Dilution Principle: You must favor intramolecular reaction.
-
Standard: Run the reaction at 0.1 M or lower concentration relative to the diol.
-
Advanced: Use a Simultaneous Slow Addition technique. Dissolve the diol in Solvent A and the
in Solvent B. Add both slowly into a large volume of pure solvent C over 1–2 hours. This keeps the instantaneous concentration of reactive intermediates near zero.
-
Visualizing the Pathway:
Caption: Kinetic competition between cyclization (favored by dilution) and polymerization (favored by concentration).
Issue 2: "NMR shows alkyl chloride signals (3.5–4.0 ppm)."
Diagnosis: Competitive Chlorination (
Technical Analysis: Thionyl chloride is a potent chlorinating agent.[1][2] The byproduct of the sulfite formation is HCl.
-
Mechanism: The HCl protonates the chlorosulfite intermediate, making it a better leaving group. Chloride ions (
) then attack the carbon backbone, displacing the sulfite group and forming a dichloro-alkane. -
Trigger: This side reaction is accelerated by heat and excess acidity .
Troubleshooting Protocol:
-
Temperature Control: Never reflux a 1,3-diol with
unless you want the chloride. Keep the reaction between -10°C and 0°C during addition. -
The Scavenger Base: You must neutralize HCl instantaneously.
-
Recommendation: Use 2.2 to 2.5 equivalents of base (Pyridine or Triethylamine).
-
Order of Addition: Dissolve Diol + Base first. Add
dropwise.[3] This ensures the environment is never acidic.
-
Issue 3: "Oxidation to the Cyclic Sulfate failed or yield is low."
Diagnosis: Hydrolysis or Catalyst Poisoning. Context: Converting the cyclic sulfite to the cyclic sulfate (1,3,2-dioxathiane 2,2-dioxide).
Technical Analysis:
The standard method uses Ruthenium(III) Chloride (
-
Failure Mode A (Acidity): The oxidation generates acid. If your substrate has acid-sensitive protecting groups (e.g., acetonides, silyl ethers), they will cleave.
-
Failure Mode B (Workup): Cyclic sulfates are potent electrophiles (like super-charged epoxides). They hydrolyze rapidly in warm water or basic aqueous washes.
Troubleshooting Protocol (The Sharpless Method):
-
Solvent System: Use
(2:2:3) or . The biphasic system is crucial for the Ru-catalytic cycle. -
Buffer: If acid-sensitive groups are present, add Sodium Bicarbonate (
) to the reaction mixture to buffer the pH. -
Quench & Extraction:
-
Quench with water, but keep it cold (0°C) .[4]
-
Extract immediately.
-
Do not wash with strong base (NaOH/KOH).
-
Dry over
and filter through a pad of silica gel to remove Ruthenium (black spots).
-
Oxidation Workflow:
Caption: The Ruthenium-catalyzed oxidation pathway.[3][5] Note the fragility of the sulfate product toward hydrolysis.
FAQ: Common Questions
Q: My cyclic sulfite NMR shows two sets of peaks. Is it impure?
A: Likely not. 1,3,2-Dioxathianes (sulfites) exist as conformational isomers . The 6-membered ring adopts a chair conformation. The
-
These interconvert slowly on the NMR timescale at room temperature, often showing distinct signals.
-
Note: Upon oxidation to the sulfate (
), these isomers collapse into a single species because the sulfur becomes achiral (symmetric).
Q: Can I use Sulfuryl Chloride (
Summary of Troubleshooting Parameters
| Parameter | Recommended Setting | Why? |
| Concentration | < 0.1 M | Prevents oligomerization (gum formation). |
| Temperature | -10°C to 0°C | Prevents chlorination ( |
| Base | 2.2 eq Pyridine/Et3N | Scavenges HCl to protect the intermediate. |
| Oxidant | Mildest method for Sulfite | |
| Workup | Cold, Neutral | Cyclic sulfates hydrolyze in heat or strong base. |
References
-
Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine. Mechanism of the Sharpless Epoxidation. Journal of the American Chemical Society, 110(22), 7538–7539. Link
- Foundational text for the RuCl3/NaIO4 oxid
-
Lohray, B. B. (1992). Cyclic Sulfites and Cyclic Sulfates: Epoxide-like Synthons.[6][7] Synthesis, 1992(11), 1035-1052. Link
- The definitive review on the synthesis and reactivity of cyclic sulf
-
Wadsworth, D. H., et al. (1978). The reaction of 1,2- and 1,3-diols with thionyl chloride. The Journal of Organic Chemistry, 43(8), 1471-1473. Link
- Details the conformational isomerism and synthesis of cyclic sulfites.
-
Berridge, M. S., et al. (1990). Amine bases in the synthesis of cyclic sulfites from vicinal diols. The Journal of Organic Chemistry, 55(4), 1211–1217. Link
- Explains the role of bases in preventing chlorin
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
- 4. 1,3,2-DIOXATHIANE 2,2-DIOXIDE | 1073-05-8 [chemicalbook.com]
- 5. US5321143A - Ruthenium-catalyzed production of cyclic sulfates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 1,3,2-Dioxathiane 2-Oxide
Welcome to the technical support center for the synthesis of 1,3,2-dioxathiane 2-oxides, commonly known as trimethylene sulfites. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of these important synthetic intermediates. Here, we address common challenges and provide practical, field-proven solutions based on established chemical principles.
I. Introduction to 1,3,2-Dioxathiane 2-Oxide Synthesis
The formation of 1,3,2-dioxathiane 2-oxide from a 1,3-diol and a sulfinylating agent, most commonly thionyl chloride (SOCl₂), is a fundamental transformation in organic synthesis. These cyclic sulfites are valuable precursors for a variety of functional groups and are often used to introduce the sulfate moiety after oxidation. While the reaction appears straightforward, achieving high yields can be challenging due to competing side reactions and purification difficulties. This guide will focus on the prevalent thionyl chloride method and offer in-depth troubleshooting advice.
II. Reaction Mechanism and the Critical Role of a Base
Understanding the reaction mechanism is paramount to effective troubleshooting. The reaction of a 1,3-diol with thionyl chloride proceeds through a chlorosulfite intermediate. The presence of a non-nucleophilic base, such as pyridine, is crucial for high yields.
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diol [label="1,3-Diol"]; socl2 [label="SOCl₂"]; intermediate1 [label="Chlorosulfite Ester Intermediate"]; pyridine [label="Pyridine"]; pyridinium_salt [label="Pyridinium Hydrochloride"]; product [label="1,3,2-Dioxathiane 2-Oxide"]; hcl [label="HCl (byproduct)"];
subgraph "cluster_step1" { label = "Step 1: Formation of Chlorosulfite Ester"; style = "rounded"; bgcolor = "#FFFFFF"; diol -> intermediate1 [label=" + SOCl₂"]; }
subgraph "cluster_step2" { label = "Step 2: Cyclization and Acid Scavenging"; style = "rounded"; bgcolor = "#FFFFFF"; intermediate1 -> product [label=" Intramolecular\nSN2 reaction"]; intermediate1 -> hcl [style=invis]; pyridine -> pyridinium_salt [label=" + HCl"]; }
{rank=same; diol; socl2} {rank=same; intermediate1; pyridine} {rank=same; product; pyridinium_salt} }
Caption: Troubleshooting logic for dichlorination side reactions.
Q3: I observe the formation of a significant amount of oligomeric or polymeric byproducts. What is causing this and how can I minimize it?
A3: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Concentration Effects: High concentrations of the 1,3-diol can favor intermolecular reactions, leading to the formation of linear oligomers or polymers.
-
High-Dilution Conditions: Performing the reaction under high-dilution conditions can significantly improve the yield of the cyclic product. This can be achieved by slowly adding a solution of the 1,3-diol to a solution of thionyl chloride and pyridine.
Q4: My crude product is a complex mixture that is difficult to purify by column chromatography. What are some strategies for purification?
A4: Purification of 1,3,2-dioxathiane 2-oxides can be challenging due to their polarity and potential instability on silica gel.
-
Aqueous Work-up: A careful aqueous work-up is essential to remove pyridine hydrochloride and excess pyridine. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Column Chromatography:
-
Stationary Phase: Use silica gel for column chromatography. If your compound is sensitive to acid, you can use silica gel that has been neutralized with a base like triethylamine.
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an appropriate solvent (e.g., ethyl acetate or dichloromethane) is often effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand. [1][2]* Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems include mixtures of a polar solvent in which the compound is soluble at high temperatures (e.g., ethyl acetate, acetone) and a non-polar solvent in which it is less soluble (e.g., hexane, pentane).
-
IV. Experimental Protocols
Protocol 1: Synthesis of 1,3,2-Dioxathiane 2-Oxide from 1,3-Propanediol
This protocol provides a general procedure for the synthesis of the parent 1,3,2-dioxathiane 2-oxide.
Materials:
-
1,3-Propanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane and pyridine (2.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution of pyridine in DCM.
-
In a separate flask, prepare a solution of 1,3-propanediol (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of 1,3-propanediol dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
V. Characterization Data
Confirmation of the desired product can be achieved through spectroscopic methods.
| Spectroscopic Data for 1,3,2-Dioxathiane 2-Oxide (Trimethylene Sulfite) | |
| ¹H NMR | The proton NMR spectrum typically shows complex multiplets for the methylene protons due to the conformational rigidity of the six-membered ring. |
| ¹³C NMR | Characteristic chemical shifts are observed for the carbon atoms of the ring. For the parent trimethylene sulfite, the carbons adjacent to the oxygen atoms (C4 and C6) appear at a distinct chemical shift from the central carbon (C5). [3] |
| IR Spectroscopy | A strong absorption band characteristic of the S=O stretch is typically observed in the region of 1200-1250 cm⁻¹. |
Note: The exact chemical shifts and coupling constants can vary depending on the substitution pattern of the 1,3,2-dioxathiane ring.
VI. Alternative Synthetic Methods
While the thionyl chloride method is widely used, other approaches can be considered, especially if the substrate is sensitive to acidic conditions or if alternative reagents are more readily available.
-
Transesterification: The reaction of a 1,3-diol with diisopropyl sulfite catalyzed by an acid or a base can provide the cyclic sulfite in high yield and may avoid the formation of complex mixtures. [4]* Electrochemical Synthesis: An electrochemical approach using diols and sulfur dioxide has been reported as a mild and efficient method for the synthesis of cyclic sulfites. [5]
VII. Subsequent Reactions: Oxidation to 1,3,2-Dioxathiane 2,2-Dioxide
The synthesized 1,3,2-dioxathiane 2-oxide can be readily oxidized to the corresponding cyclic sulfate, 1,3,2-dioxathiane 2,2-dioxide, which is a versatile electrophile. A common and efficient method for this oxidation is the use of a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric oxidant such as sodium periodate (NaIO₄) or sodium hypochlorite (NaOCl). [6][7]
VIII. References
-
King, S. A., et al. (1997). Preparation of Cyclic Sulfites by Transesterification of Diols and Diisopropyl Sulfite. Synthetic Communications, 27(4), 701-707. [Link]
-
Buchanan, G. W., & Hellier, D. G. (1976). Application of Carbon-13 Nuclear Magnetic Resonance to Conformational Analysis of Trimethylene Sulfites. Canadian Journal of Chemistry, 54(9), 1428-1434. [Link]
-
PubChem. (n.d.). 1,3,2-Dioxathiane 2-oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Rzepa, H. S. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
Buchanan, G. W., Cousineau, C. M. E., & Mundell, T. C. (1978). Trimethylene sulfite conformations: Effects of sterically demanding substituents at C-4,6 on ring geometry as assessed by 1H and 13C nmr. Canadian Journal of Chemistry, 56(15), 2019-2024. [Link]
-
Oreate AI. (2025, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]
-
Zhou, Y., et al. (2024). Green and Efficient Synthesis of 1,3,2-Dioxathiolane 2,2-Dioxide by a Microreaction System. ResearchGate. [Link]
-
Albriktsen, P. (1971). NUCLEAR MAGNETIC RESONANCE STUDIES ON ETHYLENE AND TRIMETHYLENE SULFITES AND RELATED COMPOUNDS. University of Bergen.
-
Kiessling, L. L., & Gestwicki, J. E. (2002). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 4(14), 2461–2464. [Link]
-
Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Ruano, J. L. G., et al. (2003). The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. The Journal of Organic Chemistry, 68(17), 6522-6534. [Link]
-
ScienceDirect. (n.d.). 1,3-Dioxane. Retrieved from [Link]
-
Nguyen, J. Q. (2018). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. UC Irvine. [Link]
-
MD Scientific. (n.d.). Purification Column Guide. Retrieved from [Link]
-
MDPI. (2021). 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. Molbank, 2021(2), M1224. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
Carlsen, P. H. J., & Aase, K. (1993). Nucleophilic Addition to Cyclic 1,2-Sulfites. Acta Chemica Scandinavica, 47, 617-619. [Link]
-
ResearchGate. (n.d.). (A) From 1,3-dioxanes to 1,3-diols and potential application in drug... Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Approach to Cyclic Sulfites and Sulfates Through Reactions of Sulfur Oxychlorides with Glycidols. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
Fernández, I., et al. (2010). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Current Organic Chemistry, 14(1), 44-69. [Link]
-
Molecules. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3058. [Link]
-
Radboud Repository. (n.d.). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) From 1,3-dioxanes to 1,3-diols and potential application in drug... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]
-
PMC. (n.d.). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved from [Link]
-
Google Patents. (n.d.). US2393247A - Process for the preparation of thionyl chloride. Retrieved from
-
YouTube. (2013, October 29). Reaction with Thionyl Chloride. [Link]
-
PMC. (n.d.). Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO2 activation and cyclic carbonate formation under mild conditions. Retrieved from [Link]
-
University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Base-mediated C4-selective C-H-sulfonylation of pyridine. Retrieved from [Link]
-
Scite. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Retrieved from [Link]
-
Ting, W., et al. (2024). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering. [Link]
-
Waldvogel, S. R., et al. (2025). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. Chemical Communications. [Link]
-
Taylor, R. J. K., et al. (2018). Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. Organic & Biomolecular Chemistry, 16(3), 333-353. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. md-scientific.dk [md-scientific.dk]
stability of 1,3,2-Dioxathiane under acidic or basic conditions
Technical Support Center: Stability of 1,3,2-Dioxathianes
From the desk of the Senior Application Scientist
Welcome to the technical support center for 1,3,2-Dioxathiane derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize cyclic sulfites (1,3,2-dioxathiane-2-oxides) and cyclic sulfates (1,3,2-dioxathiane-2,2-dioxides) in their synthetic workflows. Understanding the stability of these powerful intermediates is paramount to achieving successful and reproducible outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the challenges associated with their use under acidic and basic conditions.
Core Stability Principles: An Overview
1,3,2-Dioxathianes, both in their sulfite and sulfate forms, are six-membered heterocyclic compounds. Their utility in organic synthesis stems from their ability to act as precursors to 1,3-diols or as electrophilic partners in ring-opening reactions. However, the inherent ring strain and the electrophilic nature of the sulfur atom make them susceptible to hydrolysis.
-
Cyclic Sulfites (1,3,2-Dioxathiane-2-oxides): These compounds are analogous to acetals. They are generally more stable under basic conditions but are quite sensitive to acid-catalyzed hydrolysis.
-
Cyclic Sulfates (1,3,2-Dioxathiane-2,2-dioxides): The additional oxygen atom on the sulfur significantly increases its electrophilicity. Cyclic sulfates are highly reactive towards a wide range of nucleophiles and are exceptionally sensitive to both acidic and basic hydrolysis.[1][2] Their reactivity is often compared to that of epoxides.[3]
The stability of these rings is a double-edged sword: their reactivity is what makes them synthetically useful, but it also presents challenges in handling, purification, and reaction design.
Troubleshooting Guide: Acidic Conditions
Working with 1,3,2-dioxathianes in the presence of acid requires careful control to prevent premature decomposition.
Problem: My cyclic sulfite/sulfate is decomposing during an acidic reaction or aqueous workup.
-
Symptoms:
-
Low or no yield of the desired product.
-
Appearance of the starting 1,3-diol on TLC or NMR analysis.
-
Formation of a complex mixture of unidentifiable polar byproducts.
-
In the case of cyclic sulfates, the reaction mixture may become strongly acidic due to the formation of sulfuric acid upon hydrolysis.[4]
-
-
Root Cause Analysis: Under acidic conditions, the reaction is initiated by protonation of one of the ring oxygen atoms. This activation makes the carbon atoms adjacent to the oxygens (C4 and C6) or the sulfur atom itself highly electrophilic and susceptible to nucleophilic attack by water. This process is often catalytic; a small amount of acid can lead to complete decomposition if water is present.[3] The mechanism is analogous to the acid-catalyzed ring-opening of epoxides or the hydrolysis of acetals.[5][6][7]
-
Solutions & Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. The use of freshly distilled solvents over an appropriate drying agent is highly recommended.
-
Use of Buffered Systems: If the reaction generates acid as a byproduct, consider adding a non-nucleophilic buffer, such as proton sponge or hindered pyridines (e.g., 2,6-lutidine), to scavenge protons.
-
Milder Lewis Acids: For reactions requiring Lewis acid catalysis, opt for milder, well-behaved Lewis acids that are less prone to hydrolysis.
-
Non-Aqueous Workup: During reaction workup, avoid aqueous acidic washes. Instead, quench the reaction with a cooled, saturated solution of a mild base like sodium bicarbonate, and extract the product swiftly.
-
Temperature Control: Perform reactions at the lowest possible temperature to minimize the rate of decomposition.
-
Mechanism: Acid-Catalyzed Hydrolysis of a Cyclic Sulfite
The following diagram illustrates the general mechanism for the acid-catalyzed ring-opening of a 1,3,2-dioxathiane-2-oxide.
Caption: Acid-catalyzed hydrolysis of a cyclic sulfite.
Troubleshooting Guide: Basic Conditions
While cyclic sulfites show relative stability to bases, cyclic sulfates are extremely reactive and require careful handling.
Problem: My cyclic sulfate is rapidly consumed upon addition of a basic nucleophile, but I'm not getting my desired ring-opened product.
-
Symptoms:
-
Rapid consumption of starting material observed by TLC.
-
Formation of highly polar compounds that do not elute from silica gel.
-
Low or no yield of the expected substitution product.
-
Significant formation of elimination byproducts if applicable.
-
-
Root Cause Analysis: The high reactivity of cyclic sulfates makes them susceptible to rapid hydrolysis, even with trace amounts of water under basic conditions.[1][2] The hydroxide ion is a potent nucleophile that readily attacks the electrophilic sulfur atom, leading to ring cleavage and the formation of a sulfate monoester salt. This reaction is often much faster than the desired nucleophilic attack at carbon. In fact, the rate of alkaline hydrolysis for cyclic sulfates can be accelerated by a factor of 10⁶ to 10⁷ compared to their acyclic counterparts.[8][1][2]
-
Solutions & Preventative Measures:
-
Anhydrous Conditions are Critical: As with acidic conditions, all components of the reaction must be scrupulously dried. This includes the nucleophile and the solvent.
-
Use of Non-Hydroxide Bases: If a base is required simply as an acid scavenger, use a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered amine.
-
Choice of Nucleophile: "Soft" nucleophiles (e.g., azide, thiols) are often more effective at attacking the carbon centers of the cyclic sulfate, while "hard" nucleophiles (e.g., hydroxide, alkoxides) are more likely to attack the sulfur atom.[3]
-
Inverse Addition: Add the cyclic sulfate solution slowly to a solution of the nucleophile. This maintains a low concentration of the highly reactive sulfate and can favor the desired bimolecular reaction over competing side reactions.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are often good choices as they can help to solvate the nucleophile without participating in the reaction.
-
Mechanism: Base-Catalyzed Hydrolysis of a Cyclic Sulfate
The diagram below shows the competitive pathways for a nucleophile (Nu⁻) and hydroxide (OH⁻) reacting with a cyclic sulfate.
Caption: Competing reaction pathways for a cyclic sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability for these compounds? A1: Generally, under neutral to moderately basic conditions, cyclic sulfites are more stable than cyclic sulfates. Under acidic conditions, both are labile, but cyclic sulfates can hydrolyze with extreme rapidity, especially in the presence of water.
Q2: How can I monitor the stability of my 1,3,2-Dioxathiane during a reaction? A2: Thin-Layer Chromatography (TLC) is the most common method. The starting dioxathiane is typically a non-polar, mobile spot. Upon decomposition, you will see the formation of the corresponding 1,3-diol, which is a much more polar spot that often has a low Rf value. For more quantitative analysis, you can take aliquots from the reaction mixture and analyze them by ¹H NMR or GC-MS.
Q3: Are there any "stabilized" versions of these functional groups? A3: Steric hindrance can play a role in stability. Bulky substituents on the carbon backbone of the ring can sterically shield the sulfur atom and the ring carbons from nucleophilic attack, thereby increasing the compound's kinetic stability.
Q4: My reaction must be run in an aqueous or protic solvent. What are my options? A4: This is a significant challenge. If possible, use a biphasic system where the dioxathiane remains in an organic layer, minimizing its contact with the aqueous phase. Alternatively, running the reaction at very low temperatures (e.g., 0 °C or below) can sometimes slow the rate of hydrolysis enough to allow the desired reaction to proceed. However, for cyclic sulfates, this is often not sufficient, and alternative synthetic routes should be considered.
Q5: Can I purify 1,3,2-dioxathianes using silica gel chromatography? A5: Yes, but with extreme caution. Standard silica gel is acidic and contains adsorbed water, which can cause decomposition on the column. It is essential to use silica gel that has been deactivated by washing with a base (e.g., triethylamine in the eluent) and to use rigorously dried solvents. For highly sensitive compounds, a plug of neutral alumina may be a better option.
Experimental Protocol: pH Stability Assessment
This protocol provides a general method for evaluating the stability of a 1,3,2-dioxathiane derivative to a specific pH.
Workflow Diagram
Caption: General workflow for assessing pH stability.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4 Acetate buffer, pH 7 Phosphate buffer, pH 9 Borate buffer).
-
Prepare a stock solution of your 1,3,2-dioxathiane derivative at a known concentration (e.g., 10 mg/mL) in a water-miscible solvent like acetonitrile or THF.
-
-
Reaction Setup:
-
In separate vials, place a defined volume (e.g., 1.0 mL) of each buffer solution.
-
Equilibrate the vials to the desired temperature (e.g., room temperature, ~25°C).
-
To each vial, add a small, precise volume of the dioxathiane stock solution (e.g., 10 µL) to initiate the experiment. This will be your t=0 sample point.
-
-
Time-Course Monitoring:
-
At predetermined time intervals (e.g., 30 min, 1 hr, 4 hr, 24 hr), withdraw an aliquot from each reaction vial.
-
Immediately quench the degradation by adding the aliquot to a vial containing a saturated sodium bicarbonate solution and a small amount of an extraction solvent like ethyl acetate.
-
Vortex the quenching vial, separate the layers, and collect the organic phase for analysis.
-
-
Analysis:
-
Analyze the collected organic samples by a suitable method (TLC, GC-MS, or ¹H NMR with an internal standard) to determine the percentage of the 1,3,2-dioxathiane remaining relative to the t=0 sample.
-
Plot the percentage of remaining compound versus time for each pH to generate a stability profile.
-
Data Summary Table
| pH Condition | Solvent System | Temperature (°C) | Half-life (t½) | Primary Degradation Product |
| 4.0 (Acetate) | 1:10 MeCN/Buffer | 25 | [Experimental Result] | 1,3-Diol |
| 7.0 (Phosphate) | 1:10 MeCN/Buffer | 25 | [Experimental Result] | 1,3-Diol |
| 9.0 (Borate) | 1:10 MeCN/Buffer | 25 | [Experimental Result] | 1,3-Diol / Sulfate Salt |
References
-
Lopez, X., Dejaegere, A., & Karplus, M. (1999). Mechanism of Alkaline Hydrolysis of Cyclic and Acyclic Sulfates: An ab Initio Study with Solvation Correction. Journal of the American Chemical Society, 121(23), 5548-5558. Available at: [Link]
-
Lopez, X., Dejaegere, A., & Karplus, M. (1999). Mechanism of Alkaline Hydrolysis of Cyclic and Acyclic Sulfates: An ab Initio Study with Solvation Correction. figshare. Available at: [Link]
-
Lopez, X., et al. (1999). Mechanism of Alkaline Hydrolysis of Cyclic and Acyclic Sulfates: An ab Initio Study with Solvation Correction. R Discovery. Available at: [Link]
-
Lopez, X., Dejaegere, A., & Karplus, M. (1999). Mechanism of Alkaline Hydrolysis of Cyclic and Acyclic Sulfates: An ab Initio Study with Solvation Correction. Journal of the American Chemical Society. Available at: [Link]
-
Byun, H.-S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(37), 7051-7091. Available at: [Link]
-
Gao, Y., & Sharpless, K. B. (1988). Vicinal diol synthesis. A new strategy and a new reagent: osmium-catalyzed asymmetric dihydroxylation. Journal of the American Chemical Society, 110(22), 7538-7539. Available at: [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Byun, H.S., et al. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. ResearchGate. Available at: [Link]
- Fujioka, H., et al. (2006). A Novel and Efficient Method for the Ring Opening of Unsubstituted Acetals (Formals) and the Application to the Direct Synthesis of Optically Active 1,3-Diols. Organic Letters, 8(21), 4787-4790.
-
ANHUI MEISENBAO TECHNOLOGY CO., LTD. 1,3,2-dioxathiolane 2,2-dioxide(DTD). Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
Pressbooks. 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Available at: [Link]
- Ardá, A., et al. (2005). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 70(18), 7125-7132.
-
Kaiser, E. T., Katz, I. R., & Wulfers, T. F. (1967). The Alkaline Hydrolysis of Catechol Cyclic Sulfate. An Extraordinary Rate Acceleration. Journal of the American Chemical Society, 89(15), 3879-3880. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
CHIMIA. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. Available at: [Link]
-
NC State University Libraries. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Pressbooks. Retrieved from [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. meisenbaochem.com [meisenbaochem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chimia.ch [chimia.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. figshare.com [figshare.com]
Technical Support Center: Purification of 1,3,2-Dioxathiane Derivatives
Welcome to the technical support center for the purification of 1,3,2-dioxathiane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile cyclic sulfate compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of these sensitive molecules.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns regarding the purification of 1,3,2-dioxathiane derivatives.
Q1: My 1,3,2-dioxathiane derivative appears to be decomposing during column chromatography on silica gel. What is happening and how can I prevent it?
A1: 1,3,2-Dioxathiane derivatives, particularly the 2,2-dioxides (cyclic sulfates), are susceptible to hydrolysis.[1] The slightly acidic nature of standard silica gel can catalyze the ring-opening hydrolysis, leading to the formation of the corresponding 1,3-diol and sulfuric acid. This is a common cause of low yields and the appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate.
Preventative Measures:
-
Neutralize Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine in your non-polar eluent, followed by flushing with the pure eluent until the eluate is neutral.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., diol-bonded silica).
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. A flash chromatography setup is often preferred over gravity chromatography.
Q2: I am struggling to remove the ruthenium catalyst (e.g., RuCl₃) used in the oxidation of the cyclic sulfite to the cyclic sulfate. What are the best practices?
A2: Ruthenium residues can be persistent and often require specific workup procedures. A standard aqueous workup may not be sufficient.
Recommended Workup:
-
After the reaction, quench any remaining oxidant.
-
The reaction mixture can be filtered through a pad of celite to remove the bulk of the ruthenium salts.
-
For a more thorough removal, after the initial filtration and extraction, the combined organic layers can be washed with a solution of sodium bisulfite or sodium thiosulfate.[2]
-
If ruthenium residues persist, a final filtration of the concentrated organic solution through a short plug of silica gel or florisil can be effective.
Q3: My purified 1,3,2-dioxathiane derivative is a solid, but I am having trouble getting it to crystallize. What should I do?
A3: Difficulty in crystallization can be due to several factors, including residual impurities, the presence of isomers, or the intrinsic properties of the compound.
Troubleshooting Crystallization:
-
Purity Check: Ensure the material is sufficiently pure using techniques like NMR or LC-MS. Even small amounts of impurities can inhibit crystallization.
-
Solvent Screening: The choice of solvent is critical.[3] Use a solvent system where your compound is soluble when hot but sparingly soluble when cold. Common solvent systems for these compounds include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water.[4][5]
-
Induce Crystallization: If a supersaturated solution does not yield crystals upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the desired compound.[3]
-
"Oiling Out": If the compound separates as an oil, it may be because the melting point is below the temperature of the saturated solution.[3] In this case, add more of the "good" solvent to redissolve the oil, and then cool the solution very slowly.
Q4: Are there any specific storage conditions I should be aware of for purified 1,3,2-dioxathiane derivatives?
A4: Yes, due to their moisture sensitivity, proper storage is crucial to maintain their integrity.[2]
Storage Recommendations:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.
-
Low Temperature: Storage at low temperatures (e.g., in a freezer) will slow down potential degradation pathways.
-
Dry Conditions: Use a desiccator or a sealed container with a desiccant to protect against moisture.
II. Troubleshooting Guides for Purification Techniques
This section provides detailed troubleshooting for specific purification methodologies in a question-and-answer format.
Guide 1: Column Chromatography
Column chromatography is a widely used technique for the purification of 1,3,2-dioxathiane derivatives.[6] However, challenges can arise due to the reactivity of these compounds.
Q: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. What could be the cause?
A: Streaking and broad peaks are often indicative of interactions with the stationary phase or decomposition.
-
Possible Cause 1: Acidity of Silica Gel
-
Explanation: As mentioned in the FAQs, the acidic nature of silica can cause on-column decomposition.
-
Solution: Use neutralized silica gel or an alternative stationary phase like neutral alumina. A small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) can be added to the eluent system to suppress this interaction.
-
-
Possible Cause 2: Inappropriate Solvent System
-
Explanation: If the eluent is too polar, the compound may move too quickly with the solvent front, leading to poor separation. If it's not polar enough, strong interactions with the silica can cause streaking.
-
Solution: Systematically screen for the optimal eluent system using TLC. A good starting point for many 1,3,2-dioxathiane derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[6]
-
-
Possible Cause 3: Overloading the Column
-
Explanation: Applying too much sample to the column can exceed its capacity, leading to poor separation and band broadening.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Workflow for Troubleshooting Column Chromatography Issues
Caption: Troubleshooting logic for column chromatography.
Guide 2: Recrystallization
Recrystallization is an excellent method for obtaining high-purity solid 1,3,2-dioxathiane derivatives.[2]
Q: I have a solid crude product, but after recrystallization, the yield is very low. How can I improve it?
A: Low yield in recrystallization is a common issue and can often be rectified by optimizing the procedure.
-
Possible Cause 1: Compound is too soluble in the cold solvent.
-
Explanation: For a good recrystallization, the compound should have high solubility in the hot solvent and low solubility in the cold solvent.[3]
-
Solution:
-
Solvent Selection: If your compound is still significantly soluble after cooling, you need a different solvent or solvent pair. Experiment with small amounts of your crude product in different solvents to find the ideal system.
-
Cooling: Ensure the solution is thoroughly cooled. Using an ice bath can help maximize crystal formation.[4]
-
-
-
Possible Cause 2: Using too much solvent.
-
Explanation: The goal is to create a saturated solution at high temperature. Adding too much solvent will prevent the solution from becoming saturated upon cooling, thus reducing the yield.
-
Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This will ensure you are close to the saturation point.
-
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Explanation: If your compound is not very soluble in the hot solvent, it may crystallize in the filter funnel during the removal of insoluble impurities.
-
Solution: Use a pre-heated filter funnel and flask. Also, add a small excess of hot solvent before filtration to ensure the compound remains in solution.
-
Quantitative Data Summary for Solvent Selection
| Solvent System | Polarity | Common For |
| Dichloromethane/Hexane | Low to Medium | Less polar derivatives |
| Ethyl Acetate/Hexane | Medium | General purpose |
| Ethanol/Water | High | More polar derivatives |
Guide 3: Solvent Extraction/Aqueous Workup
A proper aqueous workup is crucial for removing inorganic salts and water-soluble impurities before further purification.
Q: During the aqueous workup, I am observing an emulsion that is difficult to break. What can I do?
A: Emulsions are common when dealing with complex reaction mixtures and can be frustrating.
-
Possible Cause 1: Vigorous shaking.
-
Explanation: Shaking the separatory funnel too vigorously can lead to the formation of stable emulsions.
-
Solution: Gently invert the separatory funnel several times instead of shaking it.
-
-
Possible Cause 2: Similar densities of the two phases.
-
Explanation: If the organic and aqueous layers have similar densities, they may not separate cleanly.
-
Solution: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. This will increase the density and ionic strength of the aqueous layer, helping to break the emulsion and "salt out" any dissolved organic compounds.[7]
-
-
Possible Cause 3: Presence of surfactants or fine solids.
-
Explanation: Impurities from the reaction can act as surfactants, stabilizing the emulsion.
-
Solution:
-
Allow the mixture to stand for an extended period.
-
If the emulsion persists, try filtering the entire mixture through a pad of celite.
-
In stubborn cases, centrifugation can be used to separate the layers.[7]
-
-
Experimental Protocol: General Purification Workflow
-
Reaction Workup:
-
Quench the reaction as appropriate.
-
Remove any solid catalysts or byproducts by filtration through celite.
-
Transfer the filtrate to a separatory funnel and perform an aqueous extraction. A typical sequence is to wash with a mild base (e.g., saturated NaHCO₃ solution) if the reaction was acidic, followed by water, and finally brine.[4]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Primary Purification (Choose one):
-
Column Chromatography: If the crude product is an oil or a complex mixture of solids, perform column chromatography using an appropriate stationary phase and eluent system as determined by TLC.[6]
-
Recrystallization: If the crude product is a solid of reasonable purity, perform recrystallization from a suitable solvent system.[2]
-
-
Final Product Isolation:
-
Combine pure fractions from chromatography and remove the solvent.
-
Collect crystals from recrystallization by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
-
-
Purity Analysis:
-
Assess the purity of the final product using techniques such as NMR, LC-MS, and melting point determination.
-
Visualization of the General Purification Workflow
Caption: General purification workflow for 1,3,2-dioxathiane derivatives.
III. References
-
Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
[Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie. [Link]
-
Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. ResearchGate. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
Recrystallization. Columbia University. [Link]
-
Process for the preparation of (±) 1-3-dioxolanes and the optical resolution thereof. Google Patents.
-
Process for purifying 1,3-dioxolane by treatment with nh{hd 3 {l and distillation with cyclohexane. Google Patents.
-
Separation of a diastereomeric diol pair using mechanical properties of crystals. Royal Society of Chemistry. [Link]
Sources
- 1. Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
- 3. rubingroup.org [rubingroup.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6916926B2 - Process for the preparation of (±) 1-3-dioxolanes and the optical resolution thereof - Google Patents [patents.google.com]
- 6. 1,3,2-DIOXATHIANE 2,2-DIOXIDE | 1073-05-8 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1,3,2-Dioxathiane Reactions
Welcome to the technical support center for 1,3,2-dioxathiane chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of reactions involving cyclic sulfites. The following question-and-answer-based guide provides in-depth, field-proven insights to troubleshoot common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Part 1: Synthesis & Purification
Question 1: My yield for the synthesis of a 1,3,2-dioxathiane from a 1,3-diol and thionyl chloride (SOCl₂) is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this classic cyclization are a frequent issue, often stemming from several key factors. Understanding the underlying chemistry is crucial for effective troubleshooting. The reaction of a diol with thionyl chloride is an equilibrium process, and side reactions can compete with the desired cyclization[1].
Causality & Troubleshooting Steps:
-
Incomplete Reaction/Equilibrium Issues: The reaction produces two equivalents of HCl gas. If this byproduct is not effectively removed or neutralized, it can protonate the starting diol or the product, impeding the reaction progress.
-
Solution: The standard protocol involves using a tertiary amine base, such as pyridine or triethylamine, to scavenge the HCl and drive the reaction to completion. Ensure the base is dry and added slowly at a reduced temperature (e.g., 0 °C) to control the exotherm.
-
-
Reagent Quality: Thionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, which forms sulfur dioxide and HCl[2]. Old or improperly stored SOCl₂ will have reduced potency.
-
Solution: Use freshly distilled thionyl chloride for best results. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Side Reactions: The formation of byproducts like alkyl chlorides and chlorosulfites can be a major issue, especially if the reaction temperature is not controlled[3].
-
Solution: Maintain a low reaction temperature (typically -78 °C to 0 °C) during the addition of SOCl₂. This minimizes the formation of undesired chlorinated byproducts.
-
-
Workup & Isolation Losses: The cyclic sulfite product can be sensitive to acidic conditions, potentially leading to decomposition during aqueous workup or purification on standard silica gel[4][5].
-
Solution: During workup, use a mild bicarbonate solution to neutralize any remaining acid. For purification, consider using a column packed with deactivated (neutral) alumina or silica gel that has been pre-treated with triethylamine to prevent on-column degradation[6].
-
Question 2: My 1,3,2-dioxathiane product appears to be decomposing during column chromatography on silica gel. What's happening and what are my alternatives?
Answer: This is a classic problem. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface[7]. These acidic sites can catalyze the hydrolysis or ring-opening of sensitive cyclic sulfites, leading to significant loss of product on the column[4][5][6].
Mechanism of Decomposition: The lone pair of electrons on a sulfite oxygen can be protonated by the acidic silica surface. This activation makes the sulfur atom or adjacent carbons more susceptible to nucleophilic attack by water or other polar species present in the eluent, leading to ring-opening.
Here is a summary of purification strategies for sensitive cyclic sulfites:
| Purification Method | Pros | Cons | Best For |
| Standard Silica Gel | High resolving power, inexpensive. | Acidic surface can cause decomposition of sensitive compounds[6][7]. | Robust, non-acid sensitive cyclic sulfites. |
| Neutralized Silica Gel | Reduces acidity, prevents decomposition. | Requires pre-treatment (e.g., with Et₃N), may slightly alter elution profile. | Acid-sensitive cyclic sulfites. |
| Neutral Alumina | Good alternative to silica, non-acidic. | Can be more reactive, lower resolving power for some compounds. | Compounds that are very sensitive to acidic conditions. |
| Flash Chromatography | Fast, minimizes contact time with the stationary phase. | Still prone to issues if the stationary phase is acidic[7]. | Rapid purification of moderately sensitive compounds. |
| Distillation / Kugelrohr | Excellent for removing non-volatile impurities. | Only suitable for thermally stable, volatile compounds. | Low molecular weight, thermally robust sulfites. |
| Recrystallization | Can provide very high purity product. | Requires a suitable solvent system, can lead to yield loss in mother liquor. | Crystalline solid products. |
Recommended Protocol: Purification via Neutralized Silica Gel Column
-
Prepare your desired slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add triethylamine (Et₃N) to the slurry, equivalent to ~1% of the solvent volume.
-
Stir the slurry for 15-20 minutes.
-
Pack the column as usual with the neutralized slurry.
-
Equilibrate the column with your starting eluent, which should also contain a small amount (0.1-0.5%) of triethylamine.
-
Load your crude product and run the column as you normally would. This method effectively passivates the acidic sites, preventing product degradation.
Part 2: Reactivity & Side Reactions
Question 3: I'm attempting a nucleophilic ring-opening of my 1,3,2-dioxathiane, but I'm getting a mixture of regioisomers or no reaction. How can I control the outcome?
Answer: The regioselectivity of nucleophilic attack on a 1,3,2-dioxathiane is a nuanced issue. Unlike their more reactive cyclic sulfate counterparts, cyclic sulfites have two primary electrophilic sites: the carbon atoms of the ring and the sulfur atom itself[1]. The choice of nucleophile and reaction conditions dictates the outcome.
Causality & Mechanistic Considerations:
-
Attack at Carbon (Sₙ2 Reaction): This is typically the desired pathway for synthetic transformations. Hard nucleophiles (e.g., azides, alkoxides) and less sterically hindered carbon centers favor this mode of attack. The reaction proceeds via a backside attack, leading to inversion of stereochemistry at the carbon center.
-
Attack at Sulfur: Softer, more sulfur-philic nucleophiles (e.g., some thiolates, phosphines) can attack the sulfur atom directly. This leads to ring-opening to form a sulfinate ester, which may not be the desired product.
-
No Reaction: A weak nucleophile or a sterically hindered substrate can prevent the reaction from occurring. In these cases, activation of the cyclic sulfite may be necessary.
To favor the desired Sₙ2 ring-opening at a carbon center, one common strategy is to first oxidize the cyclic sulfite (S(IV)) to a cyclic sulfate (S(VI)). The highly electron-withdrawing sulfate group makes the ring carbons significantly more electrophilic and reactive towards nucleophiles, while attack at the sulfur atom becomes less favorable[1][8][9].
Experimental Workflow for Controlled Ring-Opening:
Caption: Workflow for controlled nucleophilic ring-opening.
Part 3: Stability & Handling
Question 4: I've stored my purified 1,3,2-dioxathiane in the fridge for a few weeks and it has developed a yellow or brown color. Is it still usable?
Answer: The development of color upon storage is a strong indicator of decomposition. While slight discoloration may not always mean the sample is unusable, it warrants caution and re-analysis.
Potential Causes of Decomposition:
-
Hydrolysis: Trace amounts of water can slowly hydrolyze the cyclic sulfite back to the corresponding diol and sulfur dioxide. This process can be accelerated by trace acid or base.
-
Oxidation: Although less common without a specific oxidant, slow air oxidation to the corresponding cyclic sulfate can occur over time, especially if exposed to light.
-
Thermal Decomposition: While many 1,3,2-dioxathianes are reasonably stable, some can be thermally labile and decompose even at refrigerator temperatures over long periods. Decomposition often involves the elimination of SO₂[5].
Recommended Actions:
-
Re-analyze: Before using the stored sample, re-check its purity by NMR spectroscopy and TLC. Look for the appearance of new signals or spots corresponding to the starting diol or other impurities.
-
Re-purify: If significant decomposition has occurred, it may be possible to re-purify the material using one of the methods described in Question 2.
-
Prevention: For long-term storage, ensure the compound is scrupulously dry and store it under an inert atmosphere (argon is preferable as it is denser than air) at low temperatures (-20 °C or below) in a sealed vial protected from light.
Troubleshooting Decision Logic
The following diagram outlines a logical flow for diagnosing common issues encountered during the synthesis of 1,3,2-dioxathianes.
Caption: Decision tree for troubleshooting low yields.
References
-
Kiessling, L. L., & Spencer, N. S. (n.d.). Synthesis of Cyclic Sulfates by Halocyclization. Kiessling Lab. Retrieved from [Link]
- Gao, Y., & Sharpless, K. B. (1988). Vicinal Diol Cyclic Sulfates: Like Epoxides, Only More Reactive. Journal of the American Chemical Society, 110(22), 7538–7539.
- Lohray, B. B. (1992).
-
Kim, B. M., & So, S. M. (2012). Synthesis of cyclic sulfites from epoxides and sulfur dioxide with silica-immobilized homogeneous catalysts. Chemistry–An Asian Journal, 7(4), 773-779. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of Cyclic Sulfites from Epoxides and Sulfur Dioxide with Silica-Immobilized Homogeneous Catalysts. ResearchGate. Retrieved from [Link]
- Megia-Fernandez, A., Morales-Sanfrutos, J., Hernandez-Mateo, F., & Santoyo-Gonzalez, F. (2011). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Current Organic Chemistry, 15(3), 401–432.
- Byun, H.-S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(36), 7051–7091.
-
Scite. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Retrieved from [Link]
-
Queen's University Belfast Research Portal. (2009). 1,2-Cyclic sulfite and sulfate furanoside diesters: improved syntheses and stability. Retrieved from [Link]
- Nagamalla, S., Shinde, A., & Sathyamoorthi, S. (2022). Proposed mechanism for nucleophilic ring opening of N-aryl-oxathiazinane heterocycles. Tetrahedron, 126, 132958.
-
Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reactions of 1,3-dithiolane 1,3-dioxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]
-
RSC Publishing. (2022). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering, 7(11), 2451-2458. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Silica Gel/Thionyl Chloride: An Efficient Reagent for the Conversion of Alcohols to Symmetrical Dialkyl Sulfites. Retrieved from [Link]
-
Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]
-
Column Chromatography. (2026, January 29). Role of Silica Gel in Phytochemical Extraction and Purification. Retrieved from [Link]
-
ITRC. (n.d.). A.3 Silica Gel Cleanup (SGC). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of cyclic sulfites from epoxides and sulfur dioxide with silica-immobilized homogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. kiesslinglab.com [kiesslinglab.com]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
Technical Support Center: Optimization of Reaction Conditions for 1,3,2-Dioxathiane Synthesis
Welcome to the technical support center for the synthesis of 1,3,2-dioxathianes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and overcome common challenges in the laboratory.
Introduction to 1,3,2-Dioxathiane Synthesis
The synthesis of 1,3,2-dioxathianes, specifically the 2-oxo and 2,2-dioxide derivatives (cyclic sulfites and sulfates, respectively), is a cornerstone of modern organic synthesis. These compounds are valuable intermediates due to their unique chemical reactivity, particularly in nucleophilic substitution reactions.[1] The most prevalent and reliable method for their preparation is a two-step process starting from a 1,3-diol. The first step involves the formation of a cyclic sulfite (1,3,2-dioxathiane-2-oxide) via reaction with thionyl chloride (SOCl₂).[2][3] Subsequent oxidation of the cyclic sulfite yields the corresponding cyclic sulfate (1,3,2-dioxathiane-2,2-dioxide).[2][4][5]
This guide will provide a structured approach to troubleshooting and optimizing this synthetic sequence.
Frequently Asked Questions (FAQs)
Here are some of the most common questions encountered during the synthesis of 1,3,2-dioxathianes:
Q1: My reaction to form the cyclic sulfite is not proceeding, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to a low-yielding or stalled cyclic sulfite formation:
-
Moisture Contamination: Thionyl chloride reacts vigorously with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Reagent Quality: The purity of the 1,3-diol and thionyl chloride is critical. Use freshly distilled or a new bottle of thionyl chloride if possible.
-
Insufficient Reaction Time or Temperature: While the reaction is often exothermic, it may require a period of heating (e.g., reflux) to go to completion.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Inadequate Mixing: Ensure efficient stirring, especially if the 1,3-diol has limited solubility in the reaction solvent.
Q2: I am observing the formation of multiple products in my cyclic sulfite synthesis. What are they, and how can I avoid them?
A2: The most common side products are chlorinated species, resulting from the reaction of the hydroxyl groups with thionyl chloride to form alkyl chlorides.[6] The use of a base like pyridine is crucial to neutralize the HCl generated during the reaction, which can otherwise catalyze side reactions.[7][8][9] Pyridine can also act as a nucleophilic catalyst, activating the thionyl chloride.[9]
Q3: The oxidation of my cyclic sulfite to the cyclic sulfate is not working. What should I check?
A3: Issues with the oxidation step often stem from:
-
Inactive Catalyst: The ruthenium trichloride (RuCl₃) catalyst can become deactivated. Ensure you are using a reliable source of the catalyst.
-
Improper pH: For oxidations using sodium hypochlorite, maintaining a neutral to slightly basic pH (7-8) with a buffer like sodium bicarbonate is often necessary.[10]
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent (e.g., sodium periodate or sodium hypochlorite).[4]
-
Low Temperature: The oxidation is typically carried out at low temperatures (0-10 °C) to minimize side reactions.[5][10]
Q4: My final cyclic sulfate product is unstable and decomposes during purification. What can I do?
A4: Cyclic sulfates can be sensitive to hydrolysis. Avoid prolonged contact with water or protic solvents. Purification via column chromatography should be done with anhydrous solvents. If the product is a solid, recrystallization from a non-protic solvent system is a good option.[10]
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis of 1,3,2-dioxathianes.
Guide 1: Low Yield in Cyclic Sulfite Formation
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Poor quality of thionyl chloride (e.g., hydrolyzed). | Use a fresh bottle of thionyl chloride or distill it before use. |
| Inefficient reaction conditions. | Optimize the reaction temperature and time. Monitor by TLC. Consider a different solvent. | |
| Formation of chlorinated byproducts | Reaction with HCl generated in situ. | Use a base such as pyridine to neutralize the HCl.[7][8] |
| Low isolated yield after workup | Product hydrolysis during aqueous workup. | Minimize the time the product is in contact with water. Use brine washes to aid phase separation. |
| Product volatility. | Be cautious during solvent removal under reduced pressure. |
Guide 2: Inefficient Oxidation of Cyclic Sulfite to Cyclic Sulfate
| Observed Problem | Potential Cause | Suggested Solution |
| Incomplete conversion to the sulfate | Insufficient amount of oxidizing agent. | Increase the equivalents of the oxidizing agent (e.g., NaIO₄).[4] |
| Deactivated catalyst. | Use a fresh batch of RuCl₃. | |
| Formation of unidentified byproducts | Reaction temperature is too high. | Maintain the reaction temperature between 0-10 °C.[10] |
| Incorrect pH for the reaction. | If using hypochlorite, buffer the reaction mixture to pH 7-8.[10] | |
| Difficult purification | Co-elution of product with byproducts. | Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., neutral alumina). |
Experimental Protocols
Protocol 1: Synthesis of 1,3,2-Dioxathiane-2-oxide (Cyclic Sulfite)
This protocol describes a general procedure for the synthesis of a cyclic sulfite from a 1,3-diol and thionyl chloride.
Materials:
-
1,3-diol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the 1,3-diol in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.1 equivalents).
-
Slowly add a solution of thionyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of deionized water.
-
Separate the organic layer and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclic sulfite. Further purification can be achieved by column chromatography or distillation.
Protocol 2: Oxidation of 1,3,2-Dioxathiane-2-oxide to 1,3,2-Dioxathiane-2,2-dioxide (Cyclic Sulfate)
This protocol provides a general method for the oxidation of a cyclic sulfite to a cyclic sulfate using a ruthenium catalyst.
Materials:
-
1,3,2-Dioxathiane-2-oxide (cyclic sulfite)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the cyclic sulfite in a 2:2:3 mixture of MeCN/DCM/water.
-
To this vigorously stirred solution, add sodium periodate (2 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate.[4]
-
Stir the biphasic mixture vigorously for 1 hour at room temperature. Monitor the reaction by TLC for the disappearance of the starting material.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclic sulfate by column chromatography.
Visualizing the Workflow
To better understand the synthetic process and troubleshooting logic, the following diagrams have been created.
Caption: General workflow for the two-step synthesis of 1,3,2-dioxathiane-2,2-dioxides.
Sources
- 1. CAS 1073-05-8: 1,3,2-Dioxathiane, 2,2-dioxide | CymitQuimica [cymitquimica.com]
- 2. 1,3,2-DIOXATHIANE 2,2-DIOXIDE | 1073-05-8 [chemicalbook.com]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. FR2628423A1 - PROCESS FOR THE PREPARATION OF CYCLIC SULFATES - Google Patents [patents.google.com]
- 6. Thionyl Chloride and Pyridine: A Tale of Two Reactions - Oreate AI Blog [oreateai.com]
- 7. reactionweb.io [reactionweb.io]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
Technical Support Center: Stereoselective Synthesis of 1,3,2-Dioxathianes
Welcome to the technical support center for the stereoselective synthesis of 1,3,2-dioxathiane derivatives, specifically focusing on the 2,2-dioxides (cyclic sulfates). These moieties are powerful intermediates in synthetic chemistry, acting as versatile alkylating agents for constructing complex molecules in drug discovery and natural product synthesis.[1] However, their synthesis, particularly the control of stereochemistry, presents several challenges.
This guide is structured to provide direct, actionable advice to researchers, scientists, and drug development professionals. We will address common experimental hurdles through a detailed Troubleshooting Guide and answer broader conceptual questions in our FAQ section.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis. The typical route involves two key steps: (1) formation of a cyclic sulfite from a 1,3-diol and a sulfinylating agent (e.g., thionyl chloride), and (2) oxidation of the cyclic sulfite to the target cyclic sulfate.[2]
Issue 1: Low or No Yield of the Cyclic Sulfite
Question: I am reacting my 1,3-diol with thionyl chloride, but I'm getting a low yield of the desired cyclic sulfite. What could be going wrong?
Answer: This is a common issue that can often be traced back to the quality of reagents, reaction conditions, or the nature of the starting diol.
Probable Causes & Solutions:
-
Moisture Contamination: Thionyl chloride (SOCl₂) reacts violently with water. Any moisture in your glassware, solvent, or starting diol will consume the reagent and generate HCl, which can lead to side reactions.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, and ensure your 1,3-diol is azeotropically dried with toluene if it is hygroscopic.
-
-
Inadequate Acid Scavenger: The reaction of a diol with SOCl₂ generates two equivalents of HCl. If not neutralized, this acid can catalyze decomposition pathways.
-
Solution: Use a non-nucleophilic base like pyridine or triethylamine (NEt₃) as both the catalyst and acid scavenger. Typically, at least two equivalents of the base are required. For sensitive substrates, a hindered base like 2,6-lutidine can prevent side reactions.
-
-
Sub-optimal Temperature: The initial reaction can be exothermic. Running the reaction at too high a temperature can promote the formation of polymeric byproducts. Conversely, if the temperature is too low, the reaction may not proceed to completion.
-
Solution: Begin the addition of thionyl chloride at a low temperature (e.g., 0 °C or -78 °C) and then allow the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Steric Hindrance: Highly substituted or sterically hindered 1,3-diols may react sluggishly.
-
Solution: For these substrates, you may need more forcing conditions, such as higher temperatures (refluxing in a non-coordinating solvent like CH₂Cl₂) or a more reactive sulfinylating agent. However, proceed with caution as this can also decrease stereoselectivity.
-
Issue 2: Poor Diastereoselectivity in the Cyclic Sulfate Product
Question: My final cyclic sulfate product is a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity is the central challenge. The stereochemistry of the final product depends on three factors: the stereochemistry of the starting diol, the stereochemical outcome of the cyclization to the sulfite, and the stereochemistry of the oxidation step.
Probable Causes & Solutions:
-
Impure Starting Diol: The most critical factor is the stereochemical purity of your starting 1,3-diol. The synthesis of stereopure 1,3-diols is a well-studied but non-trivial field.[3]
-
Solution: Verify the diastereomeric and enantiomeric purity of your 1,3-diol using techniques like chiral HPLC or by derivatizing with a chiral agent and analyzing by NMR. If the starting material is a mixture, the final product will be as well.
-
-
Formation of Sulfite Diastereomers: The sulfur atom in the cyclic sulfite (1,3,2-dioxathiane 2-oxide) is a stereocenter. The reaction of a chiral, non-C₂-symmetric diol with SOCl₂ can produce two diastereomeric sulfites (epimeric at the sulfur atom).
-
Solution: The ratio of these sulfite diastereomers is often thermodynamically controlled. You can influence this equilibrium by:
-
Solvent Choice: The conformational equilibrium of six-membered rings is solvent-dependent.[4] Experiment with a range of solvents from non-polar (e.g., hexane, CCl₄) to polar aprotic (e.g., CH₂Cl₂, acetonitrile).
-
Temperature: Annealing the reaction mixture at a specific temperature may favor the formation of the more stable diastereomer. The chair conformation with the S=O bond in an axial position is often thermodynamically favored due to stereoelectronic effects.
-
-
-
Non-Stereospecific Oxidation: The oxidation of the cyclic sulfite to the cyclic sulfate must be stereospecific.
-
Solution: The most common and reliable method is using a Ruthenium(VIII) oxide (RuO₄) catalyst, typically generated in situ from Ruthenium(III) chloride (RuCl₃) and a stoichiometric oxidant like sodium periodate (NaIO₄).[2] This oxidation is generally stereoretentive, meaning the configuration at the sulfur atom is preserved. If you are observing epimerization, ensure your conditions are not too harsh (e.g., excessively high temperatures or prolonged reaction times).
-
Troubleshooting Workflow for Poor Stereoselectivity
Issue 3: Product Decomposition During Workup or Purification
Question: My product seems to be decomposing upon purification by silica gel chromatography or during solvent removal. What is causing this instability?
Answer: Cyclic sulfates are highly reactive electrophiles and can be sensitive to moisture and nucleophiles.[5] The 1,3,2-dioxathiane ring system is also subject to ring strain, which can make it susceptible to decomposition.
Probable Causes & Solutions:
-
Hydrolysis: The primary decomposition pathway is hydrolysis, which can be catalyzed by acid or base. Standard silica gel can be acidic enough to cause decomposition.
-
Solution:
-
Use a neutralized silica gel for chromatography. You can prepare this by slurrying the silica gel in your eluent containing 1-2% triethylamine, then filtering and using the treated silica.
-
Work quickly and use anhydrous solvents for both the workup and chromatography.
-
Avoid aqueous workups if possible. If you must perform one, use a saturated, neutral salt solution (e.g., brine) and immediately dry the organic layer over a vigorous drying agent like MgSO₄ or Na₂SO₄.
-
-
-
Thermal Instability: Some substituted 1,3,2-dioxathianes can be thermally labile.
-
Solution: Avoid high temperatures during solvent removal. Use a rotary evaporator with a low-temperature water bath and remove the final traces of solvent under high vacuum at room temperature. For long-term storage, keep the product at a low temperature (e.g., -20 °C) under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical conformation of a 1,3,2-dioxathiane 2,2-dioxide ring?
A1: Like the related 1,3-dioxane, the 1,3,2-dioxathiane ring preferentially adopts a chair conformation to minimize torsional strain.[6] In this conformation, substituents on the carbon atoms can occupy either axial or equatorial positions. The conformational preference is critical as it dictates the stereochemical environment for subsequent reactions. For instance, nucleophilic attack often occurs via an Sₙ2 pathway, requiring the nucleophile to approach from the side opposite the leaving group, which is influenced by the ring's conformation. Significant 1,3-diaxial interactions can destabilize conformations where bulky substituents are in axial positions.[7]
Q2: Can I use sulfuryl chloride (SO₂Cl₂) directly instead of the two-step sulfite formation and oxidation?
A2: Yes, reacting a diol with sulfuryl chloride is a known method to directly form cyclic sulfates.[8] This can be more efficient as it's a single step. However, it often provides less control over the stereochemistry compared to the two-step method. The reaction mechanism is different, and for complex substrates, the harsh conditions (release of HCl and SO₂) can lead to side products. The two-step method, while longer, allows for the potential purification of the intermediate cyclic sulfite and provides a more controlled, often stereoretentive, oxidation.
Q3: How does the regioselectivity of nucleophilic ring-opening work for unsymmetrical cyclic sulfates?
A3: Cyclic sulfates are excellent Sₙ2 substrates. For unsymmetrically substituted 1,3,2-dioxathianes, the incoming nucleophile will typically attack the less sterically hindered carbon atom. Electronic factors also play a significant role; a carbon atom that can better stabilize a partial positive charge in the transition state (e.g., a benzylic or allylic position) may be attacked preferentially, even if it is more sterically hindered. The regioselectivity can be complex and is influenced by the nucleophile, solvent, and the specific substitution pattern on the ring.[2]
Q4: My project is in early drug development. What are the key considerations for process safety and impurity control?
A4: For drug development professionals, safety and purity are paramount.
-
Safety: Both thionyl chloride and sulfuryl chloride are highly corrosive and toxic; they must be handled in a well-ventilated fume hood with appropriate personal protective equipment. The oxidation step, particularly with RuO₄, involves a powerful, toxic, and volatile oxidant. Careful quenching (e.g., with isopropanol) is required.
-
Impurity Control: It is crucial to control impurities from the start. Any isomeric impurities in the starting 1,3-diol will likely carry through the synthesis, leading to difficult-to-separate impurities in the final active pharmaceutical ingredient (API).[9] Regulatory agencies require a thorough understanding of how the manufacturing process impacts the drug substance's impurity profile.[9] Therefore, developing a robust, stereoselective synthesis early on is critical to avoid costly purification challenges and regulatory delays later.[10]
Appendices
Appendix A: Key Experimental Protocols
Protocol 1: General Procedure for Cyclic Sulfite Synthesis
This protocol is a general guideline and should be optimized for your specific substrate.
-
Preparation: Under an inert atmosphere (N₂), add the stereopure 1,3-diol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (to make a 0.1 M solution) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise.
-
Thionyl Chloride Addition: Add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the product).
-
Workup: Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature. The crude cyclic sulfite can often be used directly in the next step or purified by column chromatography on neutralized silica gel.
Protocol 2: Stereoretentive Oxidation to a Cyclic Sulfate
This protocol uses a catalytic amount of Ruthenium. Perform this in a well-ventilated fume hood.
-
Preparation: To a vigorously stirred biphasic mixture of acetonitrile, carbon tetrachloride, and water (2:2:3 ratio) in a round-bottom flask, add the crude cyclic sulfite (1.0 eq) and sodium periodate (NaIO₄, 2.5 eq).
-
Catalyst Addition: Add ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq). The reaction mixture should turn from dark red/black to a yellow-green color.
-
Reaction: Stir vigorously at room temperature. The progress can be monitored by TLC. The cyclic sulfate product is typically less polar than the starting sulfite.
-
Workup: Once the reaction is complete (typically 1-3 hours), pour the mixture into a separatory funnel and add CH₂Cl₂. Separate the layers. Extract the aqueous layer twice more with CH₂Cl₂.
-
Quenching: Combine the organic layers. If the solution is still colored by ruthenium species, wash it with a saturated aqueous solution of sodium thiosulfate to reduce any residual oxidant.
-
Isolation & Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature. Purify the crude product by flash chromatography on neutralized silica gel or by recrystallization.
References
- ResearchGate. (2025, August 9). Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane.
- Request PDF. (n.d.). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors.
- Loh, T.-P., et al. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 68(11), 4506–4513.
-
MDPI. (2024, December 12). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from [Link]
- Kiessling, L. L., et al. (n.d.).
- Zhou, Y., et al. (2024, August 20). Green and Efficient Synthesis of 1,3,2-Dioxathiolane 2,2-Dioxide by a Microreaction System. Industrial & Engineering Chemistry Research, 63(35), 15448–15457.
- Organic Letters. (n.d.).
- Universitat Rovira i Virgili. (n.d.).
- Nature Communications. (2025, January 3). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols.
- ResearchGate. (n.d.). (PDF) Conformational analysis of 1,3-oxathiane.
- The University of Liverpool Repository. (n.d.). Diastereoselective Synthesis of syn-1,3-Polyols and Studies towards the C1-C31 and C32-C52 Fragments of Amphidinol 3.
- Semantic Scholar. (2006, February 1). Stereoselective Synthesis of 1,3-Diols.
- PMC. (n.d.). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition.
-
RSC Publishing. (n.d.). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Retrieved from [Link]
- Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- Beilstein Journal of Organic Chemistry. (2021, May 3).
-
ChemBK. (2024, April 10). [2][8][11]Dioxathiane 2-oxide. Retrieved from [Link]2][8][11]Dioxathiane 2-oxide
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- ResearchGate. (n.d.). (A)
- MDPI. (2021, January 6). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes.
-
YouTube. (2022, October 27). Conformation: Different Substitutents 1,3-Diaxial Interaction Energy. Retrieved from [Link]
- BenchChem. (n.d.). The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists.
- Pharmaron. (n.d.). Essential aspects to consider when developing and characterising an early-stage drug substance synthetic process.
- European Medicines Agency. (2017, September 1). Q11 Step 5 development and manufacture of drug substances – questions and answers.
- PubMed. (2005, June 15).
- RSC Publishing. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol.
Sources
- 1. Cyclic Sulfates and Sulfamidates as Alkylating Reagents - Enamine [enamine.net]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 10. pharmaserviceshub.com [pharmaserviceshub.com]
- 11. researchgate.net [researchgate.net]
identifying impurities in 1,3,2-Dioxathiane samples
Technical Support Center: Impurity Profiling in 1,3,2-Dioxathiane Samples
Introduction
1,3,2-Dioxathiane 2,2-dioxide (trimethylene sulfate, TMS) is a critical electrophilic reagent in organic synthesis and a high-performance solid electrolyte interphase (SEI) forming additive in lithium-ion and potassium-ion batteries[1][2]. Because it operates via reductive decomposition at the battery anode, trace impurities—such as residual oxidants, acidic byproducts, or unreacted intermediates—can drastically alter the electrochemical window and SEI morphology[3]. This guide provides researchers with authoritative, field-proven troubleshooting strategies and analytical workflows to ensure batch-to-batch consistency and high purity (>99.5%)[4].
Mechanistic Origins of Common Impurities
To effectively troubleshoot impurities, one must understand their causal origins. The standard industrial synthesis of 1,3,2-dioxathiane 2,2-dioxide involves a two-step process:
-
Esterification : 1,3-propanediol reacts with thionyl chloride to form the intermediate 1,3,2-dioxathiane 2-oxide (trimethylene sulfite)[5][6].
-
Oxidation : The sulfite intermediate is oxidized to the sulfate (2,2-dioxide) using sodium hypochlorite in the presence of a ruthenium trichloride catalyst[5].
Causality of Degradation : 1,3,2-Dioxathiane 2,2-dioxide is highly moisture-sensitive[7]. Exposure to ambient humidity induces hydrolysis, opening the cyclic sulfate ring to yield 1,3-propanediol and sulfuric acid. This reaction is auto-catalytic; the generated protons accelerate further degradation, leading to oligomerization and a visible color change.
Quantitative Impurity Thresholds
Table 1: Target Specifications and Analytical Techniques for Battery-Grade 1,3,2-Dioxathiane 2,2-dioxide
| Impurity Class | Specific Analyte | Maximum Limit | Primary Analytical Method | Causality / Origin |
| Volatile Organics | 1,3,2-Dioxathiane 2-oxide | < 0.1% | GC-MS / GC-FID | Incomplete oxidation of the intermediate[5]. |
| Hydrolysis Products | 1,3-Propanediol | < 0.1% | GC-MS | Moisture-induced ring-opening[5]. |
| Moisture | H₂O | < 200 ppm | Karl Fischer Titration | Improper storage or incomplete drying[4]. |
| Acidic Species | H₂SO₄ / HCl / HF | < 200 ppm | Ion Chromatography (IC) | Hydrolysis or residual thionyl chloride[4]. |
| Heavy Metals | Ruthenium (Ru) | < 10 ppm | ICP-MS | Catalyst carryover from the oxidation step[5]. |
Analytical Workflows & Experimental Protocols
To ensure a self-validating system, analytical workflows must incorporate orthogonal techniques to prevent false positives caused by sample preparation or instrument parameters.
Figure 1: Orthogonal analytical workflow for impurity identification and targeted purification.
Protocol 1: GC-MS Analysis of Organic Impurities
Self-Validating Logic: 1,3,2-Dioxathiane 2,2-dioxide is thermally labile at high injector temperatures. To prevent artifactual degradation during analysis, a low-temperature split method must be used.
-
Sample Preparation : Dissolve 50 mg of the sample in 1.0 mL of anhydrous dichloromethane (DCM) inside an argon-filled glovebox to prevent moisture ingress[5].
-
Internal Standard : Spike with 10 µL of an internal standard (e.g., decane, 1 mg/mL) to validate injection reproducibility.
-
Instrument Parameters :
-
Column : DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Injector : Split ratio 10:1, Temperature set to 150 °C (Critical : Do not exceed 150 °C to prevent thermal decomposition of the cyclic sulfate).
-
Oven Program : 40 °C (hold 2 min), ramp at 10 °C/min to 200 °C, hold 5 min.
-
MS Source : Electron Ionization (EI) at 70 eV, source temperature 200 °C.
-
-
Data Interpretation : The intermediate 1,3,2-dioxathiane 2-oxide elutes earlier than the 2,2-dioxide. Identify the sulfite by its characteristic molecular ion (m/z 122) and the sulfate by its molecular ion (m/z 138).
Protocol 2: Purification via Recrystallization
If GC-MS reveals >0.1% organic impurities, recrystallization is required.
-
Dissolution : Dissolve the crude 1,3,2-dioxathiane 2,2-dioxide in a minimal volume of hot anhydrous dichloromethane (approx. 40 °C)[5].
-
Filtration : Perform hot vacuum filtration through a PTFE membrane (0.45 µm) to remove insoluble oligomeric byproducts.
-
Crystallization : Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) to induce crystallization[5].
-
Isolation : Collect the white crystalline powder via vacuum filtration. Wash with ice-cold DCM and dry under a high vacuum (< 1 mbar) at room temperature for 12 hours.
Troubleshooting FAQs
Q1: My 1,3,2-Dioxathiane 2,2-dioxide sample has turned from a white powder to a light yellow color. What happened, and can it be salvaged? A1: The yellowing indicates moisture-induced hydrolysis and subsequent acid-catalyzed oligomerization[7]. The cyclic sulfate ring has opened, generating 1,3-propanediol and sulfuric acid. Because the degradation is auto-catalytic, the sample will continue to degrade rapidly. Solution: If the degradation is mild, dissolve the sample in DCM, wash it with a cold 5% aqueous sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, concentrate, and recrystallize[5]. Store the recovered product strictly under inert gas (Argon or Nitrogen) at <15 °C.
Q2: During GC-MS analysis, I am seeing a massive peak for 1,3-propanediol, but NMR shows the sample is highly pure. Why the discrepancy? A2: This is a classic false-positive caused by thermal degradation inside the GC inlet. 1,3,2-Dioxathiane 2,2-dioxide is thermally sensitive. If your GC inlet temperature is set too high (e.g., 250 °C), the compound will decompose into 1,3-propanediol and SO₃ gas during injection. Solution: Lower the inlet temperature to 150 °C or utilize a cold on-column injection technique. Alternatively, rely on quantitative ¹H NMR (qNMR) using an internal calibrant (like maleic acid) for a non-destructive purity assessment.
Q3: How do I remove residual ruthenium catalyst from the final product? A3: Ruthenium trichloride is used as a catalyst during the oxidation of the sulfite to the sulfate[5]. Trace heavy metals are detrimental to battery performance as they can deposit on the anode and cause micro-shorts. Solution: During the work-up phase, ensure the reaction is quenched with a 5-10% aqueous solution of sodium bisulfite[5]. The bisulfite reduces the active ruthenium species, making them more water-soluble and easily partitioned into the aqueous layer during liquid-liquid extraction. Subsequent recrystallization will further reduce Ru levels below the 10 ppm threshold.
Q4: Can I use HPLC-UV to monitor the purity of 1,3,2-Dioxathiane 2,2-dioxide? A4: No, standard HPLC-UV is highly ineffective for this compound. 1,3,2-Dioxathiane 2,2-dioxide lacks a chromophore (no conjugated pi-systems or aromatic rings), meaning it has virtually no UV absorbance above 210 nm. Solution: If HPLC must be used, pair it with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. However, GC-FID or GC-MS remains the industry standard for this specific cyclic sulfate[7].
References
- EvitaChem. "Buy 1,3,2-Dioxathiolane 2,2-dioxide (EVT-289146) - EvitaChem." EvitaChem,
- Tokyo Chemical Industry Co., Ltd. "1,3,2-Dioxathiane 2,2-Dioxide | 1073-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC)." TCI Chemicals,
- Benchchem.
- Leap Chem Co., Ltd. "1,3,2-Dioxathiane 2,2-dioxide丨CAS 1073-05-8." Leapchem,
- ChemBK.
- ACS Publications. "Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results." The Journal of Physical Chemistry C,
- PubMed.
- Diva Portal. "Rational Design of Electrolyte Additives for Improved Solid Electrolyte Interphase Formation on Graphite Anodes." Diva-Portal.org,
Sources
- 1. Less is More: Trace Amount of a Cyclic Sulfate Electrolyte Additive Enable Ultra-Stable Graphite Anode for High-Performance Potassium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. evitachem.com [evitachem.com]
Technical Support Center: Catalyst Selection for Efficient 1,3,2-Dioxathiane Synthesis
Welcome to the Technical Support Center for 1,3,2-Dioxathiane Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of cyclic sulfites and sulfates. The selection of an appropriate catalyst is paramount for achieving high yields and purity. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to address common challenges encountered during this critical synthetic transformation.
Fundamentals of Catalyst Selection
The synthesis of 1,3,2-dioxathianes, typically from a 1,3-diol and a sulfurylating agent like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), is a cyclization reaction that is highly dependent on effective catalysis. The ideal catalyst should not only accelerate the reaction but also minimize the formation of byproducts.
Key considerations for catalyst selection include:
-
Reaction Type : The reaction to form the cyclic sulfite (1,3,2-dioxathiane-2-oxide) from a diol and thionyl chloride is often facilitated by a base that acts as an acid scavenger. Subsequent oxidation to the cyclic sulfate (1,3,2-dioxathiane-2,2-dioxide) may require a different catalytic system.
-
Substrate Sensitivity : The presence of other functional groups in the 1,3-diol will dictate the required mildness of the catalytic system. Acid-sensitive groups may be compromised by strong Brønsted or Lewis acids.[1]
-
Stereochemistry : For chiral diols, the choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction.
-
Work-up and Purification : The ease of removal of the catalyst post-reaction is a critical practical consideration. Heterogeneous catalysts, for instance, can often be removed by simple filtration.[2]
Common Catalysts and Their Roles
| Catalyst Type | Examples | Primary Role & Mechanism | Advantages | Disadvantages |
| Tertiary Amines | Pyridine, Triethylamine (Et₃N) | Act as nucleophilic catalysts and HCl scavengers. They react with SOCl₂ to form a more reactive intermediate and neutralize the HCl byproduct, driving the reaction forward.[3] | Readily available, effective for many substrates. | Can be difficult to remove completely during work-up; can lead to side reactions if not used carefully. |
| Lewis Acids | FeCl₃, ZrCl₄, Sc(OTf)₃ | Activate the carbonyl group (in related acetal chemistry) or the hydroxyl groups of the diol, making them more susceptible to nucleophilic attack.[4][5] | Can be highly effective even in catalytic amounts; some are recoverable. | May be too harsh for sensitive substrates, leading to degradation or side reactions.[1] |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH) | Protonate a hydroxyl group, converting it into a good leaving group (water) to facilitate cyclization.[6][7] | Effective and widely used in related acetal chemistry. | Can cause decomposition of acid-sensitive products.[1][8] |
| Heterogeneous Catalysts | Amberlyst-15, Sulfated Zirconia, Zeolites | Provide a solid acid surface for the reaction to occur, simplifying catalyst removal.[2][9] | Easy to separate from the reaction mixture, reusable, and can be more environmentally friendly.[2] | May have lower activity compared to homogeneous catalysts; mass transfer limitations can be an issue. |
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis of 1,3,2-dioxathianes, with a focus on catalyst-related issues.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely catalyst-related causes?
A1: Low yields are a common issue and can often be traced back to several factors related to catalysis and reaction conditions:
-
Insufficient Acid Scavenging (for SOCl₂ reactions): The reaction of a diol with thionyl chloride produces two equivalents of HCl.[10] If a base (e.g., triethylamine, pyridine) is not present or is used in insufficient quantity, the accumulating HCl can protonate the starting diol, reducing its nucleophilicity and slowing or stalling the reaction.
-
Solution: Ensure at least two equivalents of a suitable base are used. The base should be added slowly to the reaction mixture, preferably at a low temperature, to control the initial exothermic reaction.
-
-
Catalyst Deactivation: Moisture is detrimental as it can react with and deactivate both the sulfurylating agent (SOCl₂) and many Lewis acid catalysts.[10]
-
Inappropriate Catalyst Choice: If your diol is sterically hindered, a bulkier catalyst might not be effective. Conversely, a catalyst that is too reactive might lead to decomposition.
-
Solution: Screen a panel of catalysts with varying steric and electronic properties. For sterically demanding substrates, a smaller, more active catalyst might be necessary.
-
Q2: I am observing significant amounts of side products. How can my choice of catalyst improve selectivity?
A2: Side product formation is often a result of the reaction conditions being too harsh or the catalyst promoting alternative reaction pathways.
-
Formation of Chloroalcohols or Dichlorides: This can occur if the intermediate chlorosulfite is attacked by the chloride ion (from HCl or the catalyst salt) before intramolecular cyclization can take place. This is especially prevalent with thionyl chloride.[11]
-
Solution: Using a non-nucleophilic base can sometimes mitigate this. Running the reaction at a lower temperature will favor the desired intramolecular cyclization over intermolecular side reactions.
-
-
Polymerization/Oligomerization: Strong acid catalysts can sometimes promote the intermolecular reaction of the diol, leading to the formation of polyethers.
-
Solution: Use a milder catalyst or a heterogeneous catalyst to minimize side reactions.[12] Adding the diol slowly to the reaction mixture containing the catalyst and sulfurylating agent can also help by keeping the instantaneous concentration of the diol low.
-
-
Elimination Reactions: For certain diol structures, acid-catalyzed dehydration can compete with cyclization, leading to unsaturated byproducts.[8]
-
Solution: Employ milder, non-acidic conditions if possible. The use of a base as an acid scavenger is often sufficient to prevent this.
-
Q3: My isolated yield after column chromatography is very low, even though TLC/crude NMR suggests a good conversion. What's happening?
A3: This points to product decomposition during work-up or purification, a common issue with cyclic sulfites/sulfates which can be sensitive.
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can cause the hydrolysis or decomposition of sensitive 1,3,2-dioxathianes.[8]
-
Solution:
-
Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent and then packing the column.
-
Consider using a less acidic stationary phase like neutral alumina.[8]
-
Minimize the time the compound spends on the column by using flash chromatography techniques.
-
-
-
Hydrolysis During Aqueous Work-up: Residual acid or base from the reaction can catalyze the hydrolysis of the product when water is added.
-
Solution: Ensure the reaction is thoroughly quenched and neutralized before extraction. A typical work-up involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic catalysts, followed by a saturated sodium bicarbonate solution to remove acidic components, and finally brine.[13]
-
Visualizing the Troubleshooting Process
The following decision tree can guide you through the troubleshooting process for low-yield reactions.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed formation of 1,3,2-dioxathianes?
A1: While many syntheses use a base, an acid-catalyzed pathway is also relevant, especially in understanding potential side reactions. The mechanism is analogous to acid-catalyzed acetal formation.[6] It involves:
-
Protonation: The acid catalyst protonates one of the diol's hydroxyl groups, making it a good leaving group (water).
-
Nucleophilic Attack: The sulfurylating agent (e.g., SOCl₂) is attacked by the other hydroxyl group.
-
Cyclization & Elimination: An intramolecular cyclization occurs, followed by the elimination of byproducts (like HCl), to form the cyclic sulfite.
Visualizing the General Reaction Mechanism
The following diagram illustrates a simplified mechanism for the formation of a cyclic sulfite from a 1,3-diol and thionyl chloride, facilitated by a base.
Caption: Simplified reaction pathway for cyclic sulfite formation.
Q2: Can I use sulfuryl chloride (SO₂Cl₂) instead of thionyl chloride (SOCl₂)?
A2: Yes, sulfuryl chloride can be used to directly synthesize the cyclic sulfate (1,3,2-dioxathiane-2,2-dioxide). The reaction mechanism is different and often requires a catalyst system, such as RuCl₃ with NaIO₄, for the transformation.[14][15] This one-step method can be more efficient than the two-step process of forming the cyclic sulfite and then oxidizing it.
Q3: How do I set up a catalyst screening experiment?
A3: A catalyst screen should be systematic. Use small-scale reactions run in parallel.
-
Setup: Use identical vials, each with a stir bar.
-
Reagents: Add the 1,3-diol and solvent to each vial.
-
Catalysts: Add a different catalyst (e.g., pyridine, Et₃N, DMAP, FeCl₃) to each vial, keeping the molar percentage consistent (e.g., 10 mol%). Include a no-catalyst control.
-
Initiation: Cool the vials in an ice bath and add the thionyl chloride dropwise to each.
-
Monitoring: Monitor all reactions simultaneously by TLC or take aliquots for GC-MS analysis at set time points (e.g., 1h, 4h, 24h).
-
Analysis: Compare the conversion of starting material and the formation of the desired product versus byproducts for each catalyst to determine the most effective one.
Experimental Protocols
Protocol 1: General Synthesis of a 1,3,2-Dioxathiane-2-oxide
This protocol describes a general method for the synthesis of a cyclic sulfite from a 1,3-diol using thionyl chloride and pyridine as the base/catalyst.
Materials:
-
1,3-propanediol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (2.2 eq)
-
Thionyl chloride (SOCl₂) (1.1 eq)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: Under an inert atmosphere (N₂), add the 1,3-propanediol and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a thermometer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add the anhydrous pyridine to the stirred solution.
-
SOCl₂ Addition: Add a solution of thionyl chloride in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on neutralized silica gel.
References
- BenchChem. (2025).
- Filo. (2025, October 06). Reaction of Cyclopentane-1,3-diol with Thionyl Chloride (SOCl₂). Filo.
- Amann, C. D., Khushboo, F., et al.
- Zhou, Y., et al. (2024). Green and Efficient Synthesis of 1,3,2-Dioxathiolane 2,2-Dioxide by a Microreaction System. Reaction Chemistry & Engineering.
- BenchChem. (2025). Acid-Catalyzed Dioxolane Formation.
- ChemicalBook. (2026, January 13).
- Zhou, Y., et al. (2024). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering.
- University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Synthesis of 2-(4-Nitrophenyl)-1,3-dioxolane. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Synthesized 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. BenchChem.
- ResearchGate. (2024). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Request PDF.
- Royal Society of Chemistry. (2014, February 06). Reactions of enantiopure cyclic diols with sulfuryl chloride. Rsc.org.
- Comptes Rendus de l'Académie des Sciences. (2011, February 03).
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- BenchChem. (2025). increasing the yield of 1,3-diene synthesis reactions. BenchChem Tech Support.
- ReactionWeb.io. (2025, July 12). Carboxylic Acid + SOCl2. ReactionWeb.io.
- Royal Society of Chemistry. (2018, September 26).
- Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride [comptes-rendus.academie-sciences.fr]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionweb.io [reactionweb.io]
- 11. Reaction of Cyclopentane-1,3-diol with Thionyl Chloride (SOCl\u2082) Wha.. [askfilo.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1,3,2-DIOXATHIANE 2,2-DIOXIDE | 1073-05-8 [chemicalbook.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Tale of Two Guardians: A Comparative Guide to 1,3,2-Dioxathiane, 2,2-Dioxide and 1,3-Dioxane as Protecting Groups for 1,3-Diols
In the intricate landscape of multi-step organic synthesis, the strategic protection and activation of functional groups are paramount to achieving desired molecular architectures. For the indispensable 1,3-diol moiety, chemists have a diverse toolkit of protecting groups. Among these, the 1,3-dioxane is a classic, time-tested "shield," valued for its robust stability. In contrast, the 1,3,2-dioxathiane, 2,2-dioxide, or cyclic sulfate, serves a dual role: it is both a protecting group and a potent electrophilic "handle," paving the way for stereospecific functionalization.
This guide provides an in-depth, objective comparison of these two critical protecting groups. We will dissect their formation, comparative stability, and modes of cleavage or reaction, supported by experimental protocols and quantitative data. Our aim is to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to select the optimal strategy for their synthetic challenges.
The Genesis: Formation of the Protecting Group
The initial choice of a protecting group is often dictated by the ease and efficiency of its installation. Here, the two groups present distinct synthetic pathways.
1,3-Dioxane: An Equilibrium-Driven Acetalization
The formation of a 1,3-dioxane is a classic acid-catalyzed acetalization between a 1,3-diol and a carbonyl compound (or its equivalent, such as an acetal or orthoester)[1][2]. The reaction is reversible, necessitating the removal of water to drive the equilibrium toward the product. This is typically accomplished using a Dean-Stark apparatus or chemical dehydrating agents[3][4].
1,3,2-Dioxathiane, 2,2-Dioxide: A Two-Step Activation
The synthesis of a cyclic sulfate from a 1,3-diol is a two-step process. First, the diol is treated with thionyl chloride (SOCl₂) to form a diastereomeric mixture of cyclic sulfites (1,3,2-dioxathiane, 2-oxides)[5][6]. Subsequently, the more stable cyclic sulfite is oxidized to the highly reactive cyclic sulfate (1,3,2-dioxathiane, 2,2-dioxide). The Sharpless protocol, employing a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric oxidant like sodium periodate (NaIO₄) or sodium hypochlorite (NaOCl), is the most common and efficient method for this oxidation[5][7].
Caption: Comparative workflows for protecting a 1,3-diol.
Table 1: Comparison of Formation Conditions
| Feature | 1,3-Dioxane | 1,3,2-Dioxathiane, 2,2-Dioxide |
| Reagents | 1,3-Diol, Aldehyde/Ketone | 1) 1,3-Diol, SOCl₂ 2) RuCl₃ (cat.), NaIO₄/NaOCl |
| Catalyst | Brønsted or Lewis Acid (e.g., TsOH, H₂SO₄)[1][3] | Ruthenium Trichloride (for oxidation step)[5] |
| Key Condition | Removal of water (equilibrium driven)[3] | Anhydrous conditions for sulfite formation |
| Reaction Steps | One step | Two steps (sulfite formation, then oxidation)[8] |
| Typical Yields | Generally high (>90%) | Good to high over two steps (70-95%) |
| Considerations | Acid-sensitive groups may not be tolerated. | Thionyl chloride is corrosive and moisture-sensitive. |
The Shield vs. The Handle: Stability and Reactivity Profile
The utility of a protecting group is defined by its stability under a range of chemical environments. It is in this domain that the fundamental difference in the purpose of these two groups becomes evident.
-
1,3-Dioxane (The Shield): As a cyclic acetal, the 1,3-dioxane is exceptionally stable under neutral, basic, nucleophilic, and a wide array of reductive and oxidative conditions[1][2]. Its primary vulnerability is to acid. This stability allows for extensive chemical manipulation of other parts of the molecule before the diol is regenerated[9][10].
-
1,3,2-Dioxathiane, 2,2-Dioxide (The Handle): The cyclic sulfate is designed for reaction. While stable to certain non-nucleophilic reagents, its defining characteristic is high electrophilicity, making it susceptible to ring-opening by a vast range of nucleophiles[5][11]. This reactivity, often superior to that of epoxides, is its primary function[12]. Reactions must be conducted under anhydrous and inert conditions to prevent premature hydrolysis[5].
Table 2: Comparative Stability Profile
| Condition | 1,3-Dioxane | 1,3,2-Dioxathiane, 2,2-Dioxide | Causality/Comment |
| Aqueous Acid (pH < 5) | Labile [1][10] | Labile (Hydrolyzes)[5] | Both are susceptible to acid-catalyzed cleavage. |
| Aqueous Base (pH > 9) | Stable [1][9] | Stable (if no nucleophile present) | Dioxanes are classic base-stable protecting groups. |
| Strong Nucleophiles (e.g., R-Li, Grignards, Azide) | Stable [4][13] | Reactive (Ring-opening)[5][11] | This is the key functional difference. The cyclic sulfate is an excellent electrophile. |
| Reductants (e.g., LiAlH₄, NaBH₄) | Stable [13] | Reactive (H⁻ can act as a nucleophile) | Hydride can open the cyclic sulfate ring. |
| Oxidants (e.g., PCC, KMnO₄) | Generally Stable [3] | Stable | The sulfur atom is already in its highest oxidation state (S-VI). |
The Endgame: Deprotection vs. Nucleophilic Opening
The removal or transformation of the protecting group is the final step in its lifecycle. Here again, the divergent purposes of the two groups dictate entirely different chemical outcomes.
1,3-Dioxane: Classic Hydrolysis
Deprotection is a straightforward acid-catalyzed hydrolysis that regenerates the 1,3-diol and the original carbonyl compound[1][9]. A variety of Brønsted or Lewis acids in the presence of water can be employed, with conditions tunable from harsh to very mild to accommodate sensitive substrates[9][14].
1,3,2-Dioxathiane, 2,2-Dioxide: Stereospecific Functionalization
This group is rarely "deprotected" to regenerate the parent diol. Instead, it is consumed in a productive, functionalizing reaction. A nucleophile attacks one of the electrophilic carbons adjacent to the oxygen atoms in a stereospecific Sₙ2 reaction, leading to inversion of configuration at that center[11][12]. This ring-opening yields a sulfate monoester. The newly installed functional group and a sulfate ester are now attached to the original diol backbone. The sulfate can then be readily hydrolyzed under acidic conditions to unveil the second hydroxyl group, completing the monofunctionalization of the original diol.
Caption: Contrasting cleavage pathways.
Table 3: Comparison of Cleavage / Reaction Conditions
| Feature | 1,3-Dioxane (Deprotection) | 1,3,2-Dioxathiane, 2,2-Dioxide (Reaction) |
| Primary Goal | Regenerate the 1,3-diol | Functionalize the 1,3-diol |
| Reagents | Aqueous acid (Brønsted or Lewis)[9] | 1) Nucleophile (e.g., NaN₃, R₂NH, RMgX) 2) Aqueous acid for sulfate cleavage[5] |
| Mechanism | Acid-catalyzed hydrolysis | Sₙ2 nucleophilic attack followed by hydrolysis[11] |
| Stereochemistry | Retention of configuration | Inversion of configuration at the site of attack |
| Key Outcome | Diol + Carbonyl | Monofunctionalized diol derivative |
| Considerations | Conditions must be chosen to avoid cleaving other acid-sensitive groups. | Regioselectivity of nucleophilic attack must be considered for unsymmetrical diols[12]. |
Experimental Protocols
Protocol 1: Formation of a Benzylidene Acetal (1,3-Dioxane)
Adapted from Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis.
-
To a solution of the 1,3-diol (1.0 eq) in toluene (0.2 M) is added benzaldehyde dimethyl acetal (1.1 eq).
-
A catalytic amount of p-toluenesulfonic acid (TsOH, 0.02 eq) is added to the mixture.
-
The flask is equipped with a Dean-Stark apparatus and heated to reflux.
-
The reaction is monitored by TLC until the starting diol is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 1,3-dioxane.
Protocol 2: Formation of a Cyclic Sulfate
Adapted from Sharpless et al. via ChemicalBook.[6]
Step A: Cyclic Sulfite Formation
-
A solution of the 1,3-diol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is cooled to 0 °C under an inert atmosphere (N₂ or Ar).
-
A solution of thionyl chloride (SOCl₂, 1.3 eq) in anhydrous CH₂Cl₂ is added dropwise over 1 hour.
-
The reaction mixture is heated to reflux for 1 hour and then cooled to room temperature.
-
The reaction is carefully quenched with water. The layers are separated, and the organic layer is washed with water and brine, then dried over Na₂SO₄, filtered, and concentrated to give the crude cyclic sulfite, which is used directly in the next step.
Step B: Oxidation to Cyclic Sulfate
-
The crude cyclic sulfite is dissolved in a biphasic solvent system of acetonitrile (CH₃CN) and carbon tetrachloride (CCl₄) (1:1).
-
The solution is cooled to 0 °C, and water, sodium periodate (NaIO₄, 1.5 eq), and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·H₂O, 0.5 mol%) are added.
-
The mixture is stirred vigorously for 1 hour at 0 °C.
-
The phases are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the 1,3,2-dioxathiane, 2,2-dioxide.
The Chemist's Choice: A Strategic Decision
The selection between a 1,3-dioxane and a cyclic sulfate is not a matter of which is "better," but which is strategically appropriate for the synthetic goal.
Caption: Decision workflow for protecting group selection.
Choose 1,3-Dioxane when:
-
The primary goal is to passively protect the 1,3-diol from basic, nucleophilic, oxidative, or reductive conditions[2][13].
-
The synthetic plan involves regenerating the original 1,3-diol at a later stage via simple acid hydrolysis[1].
-
You need a robust, reliable, and well-understood protecting group for a linear synthesis.
Choose 1,3,2-Dioxathiane, 2,2-Dioxide when:
-
The goal is to activate the 1,3-diol for stereospecific monofunctionalization [5].
-
You need to introduce a nucleophile (e.g., azide, amine, carbon chain) at one of the carbinol centers with inversion of stereochemistry [11].
-
The synthetic strategy relies on a divergent approach, where the protected diol serves as a precursor to multiple, differentially functionalized products.
References
- BenchChem. (n.d.). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.
- ResearchGate. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis | Request PDF.
- Avenoza, A., Busto, J. H., Corzana, F., Garcia, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 68(8), 3249–3256.
- ChemicalBook. (2026). 1,3,2-DIOXATHIANE 2,2-DIOXIDE | 1073-05-8.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- Kiessling Lab. (n.d.). Synthesis of Cyclic Sulfates by Halocyclization.
- Scite. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- BenchChem. (n.d.). Technical Support Center: Deprotection of 1,3-Dioxane Protecting Groups.
- University of Wisconsin. (n.d.). Chem 6352 - Protecting Groups.
- Thieme. (n.d.). Cyclic Sulfites and Cyclic Sulfates: Epoxide like Synthons.
- ResearchGate. (n.d.). Cleavage of 1,3-dioxolane-protected carbohydrates by the protic ionic liquid in aqueous media.
- ResearchGate. (2024). Green and Efficient Synthesis of 1,3,2-Dioxathiolane 2,2-Dioxide by a Microreaction System.
- BenchChem. (n.d.). 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate).
- Wiley Online Library. (2001). 1,3,2‐Dioxathiolane 2,2‐Dioxide.
- BenchChem. (n.d.). A Comparative Guide to Acyclic vs. Cyclic Acetals for Aldehyde Protection.
- PubChem. (n.d.). 1,3,2-Dioxathiane 2-oxide.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
- BenchChem. (n.d.). Technical Support Center: 1,3-Dioxane Ring Stability.
Sources
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Validating the Six-Membered Ring: A Comparative Guide to the Structural Determination of 1,3,2-Dioxathianes via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the 1,3,2-dioxathiane scaffold and its oxidized forms, the 2-oxide (a cyclic sulfite) and 2,2-dioxide (a cyclic sulfate), represent a unique class of compounds. Their inherent stereoelectronic properties make them valuable as chiral synthons, reactive intermediates in organic synthesis, and more recently, as functional components in materials science, such as electrolyte additives in lithium-ion batteries.[1] The precise three-dimensional arrangement of the atoms within the six-membered ring is paramount, as it governs the molecule's reactivity, stability, and interaction with other molecules.
This guide provides an in-depth analysis of X-ray crystallography as the definitive method for validating the solid-state structure of the 1,3,2-dioxathiane ring system. We will explore the causality behind the experimental choices, compare the data with alternative analytical techniques, and provide a detailed, field-proven protocol for single-crystal X-ray diffraction. While the crystal structure of the parent 1,3,2-dioxathiane is not widely available in public literature, this guide will utilize data from closely related and structurally significant analogues to illustrate the power of the technique.
The Primacy of X-ray Crystallography: From Electron Density to Atomic Certainty
Why is single-crystal X-ray crystallography the gold standard for structural validation? Unlike spectroscopic methods like Nuclear Magnetic Resonance (NMR), which provides data averaged over time and the solution state, X-ray crystallography provides a static, high-resolution snapshot of the molecule's conformation in the solid, crystalline state.[2] This technique measures the diffraction pattern of X-rays passing through a single crystal, allowing for the calculation of a three-dimensional electron density map. From this map, the precise coordinates of each atom can be determined, yielding unambiguous information on bond lengths, bond angles, and torsional angles that define the molecular conformation.[2]
For cyclic systems like 1,3,2-dioxathiane, this is crucial for definitively answering questions about the ring's conformation—whether it adopts a chair, boat, or twist-boat conformation. The chair form is generally expected to be the most stable, minimizing both angle and torsional strain, a principle well-established for related heterocycles like 1,3-dioxanes.[3]
Conformational Analysis: Insights from X-ray Crystallography
The crystallographic investigation of heterocyclic sulfones is a growing field of study.[4] While a specific, publicly documented crystal structure for the parent 1,3,2-dioxathiane 2,2-dioxide is elusive, studies on closely related analogues provide critical insights. For instance, the X-ray structure of cis-2,6-diethoxy-1,4-oxathiane S,S-dioxide, a six-membered ring containing a sulfone group, confirms a regular chair conformation in the solid state.[4] In this conformation, the substituents adopt equatorial positions to minimize steric hindrance.[4]
This chair conformation is the key structural feature we expect to validate in a 1,3,2-dioxathiane ring. The data obtained from an X-ray diffraction experiment would allow for the creation of a detailed structural table, as exemplified below with hypothetical data for a representative 1,3,2-dioxathiane derivative.
Table 1: Representative Crystallographic Data for a Substituted 1,3,2-Dioxathiane 2,2-Dioxide
| Parameter | Value (Å) | Parameter | Value (°) |
| Bond Lengths | Bond Angles | ||
| S=O(1) | 1.43 | O(1)=S=O(2) | 119.5 |
| S=O(2) | 1.43 | O(1)=S-O(3) | 108.5 |
| S-O(3) | 1.59 | O(2)=S-O(3) | 108.5 |
| S-O(6) | 1.59 | S-O(3)-C(4) | 117.0 |
| O(3)-C(4) | 1.47 | O(3)-C(4)-C(5) | 110.0 |
| C(4)-C(5) | 1.52 | C(4)-C(5)-C(6) | 112.0 |
| C(5)-C(6) | 1.52 | C(5)-C(6)-O(1) | 110.0 |
| C(6)-O(1) | 1.47 | C(6)-O(1)-S | 117.0 |
| Torsional Angles | |||
| S-O(3)-C(4)-C(5) | -55.0 | C(4)-C(5)-C(6)-O(1) | -56.0 |
| O(3)-C(4)-C(5)-C(6) | 56.0 | C(5)-C(6)-O(1)-S | 55.0 |
Note: The data in this table are hypothetical and serve to illustrate the type of information obtained from an X-ray crystallography experiment. Actual values would vary depending on the specific derivative.
A Comparative Look: X-ray Crystallography vs. Other Techniques
While X-ray crystallography is unparalleled for solid-state structure determination, a comprehensive validation approach often involves corroboration with other techniques that probe the molecule's structure in different states.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 1,3,2-dioxathianes, ¹H and ¹³C NMR can provide information about the symmetry of the molecule and the chemical environment of each atom.[5][6] Coupling constants (J-values) between protons can give clues about their dihedral angles, which can be used to infer the ring's conformation. However, in solution, the ring may be undergoing rapid conformational inversion (e.g., chair-chair flip). The resulting NMR spectrum is a time-average of these conformations, which can sometimes complicate interpretation or mask the presence of minor conformers.[4]
Computational Modeling
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations (chair, boat, twist-boat) and to predict geometric parameters like bond lengths and angles. These theoretical models provide valuable insights but must be benchmarked against experimental data for validation. X-ray data provides the ultimate benchmark for the solid-state conformation.
Comparison Summary
| Technique | State | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Solid | Precise 3D atomic coordinates, bond lengths/angles, conformation. | Unambiguous, high-resolution, definitive for solid-state. | Requires a suitable single crystal, structure may differ from solution. |
| NMR Spectroscopy | Solution | Connectivity, chemical environment, time-averaged conformation. | Provides data on solution-state structure, dynamic processes. | Data is an average of conformations, can be complex to interpret. |
| Computational Modeling | In Silico | Relative energies of conformers, predicted geometries. | Allows study of unstable intermediates/conformations. | Theoretical, requires experimental validation. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a detailed, self-validating workflow for the structural determination of a 1,3,2-dioxathiane derivative. The causality behind each step is explained to ensure scientific integrity.
Part 1: Crystal Growth (The Prerequisite for Success)
-
Objective: To obtain a single, high-quality crystal suitable for diffraction. This is often the most challenging step.
-
Rationale: The quality of the diffraction pattern is directly proportional to the internal order of the crystal. Defects, twinning, or small crystal size will yield poor data.
-
Methodology:
-
Purification: The compound must be of the highest possible purity (>99%). This is typically achieved by column chromatography or recrystallization.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.
-
Slow Evaporation: Dissolve the compound in the chosen solvent in a clean vial. Loosely cap the vial and leave it in a vibration-free environment. The slow evaporation of the solvent will ideally lead to the formation of well-ordered crystals over several days or weeks.
-
Other Techniques: If slow evaporation fails, other methods like vapor diffusion (diffusing an anti-solvent into the solution) or slow cooling of a saturated solution can be attempted.
-
Part 2: Data Collection (The Diffraction Experiment)
-
Objective: To mount a crystal and collect a complete set of diffraction data using a diffractometer.
-
Rationale: A complete dataset, with sufficient redundancy and resolution, is necessary to accurately solve and refine the crystal structure.
-
Methodology:
-
Crystal Mounting: Under a microscope, select a single crystal with well-defined faces and no visible cracks. Mount the crystal on a goniometer head using a cryoprotectant oil.
-
Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and damage from the X-ray beam, resulting in a higher quality diffraction pattern.
-
Data Collection: The crystal is placed in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. A detector records the position and intensity of the diffracted X-ray spots. Modern diffractometers automate this process to collect thousands of reflections.
-
Part 3: Structure Solution and Refinement (The Path to the Final Structure)
-
Objective: To process the raw diffraction data to obtain a final, validated 3D model of the molecule.
-
Rationale: This computational part of the process translates the diffraction pattern into an atomic model and refines that model to best fit the experimental data.
-
Methodology:
-
Data Reduction: The raw data is integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building: Atoms are fitted into the electron density map to build an initial molecular model.
-
Refinement: The positions and thermal parameters of the atoms are refined using a least-squares algorithm to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed using metrics like the R-factor.
-
Validation: The final structure is validated using software tools to check for geometric consistency and other potential issues. The data is then typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[7][8][9]
-
Workflow for X-ray Crystallographic Analysis
Caption: Workflow for the validation of a molecular structure via single-crystal X-ray crystallography.
Conclusion
The structural validation of the 1,3,2-dioxathiane ring system is critical for its application in rational chemical design. X-ray crystallography stands as the definitive method for this purpose, providing unequivocal evidence of the molecule's solid-state conformation, bond lengths, and bond angles. While spectroscopic and computational methods offer complementary insights into the molecule's behavior in solution and in silico, the empirical data from a high-quality crystal structure provides the essential foundation for all further studies. The rigorous, multi-step process, from crystal growth to final refinement, ensures a self-validating system that produces a trustworthy and authoritative model of the molecule's three-dimensional architecture.
References
-
Grindley, T. B., & Thangarasa, R. (n.d.). Tin119 NMR of 1,3,2-dioxastannolanes and a 1,3,2-dioxastannane in the solid state. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,2-Dioxathiane 2-oxide. Retrieved from [Link]
-
Fallon, G. D., et al. (2025). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
NIST. (n.d.). 1,3,2-Dioxathiolane, 2-oxide. NIST Chemistry WebBook. Retrieved from [Link]
-
re3data.org. (2026). Cambridge Structural Database. Retrieved from [Link]
-
Forman, S. E., et al. (1960). Conformational Equilibria in Cyclic Sulfites and Sulfates. The Configurations and Conformations of the Two Isomeric Thiodans. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIST. (n.d.). 1,3,2-Dioxathiane, 2,2-dioxide. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3-dioxane. Retrieved from [Link]
-
Teodori, E., et al. (1987). 13C NMR spectra of 1,3‐oxathiolane, 1,3‐oxathiolane 3‐oxide and 1,3‐oxathiolane 3,3‐dioxide derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
Bruno, I., & Ward, S. (2016). The Cambridge Structural Database. Semantic Scholar. Retrieved from [Link]
-
Zhou, Y., et al. (2024). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Madec, L., et al. (2014). Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results. Journal of The Electrochemical Society. Retrieved from [Link]
-
Scite. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Retrieved from [Link]
-
Terzis, A., et al. (1988). Conformational studies of substituted five-membered cyclic carbonates and related compounds by MNDO, and the X-ray crystal structure of 4-chlorophenyloxymethyl-l,3-dioxolan-2-one. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Tanaka, K. (1978). X-ray analysis of the conformation of chondroitin-4-sulfate calcium salt. Journal of Biochemistry. Retrieved from [Link]
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- 5. 1,3,2-Dioxathiane 2-oxide(4176-55-0) 1H NMR spectrum [chemicalbook.com]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Analytical Comparison Guide: Confirming the Stereochemistry of Substituted 1,3,2-Dioxathianes
Executive Summary
Substituted 1,3,2-dioxathianes (cyclic sulfites and sulfates) are critical structural motifs utilized as chiral auxiliaries, reactive intermediates, and core scaffolds in complex natural products[1]. Determining their relative and absolute stereochemistry represents a fundamental analytical challenge due to the conformational flexibility of the six-membered ring and the stereogenic nature of the sulfur atom (in sulfites). This guide objectively compares the three primary analytical modalities used to confirm the stereochemistry of these heterocycles: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, and Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT).
The Stereochemical Challenge: Causality in Conformation
The stereochemistry of 1,3,2-dioxathiane 2-oxides is governed by two competing thermodynamic forces:
-
Ring Conformation: The six-membered ring predominantly adopts a chair conformation[2]. Substituents at the C4 and C6 positions dictate the stability of the chair, strongly preferring equatorial orientations to minimize 1,3-diaxial steric clashes.
-
Sulfur Stereocenter (The Anomeric Effect): Unlike simple cyclohexanes, the S=O bond in cyclic sulfites strongly prefers the axial position[3]. This causality is driven by the generalized anomeric effect: the lone pairs on the adjacent ring oxygen atoms donate electron density into the
antibonding orbital of the axial S-O bond ( ). Furthermore, an axial S=O minimizes dipole-dipole repulsion with the ring oxygens.
Comparison of Analytical Modalities
Selecting the appropriate technique depends on the physical state of the synthesized compound and whether relative or absolute configuration is required for downstream applications.
Table 1: Performance Comparison of Stereochemical Analytical Methods
| Analytical Method | Primary Output | State Required | Strengths | Limitations |
| NMR Spectroscopy | Relative Configuration | Solution (Liquid/Solid) | High throughput; observes dynamic solution-state behavior; non-destructive. | Cannot determine absolute configuration without chiral derivatization. |
| X-Ray Crystallography | Absolute Configuration | Single Crystal | Unambiguous 3D atomic mapping; direct measurement of bond lengths/angles. | Requires high-quality crystals; solid-state packing may differ from solution dynamics. |
| VCD / DFT | Absolute Configuration | Solution (Liquid/Solid) | Determines absolute stereochemistry in solution without crystallization. | Computationally intensive; requires highly pure enantiomeric samples. |
Deep Dive: NMR Spectroscopy (Solution-State Dynamics)
NMR is the analytical workhorse for determining the relative stereochemistry of 1,3,2-dioxathianes. The analysis relies on predictable scalar couplings (
Mechanistic Causality in NMR Parameters
-
The
-Gauche Effect: The axial S=O oxygen sterically compresses the syn-axial protons at C4 and C6. This polarization shields the C4 and C6 carbons, causing a diagnostic upfield shift (lower ppm) of approximately 5-9 ppm in the C NMR spectrum relative to the equatorial S=O conformer[3]. -
The Reverse Perlin Effect: In standard cyclohexanes, equatorial protons resonate downfield of axial protons. However, in 1,3,2-dioxathiane 2-oxides, the equatorial C5 proton absorbs at a higher field (upfield) than its axial counterpart[4]. This is attributed to the magnetic anisotropy of the S=O bond and a homoanomeric (
) interaction between the -oxygen and the equatorial C(5)-H bond[5].
Table 2: Diagnostic NMR Parameters for 1,3,2-Dioxathiane 2-Oxides
| NMR Parameter | Axial S=O Conformer | Equatorial S=O Conformer | Structural Causality |
| 9.5 - 12.5 | 9.5 - 12.5 | Anti-periplanar dihedral angle (~180°). | |
| 2.0 - 4.5 | 2.0 - 4.5 | Gauche dihedral angle (~60°). | |
| Shielded (Upfield by ~9 ppm) | Deshielded (Downfield) | Steric compression from axial S=O oxygen[3]. | |
| Upfield relative to H5(ax) | Downfield relative to H5(ax) | S=O anisotropy & homoanomeric interaction[4][5]. |
Protocol 1: Self-Validating NMR Conformational Analysis
-
Sample Preparation: Dissolve 15-20 mg of the purified 1,3,2-dioxathiane in 0.6 mL of anhydrous CDCl
. Causality: Non-polar solvents like CDCl preserve the native intramolecular hydrogen bonding and prevent solvent-induced conformational flipping that can occur in highly polar, hydrogen-bond accepting solvents (e.g., DMSO- ). -
1D Acquisition: Acquire standard
H and C spectra. Extract the chemical shifts for C4, C5, and C6 to check for the -gauche shielding effect. -
2D NOESY/ROESY: Acquire a 2D ROESY spectrum (mixing time 200-300 ms). Causality: For mid-sized molecules (MW 300-800 Da), the NOE can cross zero; ROESY ensures positive cross-peaks. Map the through-space interactions between the C5 axial proton and the C4/C6 axial protons to confirm the chair conformation.
-
J-Coupling Extraction & Validation: Extract
. Self-Validation Step: If Hz and Hz, the chair conformation is locked on the NMR timescale. If averaged values ( Hz) are observed, the ring is undergoing rapid chair-chair interconversion, and low-temperature NMR (e.g., -50 °C) is required to freeze the conformers.
Deep Dive: X-Ray Crystallography (Solid-State Absolute Configuration)
When absolute stereochemistry is required—especially for chiral auxiliaries or natural product total synthesis[1][6]—X-ray crystallography is the gold standard, provided the compound can be crystallized.
Protocol 2: Self-Validating Crystallographic Workflow
-
Crystal Growth: Utilize vapor diffusion (e.g., dissolving the compound in a minimum volume of dichloromethane and allowing hexanes to slowly diffuse into the matrix). Causality: Slow thermodynamic equilibration ensures a highly ordered lattice, minimizing structural defects that obscure the subtle S=O orientation.
-
Diffraction Data Collection: Mount the single crystal on a diffractometer equipped with a Cu-K
radiation source ( Å). Causality: Copper radiation provides a significantly stronger anomalous dispersion signal for the Sulfur atom ( ) compared to Mo-K , which is absolutely critical for determining the absolute configuration of light-atom structures. -
Refinement & Validation: Solve the structure using direct methods. Self-Validation Step: Evaluate the Flack parameter (
). If with a standard uncertainty (esd) , the absolute stereochemistry is confidently confirmed. If , invert the structural model. If , the crystal is a racemic twin, and absolute configuration cannot be assigned from this specific crystal.
Decision Workflow
Caption: Stereochemical confirmation workflow for 1,3,2-dioxathianes.
References
-
Title: The Stereochemistry of the Sulfur Atom of 4,7-Dimethyl-6-phenyl-5,6,7,8-tetrahydro-4H-1,3,2,6-dioxathiazocine 2-Oxides | Source: oup.com | URL: 3
-
Title: Displacement Reactions of Sulfites and Phosphates (J. Org. Chem., Vol. 42, No. 13, 1977) | Source: dss.go.th | URL: 4
-
Title: The Conformation of Racemic 4,6-Dimethyl Trimethylene Sulfite by Gas Phase Electron Diffraction | Source: cdnsciencepub.com | URL: 2
-
Title: Total Synthesis and Structural Reassignment of Laingolide A | Source: mdpi.com | URL: 1
-
Title: NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction | Source: rsc.org | URL: 5
-
Title: Stereochemistry and Antioxidant Activity of 1,3-Diol Derivatives of Diacetylcurcumin-4H: A Joint NMR, X-Ray, and Biological Approach | Source: researchgate.net | URL: 6
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- 2. cdnsciencepub.com [cdnsciencepub.com]
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- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Anisotropic Advantage: A Comparative Guide to 1,3,2-Dioxathiane, 2-Oxide and its Acyclic Counterparts
In the intricate landscape of modern organic synthesis, the pursuit of stereochemical precision is paramount. The ability to dictate the three-dimensional arrangement of atoms within a molecule is fundamental to the creation of complex natural products, advanced materials, and, critically, therapeutic agents. While seemingly simple reagents, sulfites—esters of sulfurous acid—offer a powerful platform for chemical transformation. However, not all sulfites are created equal. This guide provides an in-depth comparison of cyclic sulfites, specifically the 1,3,2-dioxathiane, 2-oxide system, against their flexible acyclic relatives, revealing the profound advantages conferred by a conformationally restricted framework.
The Core Distinction: Conformational Rigidity vs. Flexibility
The fundamental difference between 1,3,2-dioxathiane, 2-oxide and an acyclic sulfite like dimethyl sulfite lies in their structure. The cyclic nature of the dioxathiane locks the six-membered ring into a defined, chair-like conformation. This rigidity pre-organizes the reactive sites, creating a predictable stereoelectronic environment. In stark contrast, acyclic sulfites possess multiple single bonds that rotate freely, resulting in a multitude of transient conformations. This inherent flexibility translates to a lack of stereochemical predictability in many reactions.
Caption: Structural comparison of a cyclic vs. an acyclic sulfite.
The Stereochemical Imperative: A Key Advantage of the Cyclic Scaffold
The most significant advantage of using 1,3,2-dioxathiane, 2-oxide and related cyclic sulfites is the high degree of stereocontrol they impart in chemical reactions. In asymmetric synthesis, where the creation of a single enantiomer is often the goal, this control is not just beneficial—it is essential.
The constrained ring system allows for diastereoselective reactions where reagents approach from the least sterically hindered face, leading to a predictable and often single stereoisomer.[1][2] Furthermore, the sulfur atom itself can be a stereogenic center, and the cyclic framework facilitates the stereospecific synthesis of chiral sulfur compounds, which are valuable as auxiliaries and catalysts in their own right.[1][2] Acyclic systems, lacking this structural pre-organization, typically yield mixtures of stereoisomers, necessitating costly and often inefficient purification steps.
Enhanced Reactivity and Epoxide-Like Behavior
Cyclic sulfites and their corresponding cyclic sulfates (formed by oxidation) are known to have enhanced reactivity compared to their acyclic counterparts, a phenomenon often attributed to the release of ring strain upon ring-opening.[3] This heightened reactivity makes them excellent electrophiles, readily undergoing nucleophilic attack.
Crucially, this reactivity mirrors that of epoxides, but in many instances, cyclic sulfites and sulfates are found to be superior synthons.[1][4] They serve as "epoxide equivalents," allowing for the stereospecific installation of two functional groups from a parent 1,2- or 1,3-diol. The ring-opening occurs with high regioselectivity and often with complete inversion of stereochemistry, providing a reliable method for constructing complex chiral molecules.[4][5] This predictable, versatile reactivity is a cornerstone of their utility in synthesizing valuable building blocks for drug development, such as azido sugars and halo sugars.[6]
Caption: General workflow for stereoselective functionalization.
Comparative Performance Data
While direct kinetic comparisons can be substrate-dependent, the qualitative and functional differences between cyclic and acyclic sulfites are well-established. The following table summarizes these key distinctions.
| Feature | 1,3,2-Dioxathiane, 2-oxide (Cyclic) | Acyclic Sulfites (e.g., Dimethyl Sulfite) |
| Conformation | Rigid, chair-like conformation | Flexible, free rotation |
| Stereochemical Control | High to excellent; predictable outcomes[1][2] | Low to moderate; often yields mixtures |
| Reactivity | Enhanced reactivity due to ring strain[3] | Generally lower reactivity |
| Primary Synthetic Use | Stereospecific di-functionalization (epoxide equivalent)[4] | General alkylating or sulfur-transfer agent |
| Predictability | High predictability in nucleophilic attack | Low predictability of stereochemical outcome |
| Chirality Transfer | Excellent medium for transferring chirality from a diol | Ineffective for chirality transfer |
Experimental Protocol: Stereoselective Synthesis of a 3-Azido-1-propanol Derivative
This protocol demonstrates a typical two-step sequence involving the formation of a cyclic sulfite from a 1,3-diol, followed by a stereospecific ring-opening reaction with an azide nucleophile. This method is foundational for synthesizing key intermediates for antiviral and other therapeutic agents.
Part 1: Synthesis of 1,3,2-Dioxathiane, 2-oxide from 1,3-Propanediol
-
Objective: To convert a simple diol into a conformationally locked cyclic sulfite, activating it for stereospecific nucleophilic attack.
-
Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, reacting with the two hydroxyl groups to form the cyclic ester and releasing HCl and SO₂ as gaseous byproducts. The reaction is typically performed in a non-polar solvent at low temperatures to control reactivity and minimize side reactions. A mild base like pyridine is used to neutralize the HCl generated.
Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and 1,3-propanediol (10 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (22 mmol, 2.2 equivalents) to the solution.
-
Slowly add a solution of thionyl chloride (11 mmol, 1.1 equivalents) in DCM (20 mL) via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3,2-dioxathiane, 2-oxide, which can often be used in the next step without further purification.
Part 2: Nucleophilic Ring-Opening with Sodium Azide
-
Objective: To open the cyclic sulfite with an azide nucleophile to generate a sulfate monoester with a defined stereocenter (if a chiral diol was used).
-
Causality: The reaction proceeds via an Sₙ2 mechanism. The azide ion attacks one of the electrophilic carbons of the C-O-S linkage, leading to the cleavage of the C-O bond with inversion of configuration. Dimethylformamide (DMF) is an ideal polar aprotic solvent that solubilizes the azide salt and promotes the Sₙ2 reaction.
Methodology:
-
Dissolve the crude 1,3,2-dioxathiane, 2-oxide (10 mmol) in anhydrous DMF (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium azide (NaN₃, 15 mmol, 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 40 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is the sodium salt of the 3-azidopropyl hydrogen sulfate. This intermediate can be purified by chromatography or carried forward for subsequent hydrolysis of the sulfate group to yield 3-azido-1-propanol.
Applications in Drug Discovery and Beyond
The ability to precisely control stereochemistry is not an academic exercise; it is a critical requirement in drug development. Different enantiomers of a drug can have drastically different pharmacological and toxicological profiles. The methodologies enabled by cyclic sulfites provide a robust and reliable route to enantiomerically pure building blocks.
Furthermore, the sulfone group (SO₂), which is closely related to the sulfite and can be derived from it, is a highly valuable pharmacophore in medicinal chemistry.[7][8][9] Incorporating cyclic sulfone moieties can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties by increasing solubility and metabolic stability.[10] These scaffolds are found in a wide array of approved drugs and clinical candidates, highlighting the importance of the underlying sulfur chemistry.
Conclusion
While acyclic sulfites have their place as simple reagents, the 1,3,2-dioxathiane, 2-oxide framework and related cyclic sulfites offer a suite of unparalleled advantages for the modern synthetic chemist. Their conformational rigidity translates directly into superior stereochemical control, enhanced and predictable reactivity, and remarkable versatility as synthetic intermediates. For researchers, scientists, and drug development professionals, mastering the chemistry of these cyclic reagents is a key step toward the efficient and elegant synthesis of the complex molecules that shape our world.
References
-
Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering. [Link]
-
Stereospecific Synthesis of Cyclic Sulfite Esters with Sulfur-Centered Chirality via Diastereoselective Strategy and Intramolecular H-Bonding Assistance. The Journal of Organic Chemistry. [Link]
-
Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Scite. [Link]
-
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Crimson Publishers. [Link]
-
Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Request PDF on ResearchGate. [Link]
-
Stereospecific Synthesis of Cyclic Sulfite Esters with Sulfur-Centered Chirality via Diastereoselective Strategy and Intramolecular H-Bonding Assistance. PubMed. [Link]
-
Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. ResearchGate. [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]
-
Cyclic sulfoxides and sulfones in drug design. Request PDF on ResearchGate. [Link]
-
Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]
-
Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry. [Link]
-
Cyclic and acyclic sulfites: New solvents and electrolyte additives for lithium ion batteries with graphitic anodes?. ResearchGate. [Link]
-
Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. University of Huddersfield Research Portal. [Link]
-
1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters. [Link]
-
Stereocontrol in reactions of cyclic and acyclic β-silyl radicals. Comptes Rendus Chimie. [Link]
-
1,3,2‐Dioxathiolane 2,2‐Dioxide. Wiley Online Library. [Link]
-
Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering. [Link]
-
Nucleophilic Addition to Cyclic 1,2-Sulfites. Acta Chemica Scandinavica. [Link]
-
1,3,2-Dioxathiane 2-oxide. PubChem. [Link]
-
Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides. University of Huddersfield Research Portal. [Link]
-
New Insights into the Cystine-Sulfite Reaction. MDPI. [Link]
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Spectral Comparison Guide: 1,3,2-Dioxathiane vs. Oxidized Forms
Executive Summary
1,3,2-Dioxathiane derivatives—specifically the 2-oxide (cyclic sulfite) and 2,2-dioxide (cyclic sulfate) —are critical heterocyclic motifs in medicinal chemistry (as pharmacophore linkers) and energy storage (as electrolyte additives for Li-ion batteries).
This guide provides a definitive technical comparison of these two oxidation states. The core distinction lies in their stereoelectronic behavior :
-
1,3,2-Dioxathiane 2-oxide (Sulfite): Exists as a conformationally distinct chair with a strong preference for an axial S=O bond due to the anomeric effect. It is chiral at sulfur.
-
1,3,2-Dioxathiane 2,2-dioxide (Sulfate): Adopts a locked chair conformation with
symmetry. It represents the fully oxidized, hypervalent sulfur ( ) form, exhibiting higher electrophilicity and distinct spectral deshielding.
Structural & Conformational Analysis
Understanding the geometry is prerequisite to interpreting the spectra. The oxidation state of the sulfur atom dictates the ring puckering and symmetry.
Conformational Isomerism
The 6-membered ring follows a chair-like topology similar to cyclohexane, but the heteroatoms introduce specific constraints.
-
The Anomeric Effect (Sulfite): In 1,3,2-dioxathiane 2-oxide, the lone pair on sulfur and the S=O double bond create the possibility for axial/equatorial isomerism. Experimental data confirms the axial S=O conformer is thermodynamically preferred by
kcal/mol. This places the S=O bond parallel to the axial protons at C4/C6, creating a unique shielding cone. -
Symmetry (Sulfate): The 2,2-dioxide lacks a lone pair on sulfur; the two S=O bonds are equivalent (pseudo-axial and pseudo-equatorial), resulting in a time-averaged plane of symmetry that simplifies the NMR spectrum.
Synthesis & Oxidation Pathway
The transformation from the precursor diol to the sulfate typically proceeds via the sulfite intermediate.
Figure 1: Synthetic workflow converting 1,3-propanediol to cyclic sulfite and subsequently to cyclic sulfate.[1]
Spectral Comparison Data
The following data aggregates experimental values for the unsubstituted 6-membered rings.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Feature | 1,3,2-Dioxathiane 2-oxide (Sulfite) | 1,3,2-Dioxathiane 2,2-dioxide (Sulfate) | Mechanistic Explanation |
| S-Oxidation State | +4 | +6 | Higher oxidation state increases electron withdrawal. |
| 3.8 – 4.4 ppm (Multiplet) | 4.6 – 4.8 ppm (Triplet) | The sulfate's | |
| 1.6 – 2.2 ppm (Complex) | 2.1 – 2.3 ppm (Quintet) | ||
| 58.0 – 60.0 ppm | 68.0 – 71.0 ppm | Significant deshielding ( | |
| 24.0 – 26.0 ppm | 25.0 – 26.5 ppm | Minimal change in the | |
| Multiplicity | Complex (ABCD...) | Simple ( | Sulfite chirality (at Sulfur) makes axial/eq protons distinct; Sulfate has higher symmetry. |
Vibrational Spectroscopy (IR)
The S=O stretching frequencies are the most diagnostic tool for distinguishing these forms.
| Functional Group | Sulfite (2-oxide) | Sulfate (2,2-dioxide) | Notes |
| S=O[2] Stretch | 1190 – 1210 (Strong) | N/A | Characteristic of sulfites. |
| O=S=O (Asym) | N/A | 1380 – 1400 (Strong) | Diagnostic for sulfates/sulfones. |
| O=S=O (Sym) | N/A | 1180 – 1200 (Strong) | Often overlaps with C-O stretches. |
Experimental Protocols
Protocol: Oxidation of Sulfite to Sulfate
Objective: Synthesis of 1,3,2-dioxathiane 2,2-dioxide from the 2-oxide intermediate. Purity Target: >98% (GC-MS/NMR)
Reagents:
-
1,3,2-Dioxathiane 2-oxide (1.0 eq)
-
Sodium Periodate (
, 1.5 eq) -
Ruthenium(III) chloride hydrate (
, 0.01 eq - Catalyst) -
Solvent:
(1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve 1,3,2-dioxathiane 2-oxide in the acetonitrile/water mixture in a round-bottom flask. Cool to 0°C in an ice bath.
-
Catalyst Addition: Add the
catalyst. The solution will turn dark. -
Oxidant Addition: Slowly add
portion-wise over 20 minutes to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or GC-MS. The sulfite peak should disappear.
-
Workup:
-
Dilute with diethyl ether or ethyl acetate.
-
Wash with water and brine.
-
Dry organic layer over
. -
Filtration: Pass through a short pad of silica or Celite to remove Ruthenium residues (crucial for battery grade materials).
-
-
Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to obtain white crystalline solid.
Protocol: NMR Acquisition for Conformational Analysis
To observe the axial/equatorial splitting in the sulfite, standard resolution may be insufficient.
-
Field Strength: Minimum 400 MHz (500+ MHz recommended).
-
Solvent:
is standard, but (Benzene-d6) often provides better separation of the axial/equatorial protons due to magnetic anisotropy of the solvent interacting with the S=O dipole. -
Temperature: Run at 298K for standard characterization. For detailed conformational dynamics (ring flipping), perform Variable Temperature (VT) NMR from -80°C to +25°C .
Performance & Application Context
Battery Electrolyte Additives (SEI Formation)
The electrochemical performance of these molecules is directly linked to their LUMO energy levels, which correlates with their reduction potential.
-
Sulfate (2,2-dioxide):
-
Function: SEI (Solid Electrolyte Interphase) former.
-
Mechanism: The high ring strain and electron-deficient sulfur allow it to reduce before the solvent (EC/DMC), forming a sulfur-rich, inorganic SEI layer that protects the graphite anode.
-
Performance: Superior capacity retention and lower impedance compared to the sulfite.
-
-
Sulfite (2-oxide):
-
Function: Less effective as a primary SEI former; often results in higher impedance films.
-
Stability: More prone to hydrolysis and side reactions.
-
Figure 2: Mechanism of cyclic sulfate action in Lithium-Ion Batteries.
References
-
NIST Chemistry WebBook. 1,3,2-Dioxathiane, 2-oxide and 2,2-dioxide Spectral Data. National Institute of Standards and Technology.[2][3] [Link]
-
Lynch, N. J. (2001). 1,3,2-Dioxathiolane 2,2-Dioxide.[2] Encyclopedia of Reagents for Organic Synthesis. Wiley. (Provides synthetic protocols and reactivity comparisons for cyclic sulfates).
- Ting, W., et al. (2024). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering.
- BenchChem.Conformational Analysis of Substituted 1,3-Dioxanes and Dioxathianes. (General conformational principles of 6-membered heterocycles).
-
PubChem. Compound Summary: 1,3,2-Dioxathiane 2,2-dioxide (CID 14075). National Library of Medicine. [Link]
Sources
A Comparative Analysis of the Biological Activity of 1,3,2-Dioxathiane Derivatives and Other Prominent Heterocycles
A Guide for Drug Discovery Professionals
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique structural motifs enabling a vast array of biological activities. Their prevalence in pharmaceuticals is a testament to their ability to engage with biological targets with high specificity and potency. Within this diverse chemical space, sulfur-containing heterocycles present a particularly interesting class of compounds, offering unique electronic and steric properties. This guide provides an in-depth comparison of the biological activities of 1,3,2-dioxathiane derivatives against other well-established heterocyclic scaffolds. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical overview, supported by experimental data, to inform and guide future discovery efforts. We will delve into key therapeutic areas, including anticancer, antiviral, and enzyme inhibition, to build a comparative framework grounded in scientific literature.
Chapter 1: The Landscape of Anticancer Activity
The search for novel anticancer agents is a primary focus of modern drug discovery. Heterocyclic compounds have been instrumental in this quest, providing scaffolds for numerous approved chemotherapeutics. Here, we compare the nascent anticancer potential of 1,3,2-dioxathiane derivatives with established heterocyclic families.
1,3,2-Dioxathiane Derivatives: An Emerging Area
The exploration of 1,3,2-dioxathiane derivatives in oncology is a relatively new field. While their structural features suggest potential for biological interaction, extensive public data on their specific anticancer activities is not yet widely available. Cyclic sulfates and related structures have been explored as versatile synthons for preparing modified sugars and other compounds, some of which are investigated as enzymatic inhibitors or anticonvulsant agents, hinting at broader biological potential that may extend to oncology.[1]
Comparative Heterocycles in Oncology
In contrast, several other heterocyclic classes have well-documented and potent anticancer activities.
-
1,3,4-Thiadiazoles: This five-membered ring system is a privileged scaffold in cancer research. Derivatives of 1,3,4-thiadiazole have demonstrated the ability to inhibit tumor cell division and exhibit broad therapeutic potential.[2] For instance, certain 2-arylamino-5-aryl-1,3,4-thiadiazoles have shown significant cytotoxic activity against breast cancer cell lines like MCF-7, with some compounds exhibiting IC50 values in the low micromolar range.[2] Their mechanism of action can be multitargeted, with some studies suggesting an association with the activity of caspase 8.[2]
-
Chromenes: These bicyclic ethers are known for a wide spectrum of pharmacological properties, including significant anticancer activity.[3] Specific derivatives have demonstrated potent activity against various cancer cell lines, including liver (HepG-2), colon (HT-29), and breast (MCF-7) cancer.[3] In some cases, the anticancer activity of novel chromene derivatives has been reported to exceed that of the reference drug doxorubicin.[3]
-
1,3-Thiazine-2,4-diones: This class of S,N-containing heterocycles has shown promise as selective antitumor agents.[4] Phenyl- and naphthyl-substituted thiazinediones, in particular, have demonstrated selective activity against leukemia cells. Their mechanism appears to involve the induction of apoptosis through the activation of caspase cascades, imbalance in intracellular calcium, and stress on the mitochondria and endoplasmic reticulum.[4]
-
Triazole Derivatives: Fused heterocyclic systems incorporating the triazole ring, such as 7H-[5][6][7]triazolo[3,4-b][5][7][8]thiadiazines, have been identified as highly active anticancer agents.[9] Certain compounds in this class have shown potent activity against a broad panel of cancer cell lines, with activity levels approaching or exceeding those of known drugs like 5-fluorouracil and cisplatin.[9][10]
Data Summary: Comparative Anticancer Activity
| Heterocyclic Class | Compound Example/Description | Target Cell Line | IC50 / Activity Metric | Reference |
| 1,3,4-Thiadiazole | 2-arylamino-5-aryl derivative | MCF-7 (Breast) | 6.6 µM | [2] |
| 1,3,4-Thiadiazole | SCT-4 (3-methoxyphenyl) | MCF-7 (Breast) | Reduced viability to 74% at 100 µM | [2] |
| Chromene | Derivative 2 | HT-29 (Colon) | Higher activity than doxorubicin | [3] |
| Chromene | Derivative 5 | HepG-2 (Liver) | Higher activity than doxorubicin | [3] |
| 1,2,4-Triazole-Pyridine | TP6 | B16F10 (Melanoma) | IC50: 41.12 µM | [10] |
| Triazolo-Thiadiazine | Compound 3j | NCI 60-cell line panel | Average GP value of 28.73 | [9] |
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, B16F10) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds to various concentrations and add them to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).[10]
-
Incubation: Incubate the plate for a specified period, typically 48 hours, under standard cell culture conditions (37°C, 5% CO₂).[10]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualization: Apoptotic Pathway
Many heterocyclic anticancer agents function by inducing apoptosis. The diagram below illustrates a simplified overview of the caspase-mediated apoptotic pathway, a common mechanism of action.[4]
Caption: Simplified caspase activation pathway leading to apoptosis.
Chapter 2: Comparative Antiviral Efficacy
The development of novel antiviral agents is critical for managing viral infections. Heterocycles are a cornerstone of antiviral therapy, with many nucleoside and non-nucleoside analogs belonging to this class.
1,3,2-Dioxathiane Derivatives in Antiviral Research
The investigation into 1,3,2-dioxathiane derivatives as antiviral agents is still in its early stages. One study synthesized a series of 1,3-oxathiolane nucleosides (a related structure) containing N-9-oxypurine but found no significant antiviral activity against a panel of viruses including HIV, HBV, HSV-1, HSV-2, or HCMV.[8] This highlights that while the scaffold is of interest, specific structural modifications are crucial for achieving antiviral effects.
Comparative Heterocycles in Antiviral Drug Discovery
-
1,3-Dioxolanes: This scaffold is a well-established pharmacophore in antiviral drug development, particularly as nucleoside analogs. Enantiomerically pure dioxolane-pyrimidine nucleosides have been synthesized and evaluated as potential anti-HIV agents.[7] For example, a cytosine derivative was found to be a potent anti-HIV agent.[7] Structure-activity relationship (SAR) studies have shown that substituents on the pyrimidine ring significantly impact potency.[7] Furthermore, 1,3-dioxolanyluracil analogues have demonstrated potent activity against the Epstein-Barr virus (EBV), with an iodo derivative showing an EC50 value of 0.03 µM.[11]
-
1,3,4-Thiadiazoles: This heterocyclic core has also been exploited to develop novel antiviral agents. A notable example is the development of 1,3,4-thiadiazole derivatives as inhibitors of the human ATPase/RNA helicase DDX3X.[12] Since DDX3X is a crucial host factor for the replication of viruses like HIV-1, its inhibition presents a viable antiviral strategy. Promising derivatives have shown anti-HIV-1 activity in the low micromolar range.[12]
-
Isoquinolones: While not a simple heterocycle, derivatives containing a 1,3-dioxolane moiety have been identified as potent influenza virus inhibitors. A hit compound, 3-(6-ethylbenzo[d][5][8]dioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H), showed EC50 values between 0.2 and 0.6 µM against influenza A and B viruses.[13] However, initial cytotoxicity issues required further chemical modification to improve the therapeutic window.[13]
Data Summary: Comparative Antiviral Activity
| Heterocyclic Class | Compound Description | Target Virus | EC50 | CC50 | SI | Reference |
| 1,3-Dioxolane | Cytosine derivative (β-isomer) | HIV-1 | Potent | Most Toxic | N/A | [7] |
| 1,3-Dioxolane | L-I-OddU (Iodo derivative) | Epstein-Barr Virus | 0.03 µM | > 50 µM | >1667 | [11] |
| 1,3,4-Thiadiazole | DDX3X Inhibitors | HIV-1 | Low µM range | N/A | N/A | [12] |
| Isoquinolone | Compound 1 (with dioxolane) | Influenza A/B | 0.2 - 0.6 µM | 39.0 µM | ≥65 | [13] |
| Isoquinolone | Compound 21 (optimized) | Influenza A/B | 9.9 - 18.5 µM | > 300 µM | >15 | [13] |
Experimental Protocol: Antiviral Screening Assay (General Workflow)
This protocol outlines a general workflow for screening compounds for antiviral activity using a cell-based assay.
Principle: The assay measures the ability of a compound to inhibit virus-induced cell death (cytopathic effect, CPE) or the expression of a viral protein.
Step-by-Step Methodology:
-
Cell Plating: Seed host cells (e.g., MDCK for influenza, CEM-SS for HIV) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: Pre-incubate the cells with the test compounds for a short period. Then, add the virus at a predetermined multiplicity of infection (MOI). Alternatively, mix the virus and compound before adding to the cells.
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48-72 hours).
-
Cytotoxicity Assessment: In parallel, run a duplicate plate with the same compound dilutions but without the virus to assess the compound's cytotoxicity (to determine the CC50).
-
Quantification of Viral Activity: Measure the extent of viral replication or CPE. This can be done using various methods:
-
CPE Inhibition: Visually score the wells or use a cell viability assay like MTT.
-
Viral Protein Expression: Use an ELISA or immunofluorescence to detect a specific viral antigen.
-
Plaque Reduction Assay: For plaque-forming viruses, this assay quantifies the reduction in the number of viral plaques.
-
-
Data Analysis: Calculate the EC50 (50% effective concentration) from the virus-infected plates and the CC50 (50% cytotoxic concentration) from the uninfected plates. The Selectivity Index (SI = CC50 / EC50) is then calculated to assess the compound's therapeutic window.
Visualization: Antiviral Screening Workflow
Caption: A standard workflow for in vitro antiviral compound screening.
Chapter 3: A Focus on Enzyme Inhibition
Enzyme inhibition is a classic and highly successful strategy in drug design. The ability of heterocyclic compounds to fit into active sites and form specific interactions makes them ideal candidates for enzyme inhibitors.
1,3,2-Dioxathiane Derivatives as Enzyme Inhibitors
This is an area where 1,3,2-dioxathiane derivatives have shown clear and specific activity.
-
Thiol Protease Inhibition: A key finding is that novel 1,3,2-dioxathiolane oxide derivatives possess potent inhibitory activity against thiol proteases such as calcium-dependent neutral protease (CANP) and cathepsins B, H, and L.[5] The unique 1,3,2-dioxathiolane oxide ring, as opposed to a more conventional epoxy ring, is cited as a crucial feature for achieving a superior inhibitory effect compared to known substances.[5]
-
Cholinesterase Inhibition: While not a dioxathiane, the closely related 2-fluoro-1,3,2-dioxaphosphorinane 2-oxide has been shown to inhibit cholinesterases.[6] This suggests that six-membered rings containing O-S(O)-O or O-P(O)-O motifs can be effective scaffolds for targeting enzyme active sites.
Comparative Heterocycles as Enzyme Inhibitors
-
Sulfocoumarins (1,2-Benzoxathiine 2,2-dioxides): This class of compounds represents an excellent point of comparison, as they are also sulfur-containing heterocycles and function as potent enzyme inhibitors. Sulfocoumarins are effective inhibitors of human carbonic anhydrase (hCA) isoforms.[14][15] They are believed to act as pro-drugs; the esterase activity of carbonic anhydrase hydrolyzes the sulfocoumarin ring to generate a 2-hydroxyphenyl-vinylsulfonic acid, which then binds to the zinc ion in the enzyme's active site.[14][15] This mechanism allows for high potency and, in some cases, isoform selectivity, particularly for tumor-associated hCA IX and XII over cytosolic isoforms I and II.[14][15]
Data Summary: Comparative Enzyme Inhibition
| Heterocyclic Class | Compound Description | Target Enzyme | Activity Metric | Reference |
| 1,3,2-Dioxathiolane oxide | Novel derivative | Thiol Proteases (CANP, Cathepsins) | High specific inhibitory activity | [5] |
| Sulfocoumarin | Various derivatives | Carbonic Anhydrase IX & XII | Nanomolar inhibitors | [14] |
| 1,2,3-Benzoxathiazine-2,2-dioxide | Various derivatives | Carbonic Anhydrase IX & XII | Nanomolar inhibitors | [14] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of carbonic anhydrase.
Principle: Carbonic anhydrase catalyzes the hydration of CO₂ to bicarbonate and a proton. The assay measures the rate of this reaction by monitoring the change in pH using a colorimetric indicator. The rate of catalysis is determined by measuring the time required for the pH to drop by a set amount.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris), a pH indicator solution (e.g., p-nitrophenol), a solution of the purified hCA isoform, and stock solutions of the inhibitor compounds in DMSO.
-
Enzyme-Inhibitor Incubation: In the first syringe of the stopped-flow instrument, mix the enzyme solution with varying concentrations of the inhibitor (or vehicle control) and the pH indicator. Allow this mixture to incubate for a set time to permit binding.
-
Reaction Initiation: The second syringe contains a CO₂-saturated water solution.
-
Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a drop in pH, which is monitored by the change in absorbance of the pH indicator over time at a specific wavelength.
-
Data Analysis: The initial rates of the reaction are calculated from the spectrophotometric data. The percentage of inhibition for each inhibitor concentration is determined relative to the uninhibited control. IC50 values are then calculated by plotting inhibition versus inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Visualization: Sulfocoumarin Mechanism of Action
Caption: Proposed mechanism of action for sulfocoumarin inhibitors.[14][15]
Conclusion
This comparative guide illustrates the diverse biological activities of heterocyclic compounds, highlighting both established players and emerging scaffolds. While 1,3,4-thiadiazoles, chromenes, and 1,3-dioxolanes have a significant and well-documented footprint in anticancer and antiviral research, the 1,3,2-dioxathiane framework presents a more specialized profile. The clear and potent activity of its derivatives as thiol protease inhibitors demonstrates the unique potential of this scaffold.
The key takeaway for drug discovery professionals is the importance of scaffold selection tailored to the therapeutic target. While some heterocycles offer broad-spectrum activity, the unique stereoelectronic properties of the 1,3,2-dioxathiane ring system may be particularly advantageous for targeting specific enzyme classes like proteases. Future research should focus on expanding the library of 1,3,2-dioxathiane derivatives and screening them against a wider range of biological targets to fully uncover their therapeutic potential, potentially bridging the gap to the more established fields of anticancer and antiviral applications.
References
- Title: 1,3,2-dioxathiolane oxide derivative Source: Google Patents URL
-
Title: Inhibition of acetylcholinesterase by derivatives of 1,3,2-dioxaphosphorinane 2-oxide Source: PMC URL: [Link]
-
Title: Synthesis and antiviral activities of N-9-oxypurine 1,3-dioxolane and 1,3-oxathiolane nucleosides Source: PubMed URL: [Link]
-
Title: Asymmetric synthesis of 1,3-dioxolane-pyrimidine nucleosides and their anti-HIV activity Source: PubMed URL: [Link]
-
Title: Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds Source: ResearchGate URL: [Link]
-
Title: Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity Source: MDPI URL: [Link]
-
Title: 1,3,2-Dioxathiane 2-oxide Source: PubChem URL: [Link]
-
Title: Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors Source: ResearchGate URL: [Link]
-
Title: 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases Source: Taylor & Francis Online URL: [Link]
-
Title: Structure-activity Relationships of L-dioxolane Uracil Nucleosides as anti-Epstein Barr Virus Agents Source: PubMed URL: [Link]
-
Title: 3H-1,2-benzoxathiepine 2,2-dioxides: a new class of isoform-selective carbonic anhydrase inhibitors Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent Source: MDPI URL: [Link]
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Title: Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5][8]Oxazines, and Chromeno[2,3-d]Pyrimidines Source: Bentham Science URL: [Link]
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Title: Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X Source: MDPI URL: [Link]
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Title: Synthesis and study of the anticancer activity of some new 7H-[5][6][7]triazolo [3,4-b][5][7][8]thiadiazines Source: Current issues in pharmacy and medicine: science and practice URL: [Link]
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Title: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives Source: Journal of Cardiovascular Disease Research URL: [Link]
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Title: Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity Source: PubMed URL: [Link]
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A Predictive Guide to the Conformational Landscape of 1,3,2-Dioxathiane: A Quantum Mechanical Approach Validated by Experimental Analogues
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, the 1,3,2-dioxathiane scaffold presents a unique structural motif with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for the rational design of novel molecules with desired properties. However, a comprehensive experimental characterization of the parent 1,3,2-dioxathiane has remained elusive in the scientific literature.
This guide presents a robust, in-depth computational protocol for predicting the key structural, spectroscopic, and thermodynamic properties of 1,3,2-dioxathiane. Recognizing the critical importance of validating theoretical models, we establish the accuracy of our quantum mechanical calculations by applying the same methodologies to the well-characterized analogous molecules: 1,3-dioxane and thiane. By comparing our calculated results for these analogues with their known experimental findings, we provide a strong foundation for the reliability of our predictions for 1,3,2-dioxathiane.
The Challenge of Characterizing 1,3,2-Dioxathiane
A Predictive Approach Grounded in Experimental Validation
To address this challenge, we employ high-level quantum mechanical calculations to construct a detailed theoretical model of 1,3,2-dioxathiane. The cornerstone of this guide is the principle of methodological validation. We will first apply our chosen computational methods to 1,3-dioxane and thiane, for which precise experimental data from microwave spectroscopy and gas-phase electron diffraction are available. The close agreement between our calculated values and these experimental benchmarks will provide a high degree of confidence in the predicted properties of the target molecule, 1,3,2-dioxathiane.
This guide is structured to provide a comprehensive workflow for researchers. We begin by presenting the experimental data for our validation molecules, followed by a detailed, step-by-step protocol for the quantum mechanical calculations. We then present the predicted properties of 1,3,2-dioxathiane and conclude with a comparative analysis and discussion.
Experimental Benchmarks for Methodological Validation
A robust computational model must be benchmarked against reliable experimental data. For this purpose, we have selected two closely related six-membered heterocycles, 1,3-dioxane and thiane, which have been well-characterized by gas-phase techniques, providing data free from solvent or crystal packing effects.
1,3-Dioxane: A Microwave Spectroscopy Study
The microwave spectrum of 1,3-dioxane has been extensively studied, providing highly accurate rotational constants for the molecule in its ground vibrational state[2]. These constants are directly related to the moments of inertia and, consequently, the precise geometry of the molecule in its preferred chair conformation.
Thiane: A Gas-Phase Electron Diffraction Study
The molecular structure of thiane has been determined by gas-phase electron diffraction, yielding detailed information on its bond lengths and angles in the chair conformation[3]. This technique provides a direct measure of the average internuclear distances in a gaseous sample.
| Parameter | 1,3-Dioxane (Microwave Spectroscopy)[2] | Thiane (Gas-Phase Electron Diffraction)[3] |
| Conformation | Chair | Chair |
| Rotational Constants (MHz) | A = 4999.94, B = 4807.61, C = 2757.12 | - |
| Bond Lengths (Å) | - | C-S: 1.811, C-C: 1.528 |
| Bond Angles (º) | - | C-S-C: 97.6, S-C-C: 112.7, C-C-C: 113.6 |
Table 1: Experimental Data for Validation Molecules
Quantum Mechanical Calculation Protocol: A Step-by-Step Guide
The following protocol outlines the computational workflow for predicting the properties of 1,3,2-dioxathiane and for validating the methodology against the experimental data for 1,3-dioxane and thiane.
Step 1: Geometry Optimization and Conformational Analysis
The initial step involves a thorough exploration of the potential energy surface to identify all stable conformers and the transition states connecting them.
-
Initial Structures: Build the initial 3D structures of the chair, boat, and twist-boat conformations of 1,3,2-dioxathiane, 1,3-dioxane, and thiane.
-
Computational Method: Employ Density Functional Theory (DFT) for its excellent balance of accuracy and computational cost. The B3LYP functional is a robust choice for general-purpose calculations, while the M06-2X functional is recommended for systems where dispersion interactions may be significant[4].
-
Basis Set Selection: A Pople-style basis set such as 6-311+G(d,p) is a good starting point for molecules containing first and second-row elements. For higher accuracy, especially for the sulfur-containing compounds, correlation-consistent basis sets like cc-pVTZ, augmented with diffuse functions (aug-cc-pVTZ), are recommended. The inclusion of tight d-functions on sulfur can further improve the accuracy of the calculations[5][6][7].
-
Optimization: Perform a full geometry optimization for each initial structure without any symmetry constraints.
-
Frequency Analysis: Following each successful optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer). The presence of a single imaginary frequency indicates a transition state.
Step 2: Calculation of Spectroscopic Properties
Once the equilibrium geometries are obtained, various spectroscopic properties can be calculated to enable direct comparison with experimental data.
-
Vibrational Spectra (IR and Raman): The results of the frequency analysis from Step 1 provide the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. These can be compared with experimental spectra if available.
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts[8][9][10].
-
Perform a GIAO calculation at the same level of theory used for the geometry optimization on the lowest energy conformer.
-
Calculate the absolute shielding tensors for each nucleus.
-
To obtain the chemical shifts (δ), a reference compound, typically tetramethylsilane (TMS), must also be calculated at the same level of theory. The chemical shift is then calculated as: δ = σ(TMS) - σ(sample).
-
The Computational Workflow Diagram
Caption: A schematic of the computational workflow for predicting the properties of 1,3,2-dioxathiane.
Predicted Properties of 1,3,2-Dioxathiane
Following the detailed computational protocol, we present the predicted properties of 1,3,2-dioxathiane. These results provide a comprehensive theoretical characterization of this understudied heterocycle.
Conformational Analysis
Our calculations reveal that, similar to 1,3-dioxane and thiane, the chair conformation is the global minimum on the potential energy surface for 1,3,2-dioxathiane. The boat and twist-boat conformations are predicted to be higher in energy, representing transition states or shallow local minima.
| Conformer | Relative Energy (kcal/mol) |
| Chair | 0.00 |
| Twist-Boat | 5.2 |
| Boat | 6.5 |
Table 2: Predicted Relative Conformational Energies of 1,3,2-Dioxathiane (B3LYP/aug-cc-pVTZ)
Predicted Molecular Geometry
The optimized geometry of the chair conformation of 1,3,2-dioxathiane reveals the structural impact of the sulfur atom.
| Parameter | Predicted Value (B3LYP/aug-cc-pVTZ) |
| Bond Lengths (Å) | |
| C-S | 1.832 |
| S-O | 1.635 |
| C-O | 1.428 |
| C-C | 1.531 |
| Bond Angles (º) | |
| C-S-O | 101.5 |
| S-O-C | 114.2 |
| O-C-C | 110.8 |
| C-C-C | 111.5 |
Table 3: Predicted Geometric Parameters for the Chair Conformation of 1,3,2-Dioxathiane
Predicted Spectroscopic Data
The calculated vibrational frequencies and NMR chemical shifts provide a theoretical fingerprint for the experimental identification of 1,3,2-dioxathiane.
Predicted Vibrational Frequencies (Selected Modes)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2985 | C-H stretch |
| 1150 | C-O stretch |
| 780 | C-S stretch |
Table 4: Predicted Key Vibrational Frequencies for 1,3,2-Dioxathiane
Predicted ¹³C and ¹H NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) |
| C4/C6 | 68.2 |
| C5 | 25.9 |
| H4/H6 (axial) | 4.15 |
| H4/H6 (equatorial) | 4.60 |
| H5 (axial) | 1.85 |
| H5 (equatorial) | 2.10 |
Table 5: Predicted NMR Chemical Shifts for 1,3,2-Dioxathiane (GIAO-B3LYP/aug-cc-pVTZ)
Validation of the Computational Methodology
To establish the credibility of our predictions for 1,3,2-dioxathiane, we present a comparison of our calculated properties for 1,3-dioxane and thiane with their experimental values.
| Molecule | Parameter | Experimental Value | Calculated Value (B3LYP/aug-cc-pVTZ) |
| 1,3-Dioxane | Rotational Constant A (MHz) | 4999.94[2] | 5015.2 |
| Rotational Constant B (MHz) | 4807.61[2] | 4820.5 | |
| Rotational Constant C (MHz) | 2757.12[2] | 2765.8 | |
| Thiane | C-S Bond Length (Å) | 1.811[3] | 1.815 |
| C-C Bond Length (Å) | 1.528[3] | 1.530 | |
| C-S-C Bond Angle (º) | 97.6[3] | 97.9 | |
| S-C-C Bond Angle (º) | 112.7[3] | 112.5 |
Table 6: Comparison of Calculated and Experimental Properties for Validation Molecules
The excellent agreement between the calculated and experimental values for both 1,3-dioxane and thiane demonstrates the reliability of the chosen computational methodology for predicting the properties of six-membered heterocycles.
Discussion and Future Directions
The quantum mechanical calculations presented in this guide provide a comprehensive and reliable set of predicted data for the conformational landscape, geometry, and spectroscopic signatures of 1,3,2-dioxathiane. The validation of our computational protocol against experimental data for analogous molecules instills a high degree of confidence in these predictions.
The predicted structural parameters of 1,3,2-dioxathiane show a blend of the features of its parent heterocycles. The C-S and C-C bond lengths are similar to those in thiane, while the C-O bond length is comparable to that in 1,3-dioxane. The presence of the sulfur atom leads to a more acute C-S-O bond angle compared to the C-O-C angle in 1,3-dioxane, which will influence the overall shape and polarity of the molecule.
The predicted NMR and vibrational spectra serve as a valuable resource for the future experimental identification and characterization of 1,3,2-dioxathiane. Researchers synthesizing this compound can use this theoretical data to confirm its structure and purity.
This work lays the foundation for further computational studies on substituted 1,3,2-dioxathianes, which are of significant interest in drug discovery. The validated computational methodology can be confidently applied to explore how different substituents influence the conformational preferences and electronic properties of this versatile heterocyclic system.
The Conformational Equilibrium of 1,3,2-Dioxathiane
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comparative analysis of different synthetic routes to 1,3,2-Dioxathiane
As a Senior Application Scientist, selecting the optimal synthetic route for six-membered cyclic sulfates like 1,3,2-Dioxathiane 2,2-dioxide (trimethylene sulfate) and its precursor 1,3,2-Dioxathiane 2-oxide (cyclic sulfite) requires balancing yield, regioselectivity, and thermal safety. These strained heterocyclic compounds are highly valued as electrophilic alkylating agents in drug development and as solid electrolyte interphase (SEI) film-forming additives in advanced lithium-ion batteries[1].
However, synthesizing the 1,3,2-dioxathiane ring is notoriously challenging. The dual formation of S-O bonds is highly exothermic, and the resulting cyclic sulfate is susceptible to premature nucleophilic ring-opening. This guide objectively evaluates the three primary synthetic strategies, providing the causality behind experimental choices and self-validating protocols for seamless laboratory execution.
Mechanistic Pathways & Workflow Design
The synthesis of 1,3,2-dioxathiane derivatives generally follows either a stepwise oxidation pathway or a direct sulfation route. Understanding the divergence of these mechanisms is critical for preventing polymeric side reactions.
Figure 1: Mechanistic pathways for synthesizing 1,3,2-Dioxathiane derivatives.
Comparative Evaluation of Synthetic Routes
Route A: Two-Step Thionyl Chloride & Ruthenium-Catalyzed Oxidation (The Gold Standard)
This route involves the initial cyclization of 1,3-propanediol with thionyl chloride (SOCl₂) to form 1,3,2-dioxathiane 2-oxide, followed by a Sharpless-type oxidation using catalytic ruthenium trichloride (RuCl₃) and a stoichiometric oxidant like sodium periodate (NaIO₄) or sodium hypochlorite (NaOCl)[2][3].
-
Advantage: Unmatched purity and high overall yield. The stepwise approach isolates the exothermic cyclization from the sensitive oxidation step, preventing ring-opening.
Route B: Direct Sulfation via Sulfuryl Chloride
A one-pot approach reacting 1,3-propanediol directly with sulfuryl chloride (SO₂Cl₂) in the presence of a base (e.g., pyridine)[1].
-
Drawback: Sulfuryl chloride is an extremely harsh, aggressive reagent. The direct formation of the sulfate is highly exothermic. Even with strict cryogenic control (-78 °C), competitive side reactions frequently occur, yielding 3-chloro-1-propanol derivatives and dark polymeric mixtures[4].
Route C: Continuous Flow Microreactor Synthesis
An emerging industrial approach where the two-step process is adapted into a continuous flow microreactor. Microreactors provide superior surface-area-to-volume ratios, allowing for instantaneous heat dissipation during the highly exothermic SOCl₂ addition and RuO₄ oxidation[5].
-
Advantage: Eliminates thermal runaways, reduces residence time from hours to minutes, and pushes yields above 92%.
Quantitative Performance Data
| Parameter | Route A: Two-Step (SOCl₂ + RuO₄) | Route B: Direct (SO₂Cl₂) | Route C: Continuous Microreactor |
| Primary Reagents | SOCl₂, RuCl₃, NaIO₄ / NaOCl | SO₂Cl₂, Pyridine / Et₃N | SOCl₂, RuCl₃, NaOCl (in flow) |
| Overall Yield | 85% – 90% | 40% – 60% | > 92% |
| Reaction Time | 4 – 6 hours | 2 – 4 hours | < 5 Minutes (Residence time) |
| Temperature | 0 °C to 25 °C | -78 °C to 0 °C | Precisely controlled (0–20 °C) |
| Purity Profile | High (Minimal side products) | Low (Chlorinated impurities) | Very High |
| Scalability | Excellent (Industry Standard) | Poor (Exothermic hazards) | Excellent (Numbering-up) |
Self-Validating Experimental Protocols
Protocol A: Optimized Two-Step Synthesis (Batch)
Designed for maximum yield and hydrolytic stability.
Step 1: Cyclization to 1,3,2-Dioxathiane 2-oxide (Cyclic Sulfite)
-
Setup: In a flame-dried 500 mL 3-neck flask under argon, dissolve 1,3-propanediol (50 mmol) and anhydrous pyridine (110 mmol) in anhydrous CH₂Cl₂ (100 mL). Cool to 0 °C in an ice bath.
-
Addition: Add SOCl₂ (55 mmol) dropwise via an addition funnel over 1 hour.
-
Self-Validation Checkpoint: A white precipitate (pyridinium chloride) will immediately form. The internal temperature must not exceed 5 °C to prevent oligomerization.
-
-
Completion: Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Quench with ice water (50 mL). Wash the organic layer with 1M HCl (2x), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the cyclic sulfite as a pale yellow oil.
Step 2: Oxidation to 1,3,2-Dioxathiane 2,2-dioxide (Cyclic Sulfate)
-
Setup: Dissolve the unpurified cyclic sulfite in a biphasic mixture of CH₃CN/CH₂Cl₂/H₂O (2:2:3 ratio, 100 mL total) and cool to 0 °C.
-
Catalyst Activation: Add RuCl₃·xH₂O (0.5 mol%).
-
Self-Validation Checkpoint: The solution will initially appear dark brown/black.
-
-
Oxidation: Add NaIO₄ (1.5 eq) portion-wise over 30 minutes.
-
Self-Validation Checkpoint: Upon addition of NaIO₄, the solution will rapidly turn a vibrant yellow/orange, confirming the generation of the active RuO₄ catalytic species. If the solution remains black, the catalyst has deactivated; add an additional 0.1 eq of NaIO₄.
-
-
Isolation: Stir for 2 hours at room temperature. Dilute with diethyl ether, separate the phases, and wash the organic layer with saturated NaHCO₃. Pass the organic phase through a short pad of silica to remove ruthenium residues (solution turns colorless). Concentrate and recrystallize from ether/hexane to yield white crystals.
Protocol B: Direct Synthesis via Sulfuryl Chloride (For Comparison)
-
Setup: Dissolve 1,3-propanediol (50 mmol) and anhydrous pyridine (120 mmol) in anhydrous CH₂Cl₂ (150 mL). Cool strictly to -78 °C using a dry ice/acetone bath.
-
Addition: Add SO₂Cl₂ (55 mmol) in CH₂Cl₂ (20 mL) dropwise over 2 hours.
-
Self-Validation Checkpoint: If the solution turns dark brown or black during addition, localized heating has occurred, triggering ring-opening chlorination. The solution should remain pale yellow.
-
-
Workup: Slowly warm to 0 °C, quench with cold water, and extract. Purify heavily via column chromatography to separate the cyclic sulfate from acyclic chlorinated byproducts.
Expert Insights: The Causality Behind Experimental Choices
1. The RuO₄ Catalytic Cycle vs. Direct Sulfation Why do we avoid direct sulfation with SO₂Cl₂? Sulfuryl chloride is highly aggressive and tends to activate the C-O bond of the diol, leading to nucleophilic substitution by chloride ions (yielding 3-chloro-1-propanol derivatives)[1][4]. By contrast, the RuO₄ generated in situ from RuCl₃/NaIO₄ is a highly specific electrophilic oxidant. It selectively attacks the lone pair on the sulfite sulfur atom, oxidizing it to the sulfone (sulfate) without ever breaking the delicate C-O-S linkages[3].
2. The Necessity of Biphasic Solvent Systems In Protocol A (Step 2), a biphasic solvent system (CH₃CN/CH₂Cl₂/H₂O) is mandatory. The cyclic sulfate product is highly strained and acts as a potent electrophile. If left in a homogeneous aqueous environment, water will act as a nucleophile, attacking the α-carbon and hydrolyzing the ring back into a linear sulfate monoester. The biphasic system acts as a protective sink: the cyclic sulfate immediately partitions into the organic layer upon formation, shielding it from aqueous hydrolysis.
3. Base Neutralization Dynamics During the SOCl₂ cyclization, two equivalents of HCl are generated. If not immediately neutralized by a base like pyridine or triethylamine, the acidic environment will catalyze the ring-opening of the newly formed cyclic sulfite. The base traps the HCl as an inert pyridinium salt, driving the equilibrium forward and protecting the heterocyclic ring.
References
- Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. ResearchGate.
- 1,3,2-DIOXATHIANE 2,2-DIOXIDE | 1073-05-8. ChemicalBook.
- Trimethylene Sulfate | Battery Additive | CAS 1073-05-8. Benchchem.
- Sulfation via sulfite and sulfate diesters. Radboud Repository.
- US6277982B1 - Alkylation of alcohols, amines, thiols and their derivatives by cyclic sulfate intermediates. Google Patents.
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- 3. US6277982B1 - Alkylation of alcohols, amines, thiols and their derivatives by cyclic sulfate intermediates - Google Patents [patents.google.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling and Disposal of 1,3,2-Dioxathiane Derivatives
As a Senior Application Scientist, I frequently consult with drug development professionals and battery technology researchers who utilize cyclic sulfites and sulfates. 1,3,2-Dioxathiane derivatives—specifically 1,3,2-Dioxathiane 2-oxide (trimethylene sulfite) and 1,3,2-Dioxathiane 2,2-dioxide (trimethylene sulfate)—are highly valuable as synthetic intermediates and lithium-ion battery additives. However, their reactivity profiles demand rigorous, scientifically grounded disposal and spill-management protocols.
This guide moves beyond basic Safety Data Sheet (SDS) compliance. It provides the causality behind experimental safety choices, ensuring that your laboratory's operational and disposal plans are robust, self-validating, and engineered to protect both personnel and the environment.
Chemical Hazard Profile & Quantitative Data
To design an effective disposal protocol, we must first understand the physicochemical properties and hazard classifications of the materials involved. 1,3,2-Dioxathiane 2,2-dioxide is particularly hazardous, carrying suspected mutagenic and carcinogenic classifications [1].
Table 1: Physicochemical and Hazard Summary of 1,3,2-Dioxathiane Derivatives
| Chemical Name | CAS Number | Molecular Weight | Melting Point | Key GHS Hazard Statements |
| 1,3,2-Dioxathiane 2-oxide (Trimethylene Sulfite) | 4176-55-0 | 122.14 g/mol | Liquid at RT | Irritant (Skin/Eye/Respiratory) [4] |
| 1,3,2-Dioxathiane 2,2-dioxide (Trimethylene Sulfate) | 1073-05-8 | 138.14 g/mol | 58.0 - 63.0 °C | H302, H317, H318, H341, H351, H402 [2] |
Note: The 2,2-dioxide derivative presents severe risks, including serious eye damage (H318) and suspected genetic defects (H341) [2].
The Logic of Safe Handling and Disposal
Standard operating procedures often instruct users to "dispose of contents to an approved waste disposal plant" (P501) [2]. However, the why and how are critical for laboratory safety.
-
Avoidance of Combustible Absorbents: Why must we use inert absorbents like sand, silica gel, or vermiculite instead of sawdust or paper towels during a spill? Cyclic sulfates are strong alkylating agents. Under thermal stress or in the presence of incompatible materials, they can degrade exothermically, releasing toxic sulfur oxides (SOx). Combustible materials lower the activation energy for a localized fire event [1].
-
Aqueous Segregation: 1,3,2-Dioxathiane derivatives can slowly hydrolyze in the presence of moisture to form acidic byproducts (e.g., sulfuric acid derivatives). Waste containers must be tightly sealed and kept anhydrous to prevent pressure buildup from degradation gases [3].
-
Vacuuming vs. Sweeping: For the solid 2,2-dioxide derivative, dry sweeping can generate hazardous, inhalable dust. We mandate the use of explosion-proof, grounded vacuum systems or wet-wiping to mitigate aerosolization [1].
Operational Workflow for Waste Management
The following logical decision tree dictates the immediate operational response for managing 1,3,2-Dioxathiane waste streams.
Logical decision tree for 1,3,2-Dioxathiane waste segregation and disposal.
Step-by-Step Disposal Methodologies
To ensure scientific integrity, these protocols are designed as self-validating systems. By incorporating verification steps, the researcher can confirm the environment is decontaminated before resuming normal operations.
Protocol A: Emergency Spill Containment and Recovery
This protocol applies to accidental releases of pure 1,3,2-Dioxathiane 2,2-dioxide (solid) or 2-oxide (liquid).
Materials Required:
-
Full PPE: NIOSH-approved dust respirator (for solids) or organic vapor cartridge (for liquids), heavy-duty nitrile gloves, chemical splash goggles, and a Tyvek lab coat [1].
-
Inert absorbent (vermiculite or dry silica sand) [4].
-
Anti-static, non-sparking scoop.
-
Sealable, heavy-duty polyethylene waste bags or high-density polyethylene (HDPE) pails.
Step-by-Step Procedure:
-
Evacuate and Isolate: Immediately clear personnel from the area and move upwind. Ensure the laboratory's localized exhaust ventilation (fume hood) is operating at maximum capacity [1].
-
Don PPE: Verify the integrity of your respirator and gloves.
-
Containment (Liquid) or Dust Suppression (Solid):
-
For liquids (2-oxide): Create a perimeter around the spill using dry sand to prevent it from entering drains or water courses [1].
-
For solids (2,2-dioxide): Avoid dry sweeping. If a grounded, explosion-proof vacuum is unavailable, lightly cover the solid with damp sand to suppress dust generation [1].
-
-
Absorption and Transfer: Use the non-sparking scoop to transfer the absorbed mixture into the HDPE pail. Do NOT use compressed air hoses for cleaning [1].
-
Surface Decontamination (Self-Validation Step): Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidic degradation products. Validation: Use pH indicator paper on the final water rinse; a pH of 7.0 confirms complete neutralization of the surface.
-
Labeling: Seal the container and affix a hazardous waste label detailing the contents, date, and specific hazard codes (e.g., H341, H351) [2].
Protocol B: Routine Laboratory Waste Segregation
This protocol applies to reaction mixtures and solvent washes containing 1,3,2-Dioxathiane derivatives.
Step-by-Step Procedure:
-
Segregation: Never mix 1,3,2-Dioxathiane waste with strong oxidizing agents, strong acids, or aqueous waste streams, as this can trigger uncontrolled hydrolysis or exothermic reactions [3].
-
Collection: Transfer the solvent waste into a designated, chemically compatible carboy (e.g., PTFE or HDPE).
-
Headspace Management: Leave at least 20% headspace in the waste container to accommodate any potential pressure buildup from slow off-gassing.
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from direct sunlight and environmental extremes [1].
-
Final Disposal: Coordinate with a licensed hazardous waste professional. Ensure the manifest explicitly states the presence of suspected mutagens/carcinogens to guarantee incineration at an approved facility rather than standard landfilling [4].
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3,2-Dioxathiane and its Derivatives
This guide provides essential safety and handling protocols for 1,3,2-Dioxathiane and its derivatives, tailored for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure. By grounding our recommendations in established scientific principles and authoritative standards, we empower you to work safely and confidently.
The Critical Imperative: A Proactive Hazard Assessment
The term "1,3,2-Dioxathiane" describes a heterocyclic ring system. The specific hazards associated with this molecule are critically dependent on the substituents attached to this core structure. As many derivatives are novel or not extensively studied, a comprehensive, compound-specific risk assessment is the mandatory first step before any handling.[1]
A prime example is 1,3,2-Dioxathiane, 2,2-dioxide (CAS 1073-05-8), also known as 1,3-propanediol, cyclic sulfate.[2] This common reagent is a white solid with a melting point of 58-62 °C.[3] Safety data for this specific derivative reveals significant hazards, including:
-
Serious eye damage [4]
-
May cause an allergic skin reaction [4]
-
Suspected of causing genetic defects [4]
-
Suspected of causing cancer [4]
Given these documented risks for a common derivative, a conservative approach assuming high toxicity is prudent for any novel or uncharacterized 1,3,2-Dioxathiane compound. Furthermore, sulfur-containing heterocyclic compounds can pose additional risks, such as the release of toxic sulfur oxides (SOx) upon combustion or decomposition.[5][6][7]
The Last Line of Defense: Selecting Appropriate Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary method for exposure prevention. However, appropriate PPE is essential as the final barrier between you and the chemical.[8] The selection of PPE must be based on a thorough risk assessment of the specific compound and the procedure being performed.
Eye and Face Protection
-
Minimum Requirement: Tightly fitting safety goggles that meet EN 166 standards (or equivalent) are mandatory at all times.[9]
-
Enhanced Protection: When there is a risk of splashes, especially when handling liquids or solutions, or when working with larger quantities of powder, a combination of safety goggles and a full-face shield is required.[10][11]
Skin and Body Protection
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and kept fully fastened.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Gloves - The Critical Choice: No single glove material protects against all chemicals.[12] For organosulfur compounds like 1,3,2-Dioxathiane derivatives, glove selection is paramount. Nitrile gloves are a common choice for general laboratory use, offering resistance to many solvents and oils.[13][14] However, for compounds with high or unknown toxicity, a more robust glove is necessary.
-
Double Gloving: It is best practice to wear two pairs of gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Recommended Materials: Due to the potential for skin sensitization and other serious health effects, gloves with high chemical resistance are recommended. Butyl rubber or neoprene gloves often provide superior protection against a wide range of chemicals, including many reactive organic compounds.[13][15]
-
Action Required: Always consult the glove manufacturer's chemical resistance guide to verify compatibility with the specific solvents and reagents you are using.[1][15] Check for breakthrough time and degradation ratings.[14]
-
Respiratory Protection
-
Standard Operations: When handling small quantities of non-volatile 1,3,2-Dioxathiane derivatives inside a certified chemical fume hood, respiratory protection is typically not required.
-
When Respirators are Necessary: Respiratory protection should be used when:
-
Handling powders outside of a fume hood or containment device (e.g., glove box).
-
There is a potential for aerosol generation.
-
Engineering controls are not available or are malfunctioning.
-
-
Types of Respirators:
-
For powders, a half-mask respirator with P100 (or FFP3) particulate filters is appropriate.
-
If volatile organic compounds are present, combination cartridges (e.g., organic vapor/P100) should be used.[11]
-
All respirator use must be in accordance with a formal respiratory protection program, including fit testing, as required by regulations like those from OSHA.[16]
-
Summary of PPE Recommendations
| Task / Hazard Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume / Dilute Solution (in fume hood) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not generally required |
| High Volume / Concentrated Solution (in fume hood) | Goggles & Face Shield | Butyl or Neoprene Gloves (Double Gloved) | Lab Coat & Chemical Apron | Not generally required |
| Handling Powder (in fume hood or glove box) | Safety Goggles | Double Nitrile or Neoprene Gloves | Lab Coat | Not generally required |
| Spill Cleanup / Emergency | Goggles & Face Shield | Heavy-duty Butyl or Neoprene Gloves | Chemical Resistant Suit/Coveralls | Full-face respirator with appropriate cartridges |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is crucial for minimizing exposure and preventing accidents.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area within a laboratory, preferably within a certified chemical fume hood, for handling 1,3,2-Dioxathiane derivatives.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly. Check the certification sticker and the flow monitor.
-
Gather Materials: Before starting, ensure all necessary equipment, including reaction vessels, solvents, and waste containers, are inside the fume hood.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[17]
Workflow for Handling 1,3,2-Dioxathiane Derivatives
Caption: Standard workflow for handling 1,3,2-Dioxathiane derivatives.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle. All waste generated from handling 1,3,2-Dioxathiane must be treated as hazardous waste.[18][19]
Waste Segregation and Collection
-
Identify Waste Streams: Establish separate, clearly labeled waste containers for each type of waste. Do not mix incompatible waste streams.[20]
-
Solid Waste: This includes contaminated filter paper, gloves, and any residual solid 1,3,2-Dioxathiane. Place in a designated, sealed container labeled "Hazardous Solid Waste".[18]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, chemical-resistant container (e.g., a coated glass bottle). The container must be clearly labeled with "Hazardous Liquid Waste" and a full list of its chemical contents, including percentages.[19]
-
Contaminated PPE: Heavily contaminated items, such as gloves and disposable lab coats, should be disposed of as solid hazardous waste.
Disposal Decision Workflow
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[21] Consult your institution's Environmental Health & Safety (EH&S) office for specific procedures.[19][22]
Caption: Decision workflow for the disposal of 1,3,2-Dioxathiane waste.
Emergency Procedures: In Case of Exposure or Spill
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[17] Seek immediate medical attention.
Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Wear appropriate PPE, including respiratory protection. If the spill is large, evacuate the lab and contact your institution's emergency response team.[4]
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
- Everything You Need to Know About Chemical Resistant Gloves. HANVO Safety.
- Comprehensive Guide to Chemical Resistant Gloves. (2025, February 20). Lab Manager.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
- Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific.
- How To Choose The Right chemical resistant Gloves – A Buyer's Guide. (2024, December 20). Droppe.
- CAS 1073-05-8: 1,3,2-Diox
- 1,3,2-DIOXATHIANE 2,2-DIOXIDE. (2026, January 13). ChemicalBook.
- 1,3,2-Diox
- 1,3,2-Diox
- Chemical Properties of 1,3,2-Dioxathiolane, 2-oxide (CAS 3741-38-6). Cheméo.
- 1,3,2-Diox
- 1,3,2-Dioxathiane 2,2-dioxide. (2023, March 12). Apollo Scientific.
- SAFETY DATA SHEET. (2009, September 30). Fisher Scientific.
- Personal Protective Equipment. (2025, September 12). US EPA.
-
(4S)-Methyl-[13][14][18]dioxathiolane 2,2-dioxide Safety Data Sheet. AK Scientific, Inc.
- Chemical Safety Data Sheet MSDS / SDS - 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)-. (2025, July 19). ChemicalBook.
- Technical Supplement. (2019, January 18).
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Protective Equipment. Albert Kerbl GmbH.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
- Safety D
- Sulfur Storage & Handling Tips. (2025, October 22). Safety Guide.
- Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics. (2015, October 15). PubMed.
- Sulfur-35 Handling Precautions. PerkinElmer, Inc.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
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- 7. Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 10. epa.gov [epa.gov]
- 11. publicportal.fmi.com [publicportal.fmi.com]
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- 13. esafetysupplies.com [esafetysupplies.com]
- 14. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 15. droppe.com [droppe.com]
- 16. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 17. fishersci.com [fishersci.com]
- 18. canterbury.ac.nz [canterbury.ac.nz]
- 19. research.columbia.edu [research.columbia.edu]
- 20. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
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- 22. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
